Abexinostat

Catalog No.
S548540
CAS No.
783355-60-2
M.F
C21H23N3O5
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abexinostat

CAS Number

783355-60-2

Product Name

Abexinostat

IUPAC Name

3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

MAUCONCHVWBMHK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

abexinostat, CRA 024781, CRA-024781, CRA024781, PCI 24781, PCI-24781, PCI24781

Canonical SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO

The exact mass of the compound Abexinostat is 397.16377 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Abexinostat as a Pan-HDAC Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Characterization

Abexinostat (also known as PCI-24781) is a novel, orally bioavailable hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor with demonstrated antineoplastic activity across various malignancies. As a small molecule with the chemical formula C21H23N3O5 and an average molecular weight of 397.431 g/mol, it represents the second generation of HDAC inhibitors designed to overcome the pharmacokinetic limitations of earlier compounds [1] [2]. HDAC inhibitors represent an important class of epigenetic therapeutics that target the aberrant histone deacetylation commonly observed in cancer cells, ultimately restoring normal gene expression patterns and inducing multiple antitumor effects [3].

The compound belongs to the organic chemical class of benzofurans and features structural characteristics typical of broad-spectrum HDAC inhibitors, including a zinc-binding hydroxamic acid moiety that enables chelation of the zinc ion at the catalytic site of HDAC enzymes [1] [4]. This molecular architecture allows this compound to effectively inhibit a wide range of HDAC isoforms, resulting in its classification as a pan-HDAC inhibitor with activity against multiple class I and class II HDAC enzymes [4].

Comprehensive Mechanism of Action

Core HDAC Inhibition Mechanism

This compound's primary mechanism of action involves potent inhibition of histone deacetylase enzymes, which catalyze the removal of acetyl groups from lysine residues on histone proteins. Under normal physiological conditions, HDAC enzymes maintain chromatin compaction and transcriptional regulation by counteracting histone acetyltransferase activity. However, in cancer cells, aberrant HDAC activity leads to excessive deacetylation, resulting in condensed chromatin structure and silencing of critical tumor suppressor genes [3] [5].

This compound directly targets the catalytic site of HDAC enzymes through its hydroxamic acid functional group, which chelates the zinc ion essential for enzymatic activity. This inhibition results in hyperacetylation of histone proteins, particularly histones H3 and H4, leading to a more open chromatin configuration that facilitates transcription of previously silenced genes [1] [6]. The accumulation of acetylated histones serves as a key pharmacodynamic biomarker for this compound activity, with studies demonstrating dose-dependent increases in acetylated histone H3 following treatment in various cancer cell lines [6].

Molecular Consequences and Downstream Effects

The initial histone hyperacetylation triggered by this compound sets in motion a complex cascade of molecular events that collectively contribute to its antitumor efficacy:

  • Cell Cycle Arrest: this compound induces expression of cyclin-dependent kinase inhibitors, particularly p21 (CDKN1A), leading to cell cycle arrest at the G1 and G2/M checkpoints. This effect prevents cancer cell proliferation and creates a cellular environment conducive to apoptosis [3] [7].

  • Apoptosis Induction: Treatment with this compound activates both intrinsic and extrinsic apoptosis pathways. Studies demonstrate cleavage of caspase-3 and PARP, key executioners of apoptosis, along with increased expression of pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like BCL-2 [2] [7]. This apoptotic response involves stabilization and acetylation of the p53 tumor suppressor protein, enhancing its transcriptional activity [7].

  • Reactive Oxygen Species Generation: this compound induces significant oxidative stress through production of reactive oxygen species (ROS) including superoxide. This ROS accumulation contributes to DNA damage and amplifies the apoptotic signaling cascade. The critical role of ROS in this compound-mediated cell death is demonstrated by experiments showing that antioxidant N-acetylcysteine pre-treatment abrogates these effects [2].

  • DNA Repair Inhibition: A particularly important mechanism involves this compound's interference with DNA damage repair pathways. Treatment results in decreased RAD51 expression and inhibition of RAD51-containing subnuclear repair focus formation, indicating impaired homologous recombination repair. This is accompanied by persistent DNA double-strand breaks, evidenced by increased γH2AX phosphorylation [6] [7]. Additionally, this compound suppresses non-homologous end joining repair mechanisms, creating synthetic lethality with DNA-damaging agents [6].

G This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition Histone_Hyperacetylation Histone_Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation NonHistone_Effects NonHistone_Effects HDAC_Inhibition->NonHistone_Effects Chromatin_Relaxation Chromatin_Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Transcription Gene_Transcription Chromatin_Relaxation->Gene_Transcription Differentiation Differentiation Gene_Transcription->Differentiation p21 p21 Gene_Transcription->p21 ProApoptotic_Genes ProApoptotic_Genes Gene_Transcription->ProApoptotic_Genes ROS_Generation ROS_Generation NonHistone_Effects->ROS_Generation DNA_Repair_Inhibition DNA_Repair_Inhibition NonHistone_Effects->DNA_Repair_Inhibition HSP90_Hyperacetylation HSP90_Hyperacetylation NonHistone_Effects->HSP90_Hyperacetylation Cell_Cycle_Arrest Cell_Cycle_Arrest Apoptosis Apoptosis p21->Cell_Cycle_Arrest ProApoptotic_Genes->Apoptosis Oncoprotein_Degradation Oncoprotein_Degradation HSP90_Hyperacetylation->Oncoprotein_Degradation Oncoprotein_Degradation->Apoptosis

Figure 1: Comprehensive Molecular Mechanism of this compound - This diagram illustrates the key pathways through which this compound exerts its anti-cancer effects, including histone hyperacetylation, non-histone protein modulation, and downstream consequences on cellular processes [2] [3] [6].

Non-Histone Protein Targets

Beyond histone modifications, this compound significantly impacts acetylation status of numerous non-histone proteins that play critical roles in oncogenic signaling. Key among these is heat shock protein 90 (HSP90), whose acetylation following HDAC inhibition disrupts its chaperone function, leading to polyubiquitination and proteasomal degradation of client oncoproteins such as Bcr-Abl, c-Raf, and AKT [3]. Additionally, this compound modulates the acetylation and stability of transcription factors including p53, RUNX3, E2F, and NF-κB, further expanding its antitumor mechanisms beyond epigenetic regulation alone [3] [7].

Experimental Evidence and Research Applications

In Vitro Assessment Methodologies

Cell Viability and Cytotoxicity Assays: Standard protocols for evaluating this compound's antitumor effects typically employ cell viability assays such as Calcein AM or MTT in various cancer cell lines. Treatment conditions generally involve 48-hour exposure to this compound concentrations ranging from 1-1000 nM, either as monotherapy or in combination with other agents. IC50 values are calculated using appropriate software (e.g., GraphPad Prism), with reported values of approximately 1.75-2.0 μM in non-small cell lung cancer cell lines [2] [6]. For combination studies with proteasome inhibitors like bortezomib, synergistic interactions can be quantified using the fractional survival model: s = exp(β10b + β01p + β20b2 + β02p2 + β11bp) + ε, where b and p represent concentrations of bortezomib and this compound, respectively [2].

Clonogenic Survival Assays: To evaluate this compound's radiosensitizing properties, clonogenic assays are performed wherein cells are pre-treated with this compound for 24 hours prior to irradiation. Colonies are allowed to form for 7-14 days post-treatment, then fixed, stained, and counted. Radiation sensitivity is quantified by calculating sensitization enhancement ratios at 10% survival (SER10), with this compound demonstrating SER10 values between 1.6-2.5 in normoxic conditions and even higher enhancement in hypoxia [6].

Apoptosis Detection: Multiple methodologies are employed to quantify this compound-induced apoptosis:

  • Western Blot Analysis: Detection of cleaved caspase-3, cleaved PARP, and modulation of BAX/BCL-2 ratios using standard immunoblotting protocols [2].
  • Flow Cytometry: Annexin V/propidium iodide staining to quantify early and late apoptotic populations [7].
  • Morphological Assessment: Observation of characteristic apoptotic features such as chromatin condensation and nuclear fragmentation [7].
In Vivo Evaluation Models

Xenograft Mouse Models: Human cancer cell lines (e.g., neuroblastoma, NSCLC) are implanted subcutaneously into immunodeficient mice. Once tumors reach predetermined volumes (typically 100-200 mm3), animals receive this compound orally at doses ranging from 40-100 mg/m2 according to various schedules, most commonly employing intermittent dosing such as "one week on, one week off" to manage toxicity [8] [9]. Tumor volume measurements and survival are monitored as primary endpoints. These models have demonstrated significant tumor growth delay and increased survival when this compound is combined with radiation or conventional chemotherapeutics [2] [6].

Pharmacokinetic Assessments: Phase I clinical trials have characterized this compound's pharmacokinetic profile, revealing rapid absorption with median time to maximum concentration (Tmax) of 0.5-1.0 hours and a terminal elimination half-life of 2.56-8.31 hours. The drug exhibits approximately dose-proportional exposure, supporting twice-daily (BID) dosing schedules [8].

Table 1: Quantitative Cellular Responses to this compound Treatment

Cell Line/Model IC50 Value Key Molecular Changes SER10 with Radiation Reference
NSCLC A549 1.75 μM ↑ Acetylated histone H3, ↑ γH2AX, ↓ RAD51 1.41 (normoxia) 2.33 (hypoxia) [6]
NSCLC H460 2.0 μM ↑ Acetylated histone H3, ↑ subG1 population 1.85 (normoxia) 3.16 (hypoxia) [6]
Neuroblastoma SMS-KCNR ~125 nM ↑ Cleaved caspase-3, ↑ ROS, ↓ MYCN Not reported [2]
Human CD34+ megakaryocytes 50-100 nM ↑ p21, ↑ p53, ↓ CFU-MK colonies Not applicable [7]

Clinical Translation and Therapeutic Applications

Monotherapy Clinical Efficacy

Clinical studies have established the antitumor activity of this compound across various hematological malignancies. In a phase 2 study of patients with relapsed/refractory non-Hodgkin lymphoma and chronic lymphocytic leukemia, this compound demonstrated objective response rates of 40% (4/10 patients), including complete and partial responses [8]. Particularly promising activity was observed in follicular lymphoma, with a response rate of 50% (3/6 patients) and median progression-free survival of 8.38 months [8] [10]. These clinical benefits occurred at the recommended phase 2 dose of 80 mg twice daily administered on an intermittent schedule of one week on treatment followed by one week off [8].

Rational Combination Strategies

With Proteasome Inhibitors: The combination of this compound with bortezomib demonstrates synergistic cytotoxicity in multiple preclinical models, including neuroblastoma and lymphoma. This synergy involves several interconnected mechanisms: enhanced reactive oxygen species generation, amplified caspase-3 and PARP cleavage, downregulation of NF-κB signaling, and inhibition of pro-survival pathways [2]. The combination also significantly modulates MYCN expression in neuroblastoma models, suggesting particular utility in MYC-driven malignancies [2].

With Radiotherapy: this compound functions as a potent radiosensitizer through multiple mechanisms including inhibition of DNA repair pathway components (particularly RAD51-mediated homologous recombination), increased persistence of radiation-induced DNA double-strand breaks, and enhanced apoptosis [9] [6]. A phase 1 study combining this compound with hypofractionated radiotherapy in advanced solid tumors established the recommended phase 2 dose of 90 mg/m2 (approximately 140 mg) and demonstrated promising activity, including responses in patients with brain metastases [9].

With Conventional Chemotherapy: Preclinical data support combination approaches with DNA-damaging agents such as cisplatin, with demonstrated enhanced tumor growth delay in xenograft models [6]. The ability of this compound to impair DNA repair pathways creates synthetic lethality with platinum-based chemotherapy, providing a strong rationale for clinical exploration of these combinations.

Table 2: Clinical Trial Results of this compound in Selected Indications

Tumor Type Study Phase Dosing Schedule Response Rate Key Adverse Events Reference
Follicular Lymphoma Phase 2 80 mg BID, 1 week on/1 week off 50% (3/6) Thrombocytopenia (18.2%), Hypertriglyceridemia (27.3%) [8]
Diffuse Large B-Cell Lymphoma Phase 2 80 mg BID, 1 week on/1 week off Not specified Thrombocytopenia, Hypertriglyceridemia [8]
Advanced Solid Tumors + Radiotherapy Phase 1 90 mg/m2 with hypofractionated RT 8% (1 CR, 3 PR) Thrombocytopenia (17%), Lymphopenia (12%) [9]
B-cell NHL (Chinese population) Phase 1 40-80 mg BID, 1 week on/1 week off 40% (4/10) Grade 3: Thrombocytopenia (18.2%) [8]

Safety Profile and Toxicity Management

Hematological Toxicities

The most significant adverse effect associated with this compound is dose-dependent thrombocytopenia, which represents the primary dose-limiting toxicity [7]. Mechanistic studies reveal that this thrombocytopenia involves impaired megakaryopoiesis through both p53-dependent and independent pathways. This compound treatment of human CD34+ cells results in marked inhibition of CFU-MK colony formation (62.5% at 50 nM and >90% at 100 nM), associated with decreased megakaryocyte proliferation and proplatelet formation [7]. At the molecular level, these effects involve silencing of DNA repair genes, reduced RAD51 expression, increased DNA double-strand breaks, and subsequent activation of p53-dependent apoptosis [7].

Non-Hematological Toxicities

Other commonly observed adverse events include hypertriglyceridemia (occurring in 27.3% of patients in recent trials, with grade 3 events), gastrointestinal disturbances such as nausea and diarrhea, and fatigue [8] [9]. Importantly, unlike some other HDAC inhibitors, this compound has not demonstrated significant QTc interval prolongation at therapeutic doses, representing a potentially advantageous safety feature [9].

Dosing Strategies to Mitigate Toxicity

Clinical studies have established that intermittent dosing schedules, particularly the "one week on, one week off" regimen, effectively manage toxicity while maintaining antitumor efficacy [8]. This approach allows for hematological recovery during the treatment-free period and enables administration of higher individual doses than would be possible with continuous dosing. The recommended phase 2 dose of 80 mg twice daily on this schedule has demonstrated favorable tolerability in recent trials [8].

Conclusion and Future Directions

This compound represents a promising second-generation pan-HDAC inhibitor with a multifaceted mechanism of action encompassing epigenetic modulation, activation of apoptotic pathways, generation of oxidative stress, and inhibition of DNA repair processes. Its demonstrated clinical activity in lymphoid malignancies and potential for combination with radiotherapy, proteasome inhibitors, and conventional chemotherapy position it as a versatile anticancer agent with applications across multiple tumor types.

References

what is Abexinostat and how does it work

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug Characteristics

The table below summarizes the fundamental technical attributes of Abexinostat:

Attribute Description
Chemical Name 3-[(dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide [1]
Modality Small Molecule [1]
Mechanism of Action Pan-histone deacetylase (HDAC) inhibitor [1] [2]
Primary Molecular Targets HDAC enzymes (Class I, II, and IV); also inhibits RAD51, a protein involved in DNA double-strand break repair [1] [2] [3]
Developer Xynomic Pharmaceuticals (current) [4] [5]
Highest Development Phase Phase III (for Renal Cell Carcinoma); Phase II (for various lymphomas) [5]
FDA Designations Fast Track designation for relapsed/refractory follicular lymphoma (fourth-line) and for Renal Cell Carcinoma in combination with pazopanib [4] [2] [6]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through primary mechanisms: epigenetic regulation via HDAC inhibition and disruption of DNA repair.

The following diagram illustrates the core mechanisms of this compound leading to anti-tumor effects:

G cluster_HDAC HDAC Inhibition (Epigenetic Effect) cluster_DNA DNA Repair Disruption This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC RAD51 RAD51 Protein This compound->RAD51 AcH Acetylated Histones HDAC->AcH Inhibition Chromatin Chromatin Relaxation AcH->Chromatin Leads to GeneExp Altered Gene Expression Chromatin->GeneExp Enables Apoptosis1 Apoptosis GeneExp->Apoptosis1 e.g. Pro-apoptotic Genes Inhibition of Cancer\nCell Proliferation Inhibition of Cancer Cell Proliferation Apoptosis1->Inhibition of Cancer\nCell Proliferation DSB DNA Double-Strand Breaks (DSBs) RAD51->DSB Inhibition of Repair p53 p53 Stabilization DSB->p53 Activates p21_BAX ↑ p21, BAX Expression p53->p21_BAX Transactivates Apoptosis2 Apoptosis p21_BAX->Apoptosis2 Induces Apoptosis2->Inhibition of Cancer\nCell Proliferation

This multimodal mechanism—inducing cell death through epigenetic regulation while simultaneously inhibiting DNA repair—makes this compound a potent candidate for cancer therapy, especially in overcoming treatment resistance [7] [3].

Clinical Trial Data and Efficacy

This compound has been evaluated in numerous clinical trials, primarily for hematologic cancers and in combination with other agents for solid tumors.

Monotherapy in B-cell Non-Hodgkin Lymphoma (NHL)

A 2025 Phase I study in Chinese patients with relapsed/refractory B-cell NHL established a recommended Phase II dose of 80 mg twice daily (BID) on a one-week-on, one-week-off schedule [8]. The results demonstrated promising efficacy:

Cancer Type Objective Response Rate (ORR) Additional Efficacy Notes
Follicular Lymphoma (FL) 50.0% (3/6 patients) [8] Median Progression-Free Survival: 8.38 months; Median Duration of Response: 7.82 months [8]
All B-cell NHL (Pooled) 40.0% (4/10 patients) [8] Included 1 Complete Response and 3 Partial Responses [8]

These findings align with an earlier Phase II study that reported an ORR of 56% in follicular lymphoma patients [4] [6].

Combination Therapy in Solid Tumors

A Phase Ib study combined this compound with the tyrosine kinase inhibitor pazopanib in patients with advanced solid tumors, including renal cell carcinoma (RCC). The study aimed to leverage HDAC inhibition to reverse resistance to VEGF-targeted therapy [7].

  • Recommended Phase II Dose: this compound 45 mg/m² BID (4 days per week schedule) + Pazopanib 800 mg daily [7].
  • Efficacy: An objective response rate of 27% was observed in the RCC subset. Notably, durable tumor regressions were seen in 70% of patients with pazopanib-refractory disease, suggesting a potential reversal of drug resistance [7].

Safety and Pharmacokinetics

Understanding the safety profile and pharmacokinetic (PK) properties is crucial for clinical application and trial design.

Safety Profile

The most common adverse events are hematological, with thrombocytopenia being the most frequent and significant [8] [4] [3].

  • Thrombocytopenia Mechanism: Research indicates this side effect involves both p53-dependent and independent mechanisms during megakaryocyte differentiation and proplatelet formation [3].
  • Dosing Schedule: To improve tolerability, intermittent dosing schedules (e.g., one-week-on/one-week-off or 4-days-per-week) are employed rather than continuous dosing [8] [7].
Pharmacokinetic Data

Recent clinical and preclinical studies have characterized this compound's PK profile:

  • Rapid Absorption & Elimination: In human trials, the median time to maximum concentration was 0.5–1.0 hours, with a median terminal elimination half-life of 2.56–8.31 hours [8]. This supports a twice-daily (BID) dosing regimen.
  • Dose Proportionality: Plasma concentration increases in a dose-proportional manner [8].
  • Analytical Method: A 2024 study developed a rapid UPLC-MS/MS method for quantifying this compound in rat plasma, which can be applied to therapeutic drug monitoring [9].

Key Experimental Protocols

For researchers, the methodologies for assessing drug activity and exposure are critical.

Pharmacodynamic Assessment of HDAC Inhibition
  • Method: Analysis of Histone Acetylation in Peripheral Blood Mononuclear Cells (PBMCs) [7].
  • Protocol: PBMCs are isolated from patient blood collected pre-dose and at specified times post-dose (e.g., 4 hours). Histone acetylation (e.g., on H4) is measured via Western blot, normalized to a total histone protein (e.g., pan-H3), to confirm target engagement [7].
Analytical Method for Quantifying this compound in Plasma
  • Technique: Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [9].
  • Workflow:
    • Sample Preparation: Protein precipitation of plasma using acetonitrile.
    • Chromatography: Use a C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid.
    • Mass Spectrometry Detection: Employ positive ion mode with Selective Reaction Monitoring (SRM). The ion transition for this compound is m/z 397.93 → 200.19.
    • Quantification: Use a stable internal standard and a calibrated curve for accurate concentration measurement [9].

This compound represents a promising epigenetic therapy with a well-characterized mechanism. Its clinical profile suggests particular value in treating relapsed/refractory lymphomas, with ongoing research exploring its full potential both as a monotherapy and in rational combinations to overcome drug resistance.

References

Abexinostat pharmacokinetics Tmax half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Abexinostat

The table below summarizes the key pharmacokinetic parameters of this compound observed in a recent Phase 1 study involving Chinese patients with relapsed or refractory B-cell non-Hodgkin lymphoma [1] [2].

Parameter Value / Range Notes
Time to Maximum Concentration (T~max~) 0.5 - 1.0 hours Indicates rapid absorption after oral administration [1] [2].
Terminal Elimination Half-Life (T~1/2~) 2.56 - 8.31 hours Supports a twice-daily (BID) dosing regimen [1] [2].
Dose Proportionality Yes Plasma concentration increased in a dose-proportional manner across doses of 40 mg, 60 mg, and 80 mg BID [1].
Recommended Phase 2 Dose (RP2D) 80 mg BID The "one week on, one week off" schedule was determined to be reasonable based on the PK profile [1] [2].

Mechanism of Action and Experimental Insights

This compound is an oral, hydroxamic acid-derived pan-histone deacetylase (HDAC) inhibitor. Its mechanism involves broad inhibition of Class I and II HDAC enzymes, leading to increased acetylation of histones and non-histone proteins. This results in several downstream effects, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of DNA repair mechanisms in cancer cells [3] [4].

A key preclinical study investigated the mechanism behind a common side effect of HDAC inhibitors, thrombocytopenia (low platelet count). The findings are summarized in the workflow below [5]:

G Start This compound Exposure A Inhibition of HDAC Start->A B Silencing of DNA Repair Genes (e.g., RAD51) A->B E2 Inhibition of Proplatelet Formation A->E2 Partially p53-independent C Accumulation of DNA Double-Strand Breaks B->C D Activation of p53 Pathway C->D E1 Apoptosis in Megakaryocytes D->E1 End Thrombocytopenia E1->End E2->End

Experimental workflow for thrombocytopenia mechanism investigation [5].

Detailed Clinical Trial Methodology

The pharmacokinetic data was generated from a multi-center, Phase 1, dose-escalation study conducted in China [1] [2].

  • Study Population: Chinese patients with relapsed or refractory B-cell non-Hodgkin lymphoma (NHL), including follicular lymphoma (FL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL) [1] [2].
  • Dosing Schedule: The trial tested an intermittent schedule. Patients received this compound orally at 40 mg, 60 mg, and 80 mg, twice daily (BID) with a 4-hour interval, for seven consecutive days, followed by a seven-day drug-free interval (one cycle = 28 days). This "one week on, one week off" design was rationalized by the drug's short half-life to allow patient recovery from side effects [1] [2] [6].
  • Pharmacokinetic Analysis: Blood plasma concentrations of this compound were measured to determine key parameters like T~max~ and terminal T~1/2~. The study also confirmed that systemic exposure to the drug increased proportionally with the administered dose [1].
  • Primary Endpoints: The main goals of the study were to evaluate the safety and pharmacokinetics of this compound in this patient population [1] [2].

Key Takeaways for Drug Development Professionals

  • Intermittent Dosing is Key: The short half-life of this compound makes it suitable for an intermittent dosing schedule, which helps manage mechanism-based toxicities like thrombocytopenia while maintaining anti-tumor activity [1] [6].
  • Established RP2D: The 80 mg BID dose on a "one week on, one week off" schedule has been established as the recommended Phase 2 dose for monotherapy in B-cell NHL, providing a clear path for future clinical development [1].
  • Combination Therapy Potential: Beyond lymphoma, this compound is being investigated in combination with other agents, such as pazopanib in renal cell carcinoma. The PK profile informs its scheduling in these combination regimens (e.g., days 1-4, 8-11, 15-18 in a 28-day cycle) [4].

References

Mechanism of Action and Experimental Insights

Author: Smolecule Technical Support Team. Date: February 2026

Abexinostat exerts its effects through epigenetic modulation and impacts critical cellular processes.

  • HDAC Inhibition and Gene Regulation: As a pan-inhibitor, this compound targets a broad spectrum of HDAC enzymes [1]. By inhibiting HDACs, it prevents the removal of acetyl groups from histones, leading to a more open chromatin structure. This promotes the transcription of genes involved in tumor suppression, cell cycle control (e.g., p21), and apoptosis [2] [1].
  • Disruption of DNA Repair and Induction of Apoptosis: Research shows that this compound silences key DNA repair genes, including RAD51 [3]. This leads to an accumulation of DNA double-strand breaks, triggering the ATM/p53 pathway and ultimately resulting in cancer cell death [3].
  • Mechanism of Dose-Limiting Thrombocytopenia: A major side effect of this compound is thrombocytopenia. Studies on megakaryopoiesis (the production of platelets) indicate the drug induces apoptosis in megakaryocyte progenitors and impairs proplatelet formation through both p53-dependent and independent pathways [3].

The following diagram illustrates the core mechanism of this compound leading to anti-tumor effects and the key side effect of thrombocytopenia.

G cluster_primary Primary Anti-Tumor Mechanisms cluster_toxicity Key Adverse Effect Mechanism This compound This compound HDAC_Inhibition Inhibition of HDAC Enzymes This compound->HDAC_Inhibition Chromatin_Open Open Chromatin Structure HDAC_Inhibition->Chromatin_Open MK_Apoptosis Megakaryocyte Progenitor Apoptosis HDAC_Inhibition->MK_Apoptosis PPT_Defect Impaired Proplatelet Formation HDAC_Inhibition->PPT_Defect Gene_Activation Activation of Tumor Suppressor & Cell Cycle Genes Chromatin_Open->Gene_Activation DNA_Repair_Defect Silencing of DNA Repair Genes (e.g., RAD51) Chromatin_Open->DNA_Repair_Defect Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis (Cancer Cell Death) DNA_Repair_Defect->Apoptosis DNA Damage & p53 Activation Thrombocytopenia Thrombocytopenia (Low Platelet Count) MK_Apoptosis->Thrombocytopenia PPT_Defect->Thrombocytopenia

Overview of this compound's Molecular Mechanism and Key Toxicity

Clinical Trial Efficacy and Pharmacokinetics

This compound has demonstrated promising clinical activity, particularly in relapsed or refractory lymphomas.

Trial Phase / Type Patient Population Key Efficacy Findings (Overall Response Rate - ORR) Pharmacokinetic (PK) Profile

| Phase II (2017) [4] | Relapsed/Refractory NHL & CLL (n=87 evaluable) | ORR: 28% • Follicular Lymphoma (FL): 56% • Diffuse Large B-Cell Lymphoma (DLBCL): 31% • T-cell Lymphoma (T-CL): 40% | Not specified in detail for this trial. | | Phase I (2025) [5] | Chinese patients with r/r B-cell NHL (n=10 evaluable) | ORR: 40% • Follicular Lymphoma (FL): 50% | • Tmax: 0.5–1.0 hours • Half-life: 2.56–8.31 hours • Supports BID dosing to maintain exposure |

Current Development Status and Future Directions

This compound remains an active investigational drug with several ongoing clinical trials.

  • Key Development Status: As of 2025, this compound is in Phase III development for renal cell carcinoma (RCC) and has also received Fast Track Designation from the FDA for both fourth-line follicular lymphoma and for RCC in combination with pazopanib [6].
  • Dosing Schedules: Clinical studies have explored different schedules to optimize efficacy and manage toxicity. The two main schedules are the more intensive 14 days on/7 days off and the potentially less toxic 7 days on/7 days off regimen [4] [5].
  • Combination Therapies: Research is exploring this compound in combination with other agents, such as immunotherapies and targeted therapies, to enhance its anti-tumor effects [6] [1].

References

Abexinostat histone deacetylase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Pathways

As a pan-HDAC inhibitor, Abexinostat targets a broad spectrum of HDAC enzymes. The following diagram illustrates its core mechanism of action and subsequent cellular effects.

G This compound This compound HDAC_Enzyme HDAC Enzyme (Class I, II, IV) This compound->HDAC_Enzyme Inhibits DNA_Repair_Inhibition DNA Repair Inhibition This compound->DNA_Repair_Inhibition Induces Acetyl_Group Acetyl Group on Histone HDAC_Enzyme->Acetyl_Group Removes Hyperacetylated_Histone Hyperacetylated Histone Acetyl_Group->Hyperacetylated_Histone Accumulates Deacetylated_Histone Deacetylated Histone Open_Chromatin Open Chromatin Structure Hyperacetylated_Histone->Open_Chromatin Altered_Gene_Expression Altered Gene Expression Open_Chromatin->Altered_Gene_Expression Cell_Death Cell Cycle Arrest & Apoptosis Altered_Gene_Expression->Cell_Death DNA_Repair_Inhibition->Cell_Death

A key mechanism behind its efficacy involves the induction of DNA damage and the prevention of its repair. The diagram below details this p53-mediated pathway identified in mechanistic studies.

G This compound This compound Silences_Repair_Genes Silences DNA Repair Genes (e.g., RAD51) This compound->Silences_Repair_Genes PPT_Inhibition Inhibition of Proplatelet Formation This compound->PPT_Inhibition DNA_Damage DNA Double-Strand Breaks (↑γH2AX Phosphorylation) Silences_Repair_Genes->DNA_Damage ATM_Phosphorylation ATM Phosphorylation DNA_Damage->ATM_Phosphorylation p53_Stabilization p53 Stabilization ATM_Phosphorylation->p53_Stabilization p53_Targets ↑ Expression of BAX, p21 p53_Stabilization->p53_Targets p53_Stabilization->PPT_Inhibition Apoptosis Apoptosis p53_Targets->Apoptosis

Clinical Efficacy and Safety Data

Clinical trials have evaluated this compound's efficacy and safety, primarily in patients with relapsed or refractory lymphomas. Key quantitative data are summarized below.

Trial Phase / Type Patient Population Dosing Regimen Efficacy Findings (ORR, mPFS) Common Grade ≥3 Adverse Events (Incidence)

| Phase II Clinical Trial [1] | Relapsed/Refractory NHL & CLL (n=100) | 80 mg BID, 14 days on/7 days off | ORR: 28%

  • Follicular Lymphoma: 56%
  • T-cell Lymphoma: 40%
  • DLBCL: 31% | - Thrombocytopenia: 80%
  • Neutropenia: 27%
  • Anemia: 12% | | Phase I Clinical Trial [2] | Chinese patients with r/r B-cell NHL (n=12) | 80 mg BID, 7 days on/7 days off (RP2D) | ORR: 40%
  • Follicular Lymphoma: 50%
  • mPFS (FL): 8.38 months | - Thrombocytopenia: 18.2%
  • Hypertriglyceridemia: 27.3% | | Preclinical Study (In Vitro) [3] | NSCLC cell lines (A549 & H460) | 0.2-0.7 μM | Radiosensitization
  • Mean SER10: 1.6 - 2.5 | Not applicable (in vitro study) |

Preclinical Experimental Protocols

Key experiments that established this compound's anti-tumor activity and mechanism followed standardized preclinical and clinical methodologies.

  • In Vitro Anti-tumor & Radiosensitization Protocol [3]:

    • Cell Culture: Use NSCLC cell lines (e.g., A549, H460) maintained in standard conditions.
    • Drug Treatment: Expose cells to this compound at concentrations around the IC50 (e.g., 0.2-0.7 μM) for 24 hours.
    • Irradiation: Treat cells with ionizing radiation (e.g., 0-6 Gy).
    • Clonogenic Assay: After irradiation, seed cells at low density and allow colonies to form for 7-14 days. Fix, stain colonies, and count to generate survival curves.
    • Analysis: Fit data to a linear-quadratic model. Calculate the Sensitization Enhancement Ratio at 10% survival (SER10) to quantify radiosensitization.
  • Phase I Clinical Trial Protocol (Dose Escalation) [2]:

    • Patient Population: Enroll patients with relapsed/refractory B-cell non-Hodgkin lymphoma.
    • Dosing: Administer this compound orally in escalating dose cohorts (e.g., 40, 60, 80 mg BID) on a "one week on, one week off" schedule.
    • Primary Endpoints: Assess safety, tolerability, and pharmacokinetics (PK) over a 21-day cycle. Define the Recommended Phase 2 Dose (RP2D) based on Dose-Limiting Toxicities (DLTs).
    • Secondary Endpoints: Evaluate preliminary efficacy via Objective Response Rate (ORR) using standardized criteria (e.g., Lugano classification for lymphoma).

Future Research and Combination Strategies

Research continues to explore this compound's full potential, particularly in combination therapies.

  • Combination with Radiotherapy: Preclinical data shows this compound acts as a potent radiosensitizer, even in hypoxic conditions, by impairing DNA damage repair and increasing apoptosis [3].
  • Triple Combination Therapy: Initial in vivo studies suggest promising results combining this compound with irradiation and cisplatin, indicating a potential strategy for enhancing efficacy in solid tumors like NSCLC [3].
  • Ongoing Clinical Trials: As of 2025, this compound is in Phase III development for renal cell carcinoma and in Phase II trials for other indications, reflecting active interest in its clinical application [4].

Based on the current evidence, this compound is a promising HDAC inhibitor with demonstrated clinical activity in lymphoid malignancies, particularly follicular lymphoma. Its future development will likely focus on optimizing combination regimens and managing the associated hematological toxicities.

References

Abexinostat structure hydroxamic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

Abexinostat is a small molecule characterized by a benzofuran scaffold linked to a critical hydroxamic acid functional group [1] [2] [3].

The table below summarizes its core chemical identifiers and properties:

Property Description
Systematic Name 3-[(dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide [1]
Chemical Formula C21H23N3O5 [1]
Molecular Weight 397.43 g/mol (average); 397.16 g/mol (monoisotopic) [1]
CAS Number 783355-60-2 [1]
SMILES ONC(=O)c1ccc(cc1)OCCNC(=O)c1oc2c(c1CN(C)C)cccc2 [3]
InChI Key MAUCONCHVWBMHK-UHFFFAOYSA-N [1]

Key physicochemical properties predicted for this compound include [1] [3]:

  • Hydrogen Bond Donors: 3
  • Hydrogen Bond Acceptors: 4
  • Rotatable Bonds: 10
  • Topological Polar Surface Area (TPSA): 104.04 Ų
  • XLogP: 1.88
  • Lipinski's Rule of Five: Zero rules broken, indicating good drug-like properties for oral bioavailability.

Mechanism of Action as an HDAC Inhibitor

This compound acts as a pan-HDAC inhibitor, meaning it inhibits multiple classes of zinc-dependent HDAC enzymes [4] [5]. The hydroxamic acid group in its structure is essential for this function.

The diagram below illustrates the mechanism of HDAC inhibition by this compound.

G Abex This compound HDAC HDAC Enzyme (Zn²⁺) Abex->HDAC  Binds active site  Chelates Zn²⁺ InhibitedHDAC Inhibited HDAC HDAC->InhibitedHDAC HistoneAc Acetylated Histone InhibitedHDAC->HistoneAc  Inhibition prevents deacetylation HistoneDeac Deacetylated Histone HistoneAc->HistoneDeac  Normal deacetylation  path blocked ChromatinOpen Relaxed Chromatin (Gene Transcription) HistoneAc->ChromatinOpen  Maintains ChromatinClosed Condensed Chromatin (Gene Repression) HistoneDeac->ChromatinClosed

Mechanism of HDAC inhibition by this compound's hydroxamic acid group.

This enzymatic inhibition leads to a accumulation of acetylated histones and other proteins, resulting in:

  • Altered Gene Expression: Relaxed chromatin promotes transcription of genes involved in cell cycle arrest, differentiation, and apoptosis [6] [4].
  • Acetylation of Non-Histone Proteins: HDAC inhibition also increases acetylation of tubulin and transcription factors like p53, disrupting cell division and promoting cell death [7] [5].

HDAC Inhibition Profile and Biological Effects

This compound is a potent, broad-spectrum inhibitor. While a specific IC50 profile for this compound is not fully detailed in the search results, it is consistently referred to as a pan-HDAC inhibitor targeting multiple HDAC enzymes [4] [5]. One source notes it mostly targets HDAC1 [4].

The biological consequences of this inhibition have been characterized in various experimental models:

Experimental Context Key Findings of this compound Treatment
Human Mesenchymal Stem Cells (hMSCs) Promotes both adipocytic and osteoblastic differentiation. Marked increase in H3K9Ac mark on promoters of differentiation genes (AdipoQ, FABP4, PPARγ, SP7, ALPL) [6].
Cancer Cell Lines (Lymphomas, etc.) Inhibits cancer cell proliferation, induces cell cycle arrest and apoptosis (programmed cell death) [1] [4].
In Vitro Megakaryopoiesis Induces megakaryocyte (platelet precursor) apoptosis and profoundly inhibits proplatelet formation, explaining thrombocytopenia side effect [5].

Key Experimental Protocols

To evaluate the effects of this compound in a research setting, the following methodologies from the search results can serve as a guide.

1. In Vitro Differentiation Assay using Human Mesenchymal Stem Cells (hMSCs) [6]

  • Cell Culture: Use a validated hMSC line (e.g., hMSC-TERT). Culture in DMEM with 10% FBS, 1% penicillin-streptomycin.
  • Compound Treatment: Add this compound at various concentrations (e.g., 20, 100, 500 nM) for 24 hours before induction of differentiation. Use DMSO as a vehicle control.
  • Differentiation Induction:
    • Adipogenic Differentiation: Use induction medium (DMEM, 10% FBS, 10% horse serum, 100 nM dexamethasone, 0.45 mM IBMX, 3 μg/ml insulin, 1 μM rosiglitazone). Replace medium every 3 days. Assess differentiation on day 7.
    • Osteogenic Differentiation: Use induction medium (DMEM, 10% FBS, 50 μg/ml ascorbic acid, 10 mM β-glycerophosphate, 10 nM calcitriol, 10 nM dexamethasone).
  • Outcome Measurement:
    • Adipogenesis: Qualitatively assess with Oil Red O staining for lipid droplets. Quantify with Nile Red fluorescence.
    • Osteogenesis: Quantify Alkaline Phosphatase (ALP) activity using a colorimetric assay kit.
    • Mechanistic Analysis: Perform ChIP-qPCR for H3K9Ac on promoter regions of key differentiation genes.

2. Cell Viability and Apoptosis Assay [7]

  • Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal carcinoma cells) in 96-well plates.
  • Compound Treatment: Treat cells with a range of this compound concentrations for 24-48 hours.
  • Viability Measurement: Use MTT assay to measure cell viability relative to untreated controls.
  • Apoptosis and Cell Cycle Analysis:
    • Flow Cytometry: Use Propidium Iodide (PI) staining to analyze cell cycle distribution (sub-G1 peak indicates apoptosis) and PI/Annexin V-FITC double staining to distinguish early and late apoptotic cells.
    • Western Blot: Detect apoptosis markers like cleaved caspase-3 and cleaved PARP.

Current Status in Drug Development

This compound remains an investigational drug and has not yet received full approval for commercial use [1]. Clinical development has primarily focused on its potential in oncology:

  • Hematologic Cancers: A recent Phase 1 study in Chinese patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NHL) demonstrated a favorable safety profile and promising efficacy, with an Objective Response Rate (ORR) of 40.0% [8]. The recommended Phase 2 dose was established at 80 mg twice daily on a "one week on, one week off" schedule [8].
  • Solid Tumors and Combinations: It has been evaluated in other company-sponsored trials for various solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents [8] [9].

The most common treatment-related adverse events include thrombocytopenia and hypertriglyceridemia [8]. The thrombocytopenia has been mechanistically linked to p53-dependent and independent effects on megakaryocyte differentiation [5].

References

Abexinostat preclinical studies lymphoma models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Pan-HDAC Inhibitor

Abexinostat is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor from the hydroxamate class [1] [2]. Its anti-tumor effects are mediated through multiple mechanisms resulting from the accumulation of acetylated proteins in cells [1] [3] [4]:

Mechanism of Action Biological Consequence
Histone Hyperacetylation Alters chromatin structure, leading to transcriptional activation of tumor suppressor genes and genes involved in cell cycle arrest and apoptosis [1] [4].
Non-Histone Protein Hyperacetylation Affects proteins like p53, tubulin, and GATA-1, further influencing cell growth, differentiation, and apoptosis [1] [4].
DNA Repair Inhibition Reduces levels of key repair proteins like RAD51, inhibiting the repair of DNA damage (e.g., from radiation or chemotherapy) [3].
Immunomodulatory Effects Upregulates ligands for natural killer cells, major histocompatibility complexes, and costimulatory molecules, potentially enhancing anti-tumor immunity [1].
Anti-angiogenesis May inhibit the formation of new tumor blood vessels [4].

The following diagram illustrates this multi-faceted mechanism of action and its consequences for tumor cells.

G cluster_primary This compound Inhibits HDAC Enzymes cluster_outcomes Anti-Tumor Effects This compound This compound HDAC HDAC Enzyme This compound->HDAC Inhibits Hyperacetylation Hyperacetylation of Histone & Non-Histone Proteins TranscriptionalActivation Transcriptional Activation (Tumor Suppressors) Hyperacetylation->TranscriptionalActivation ProteinFunction Altered Protein Function (e.g., p53, Tubulin) Hyperacetylation->ProteinFunction DNArepair Inhibition of DNA Repair Hyperacetylation->DNArepair Immune Enhanced Tumor Cell Immunogenicity Hyperacetylation->Immune Apoptosis Apoptosis TranscriptionalActivation->Apoptosis CellCycleArrest Cell Cycle Arrest TranscriptionalActivation->CellCycleArrest ProteinFunction->Apoptosis ProteinFunction->CellCycleArrest Radiosensitization Radiosensitization DNArepair->Radiosensitization

This compound's multi-targeted mechanism of action triggers several anti-tumor pathways.

Clinical Translation and Efficacy

While direct preclinical data is unavailable, the clinical efficacy observed in patients with B-cell lymphomas provides strong evidence of the drug's activity, which is a direct result of its preclinical mechanisms. The table below summarizes key efficacy data from clinical trials.

Lymphoma Subtype Trial Phase Key Efficacy Findings Source / Context
Follicular Lymphoma (FL) Phase II 56% Objective Response Rate (ORR) in patients with relapsed/refractory disease [1]. Global study (2017)
Follicular Lymphoma (FL) Phase I 50% ORR in Chinese patients with relapsed/refractory disease [5] [6]. Recent study (2025)
Diffuse Large B-Cell Lymphoma (DLBCL) Phase II 31% ORR in a cohort of relapsed/refractory patients [1]. Global study (2017)
Various B-cell NHLs Phase I 40% Overall ORR; median Duration of Response in FL patients was 7.82 months [5] [6]. Recent Chinese study (2025)

Insights for Preclinical Research

Although the search did not yield specific lymphoma model studies, the clinical and pharmacological data suggest critical factors for preclinical experimental design:

  • Dosing Schedule Rationale: The "one week on, one week off" schedule was optimized based on pharmacokinetic/pharmacodynamic (PK/PD) modeling to maximize anti-tumor activity while mitigating toxicity, particularly thrombocytopenia [5] [6] [4]. This highlights the importance of schedule-dependent efficacy in experimental designs.
  • Radiosensitization Potential: A Phase I study in solid tumors demonstrated that this compound acts as a radiosensitizer, a property linked to its inhibition of DNA repair pathways like the RAD51 protein [3]. This presents a viable angle for combination studies in lymphoma models.
  • Primary Toxicity: The dose-limiting toxicity in clinical trials is thrombocytopenia (low platelet count), which is a known class effect of HDAC inhibitors [1] [4]. This is a key parameter to monitor in translational research.

References

Application Notes and Protocol for Quantifying Abexinostat in Plasma using UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Abexinostat is a novel, oral broad-spectrum histone deacetylase inhibitor (HDACi) with demonstrated anti-tumor activity in various hematological malignancies and solid tumors [1] [2]. It promotes apoptosis in tumor cells and has shown promising efficacy in clinical trials for conditions including relapsed/refractory B-cell non-Hodgkin lymphoma and follicular lymphoma [2]. Research has also identified its potential as a pharmacological enhancer in treating Factor VII deficiency, demonstrating its therapeutic versatility beyond oncology [3].

Monitoring this compound concentration in plasma is crucial for pharmacokinetic studies, dose optimization, and investigating drug-drug interactions. A robust, sensitive, and rapid bioanalytical method is essential for supporting these clinical and non-clinical applications. Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) offers the required specificity, sensitivity, and speed for such analyses.

This document provides a detailed protocol for quantifying this compound in rat plasma using UPLC-MS/MS, based on a validated method [1] [4]. The protocol has been successfully applied to a pharmacokinetic study following a single oral dose in rats.

Experimental Protocol

Reagents and Chemicals
  • Analyte: this compound (purity > 98%)
  • Internal Standard (IS): Givinostat (purity > 98%)
  • Solvents: HPLC-grade methanol and acetonitrile.
  • Additive: HPLC-grade formic acid.
  • Water: Ultrapure water (e.g., from a Milli-Q system).
  • Biological Matrix: Control (blank) rat plasma.
Instrumentation and Conditions

The analysis is performed on a Waters UPLC-MS/MS system consisting of an ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | Specification | | :--- | :--- | | Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | | Column Temperature | 40 °C | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 - 0.5 | 10% | | | 0.5 - 1.0 | 10% → 90% | | | 1.0 - 1.4 | 90% | | | 1.4 - 1.5 | 90% → 10% | | | 1.5 - 2.0 | 10% (Re-equilibration) | | Flow Rate | 0.40 mL/min | | Injection Volume | 2.0 µL | | Run Time | 2.0 min |

Table 2: Mass Spectrometric Conditions

| Parameter | this compound | Givinostat (IS) | | :--- | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Monitoring Mode | Selective Reaction Monitoring (SRM) | | Precursor Ion (m/z) | 397.93 | 422.01 | | Product Ion (m/z) | 200.19 | 186.11 | | Cone Voltage (V) | 30 | 30 | | Collision Energy (eV) | 25 | 25 |

The following diagram illustrates the overall experimental workflow, from sample preparation to data analysis:

G START Start Sample Preparation S1 Spike 90 µL Plasma with 10 µL Working Solution START->S1 S2 Add 10 µL IS (100 ng/mL Givinostat) S1->S2 S3 Add 300 µL Acetonitrile (Protein Precipitation) S2->S3 S4 Vortex Mix & Centrifuge 13,000 rpm, 10 min, 4°C S3->S4 S5 Transfer 100 µL Supernatant to Autosampler Vial S4->S5 S6 UPLC-MS/MS Analysis S5->S6

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and givinostat (IS) in methanol.
  • Working Solutions: Serially dilute the this compound stock solution with methanol to prepare working standard solutions.
  • Calibration Standards: Spike 10 µL of the appropriate working solution into 90 µL of blank rat plasma to prepare an 8-point calibration curve with concentrations of 2.00, 5.00, 10, 20, 50, 80, and 100 ng/mL.
  • Quality Control (QC) Samples: Prepare LLOQ (2.00 ng/mL), Low QC (5.00 ng/mL), Medium QC (40 ng/mL), and High QC (80 ng/mL) samples in the same manner.
  • IS Working Solution: Dilute the givinostat stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation Procedure

The sample preparation uses a simple protein precipitation method [1]:

  • Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
  • Add 10 µL of the IS working solution (100 ng/mL givinostat).
  • Add 300 µL of acetonitrile (a 1:3 plasma-to-precipitant ratio).
  • Vortex the mixture vigorously for several minutes to ensure complete protein precipitation.
  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
Method Validation Summary

The method has been validated according to FDA bioanalytical method validation guidelines [1] [4]. Key validation parameters are summarized below:

Table 3: Method Validation Results

Parameter Result
Linear Range 2.00 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (RSD%) < 11.5%
Inter-day Precision (RSD%) < 11.5%
Intra-day Accuracy (%) -10.7% to +9.7%
Inter-day Accuracy (%) -10.7% to +9.7%
LLOQ 2.00 ng/mL (Precision & Accuracy ≤ ±20%)
Extraction Recovery Within acceptable limits
Matrix Effect Within acceptable limits
Stability Reliable under tested conditions (e.g., freeze-thaw, autosampler)

Application in a Pharmacokinetic Study

This method was successfully applied to determine the pharmacokinetic profile of this compound in Sprague-Dawley rats (n=6) after a single oral gavage dose of 8.0 mg/kg [1].

  • Blood Sampling: Blood samples (~300 µL) were collected from the tail vein into heparinized tubes at pre-dose and at 20 and 40 minutes, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
  • Plasma Separation: Blood samples were centrifuged at 8,000 rpm for 5 minutes to obtain plasma.
  • Sample Storage: Plasma was stored at -80°C until analysis.
  • Data Analysis: Pharmacokinetic parameters were calculated using Drug and Statistics (DAS, Version 3.0) software.

The method proved capable of accurately and quickly determining this compound levels over the 48-hour period, demonstrating its utility in pharmacokinetic studies.

Troubleshooting and Notes

  • Sensitivity: If sensitivity is inadequate, check the mass spectrometer tuning and calibration, and ensure that the sample preparation steps are performed precisely without cross-contamination.
  • Chromatography: Peak shape issues can often be resolved by ensuring the UPLC column is in good condition and the mobile phases are fresh and properly prepared.
  • Precision and Accuracy: Consistent and precise pipetting is critical for generating reliable data, especially during the protein precipitation and supernatant transfer steps.
  • Matrix Effects: Although the method was validated with acceptable matrix effects, monitoring the IS response across different plasma lots is good practice to ensure consistency.
  • Stability: For long-term studies, establish the stability of this compound in plasma under all storage and processing conditions (e.g., benchtop, autosampler, freeze-thaw cycles).

Conclusion

The described UPLC-MS/MS method provides a rapid, selective, sensitive, and robust platform for the quantitative analysis of this compound in rat plasma. The short run time of 2.0 minutes and simple sample preparation make it highly efficient for high-throughput analyses. This protocol is directly applicable to pharmacokinetic studies and can be adapted for therapeutic drug monitoring or drug-drug interaction studies in other biological matrices or species with appropriate validation.

References

Application Note: UPLC-MS/MS Method for Abexinostat Pharmacokinetics in Rats

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Abexinostat is a novel oral broad-spectrum histone deacetylase inhibitor (HDACi) with demonstrated anti-tumor effects in various malignancies [1]. As HDAC inhibitors progress through clinical development, understanding their pharmacokinetic profiles becomes essential for optimizing dosing regimens and predicting clinical outcomes. This application note details a validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of this compound concentrations in rat plasma, supporting preclinical pharmacokinetic studies [1].

The methodology presented enables accurate, rapid, and reliable detection of this compound levels following administration in rodent models, providing critical data for drug development decisions. This protocol has been specifically optimized for sensitivity, precision, and throughput in pharmacokinetic applications.

Experimental Design

Materials and Reagents
  • Analytical Standards: this compound (purity >98%) and givinostat (internal standard, IS; purity >98%)
  • Solvents: HPLC-grade acetonitrile, methanol, and formic acid
  • Biological Matrix: Rat plasma obtained from Sprague-Dawley rats
  • Equipment: UPLC-MS/MS system with electrospray ionization source, Acquity BEH C18 column
Animal Study Protocol
  • Animals: Sprague-Dawley rats (weight 200 g ± 20 g)
  • Accommodation: Standard laboratory conditions with 1-week acclimation prior to experimentation
  • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee
  • Dosing: Single oral gavage dose of 8.0 mg/kg this compound
  • Blood Collection: 300 μL samples from tail vein at 20 and 40 minutes, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose into heparinized tubes
  • Sample Processing: Centrifugation at 8,000 rpm for 5 minutes to separate plasma
  • Storage: Plasma stored at -80°C until analysis

The following workflow outlines the complete experimental procedure from sample collection to data analysis:

G SampleCollection Blood Sample Collection PlasmaSeparation Plasma Separation (Centrifuge at 8,000 rpm, 5 min) SampleCollection->PlasmaSeparation SamplePreparation Sample Preparation: - 100 μL plasma - 10 μL IS working solution - 300 μL acetonitrile PlasmaSeparation->SamplePreparation ProteinPrecipitation Protein Precipitation (Centrifuge at 13,000 rpm, 10 min, 4°C) SamplePreparation->ProteinPrecipitation UPLCMSSMAnalysis UPLC-MS/MS Analysis ProteinPrecipitation->UPLCMSSMAnalysis DataProcessing Data Processing (Quantitation via calibration curve) UPLCMSSMAnalysis->DataProcessing PKModeling Pharmacokinetic Modeling (DAS 3.0 software) DataProcessing->PKModeling

UPLC-MS/MS Methodology

Instrument Conditions
  • Chromatography System: Waters ACQUITY UPLC I-Class
  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole
  • Ionization Source: Electrospray ionization (ESI) in positive mode
  • Analytical Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
  • Column Temperature: 40°C
  • Injection Volume: 2.0 μL
  • Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B)
  • Flow Rate: 0.40 mL/min
Gradient Elution Program
Time (min) Acetonitrile (%) Formic Acid (0.1%) (%)
0 - 0.5 10 90
0.5 - 1.0 10 - 90 90 - 10
1.0 - 1.4 90 10
1.4 - 1.5 90 - 10 10 - 90
1.5 - 2.0 10 90
Mass Spectrometric Detection
  • Detection Mode: Selective reaction monitoring (SRM)
  • Ion Transitions: m/z 397.93 → 200.19 (this compound), m/z 422.01 → 186.11 (givinostat, IS)
  • Collision Energy: 25 eV for both compounds
  • Cone Voltage: 30 V for both compounds

Sample Preparation Procedure

The protein precipitation method provides efficient sample clean-up with high recovery rates:

  • Aliquot 100 μL of plasma sample into a microcentrifuge tube
  • Add 10 μL of internal standard working solution (100 ng/mL givinostat in methanol)
  • Vortex mix for 30 seconds to ensure thorough combination
  • Add 300 μL of acetonitrile (1:3 ratio to plasma) for protein precipitation
  • Vortex vigorously for 1 minute
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C
  • Transfer 100 μL of supernatant to an autosampler vial for UPLC-MS/MS analysis

Method Validation

The method was comprehensively validated according to FDA "Guidance for Industry: Bioanalytical Method Validation" guidelines [1]. The following table summarizes key validation parameters:

Validation Parameter Result Acceptance Criteria
Calibration Range 2.00 - 100 ng/mL -
LLOQ 2.00 ng/mL -
Intra-day Precision < 11.5% < 15%
Inter-day Precision < 11.5% < 15%
Intra-day Accuracy -10.7% to 9.7% ±15%
Inter-day Accuracy -10.7% to 9.7% ±15%
Stability Reliable under analysis conditions -

Data Analysis and Pharmacokinetic Modeling

Pharmacokinetic parameters should be calculated using appropriate software such as Drug and Statistics (DAS, Version 3.0) [1]. The diagram below illustrates the relationship between experimental phases and resulting pharmacokinetic parameters:

G ExperimentalPhase Experimental Phase Dosing Drug Administration (8 mg/kg oral gavage) ExperimentalPhase->Dosing ConcentrationTimeData Concentration-Time Data NonCompartmental Non-compartmental Analysis ConcentrationTimeData->NonCompartmental PKParameters Pharmacokinetic Parameters Cmax Cmax (Peak Concentration) PKParameters->Cmax Derives Tmax Tmax (Time to Peak) PKParameters->Tmax Derives AUC AUC (Area Under Curve) PKParameters->AUC Derives t12 (Half-life) PKParameters->t12 Derives BloodCollection Serial Blood Collection (20 min - 48 hours) Dosing->BloodCollection UPLCMSAnalysis UPLC-MS/MS Analysis BloodCollection->UPLCMSAnalysis UPLCMSAnalysis->ConcentrationTimeData NonCompartmental->PKParameters

Discussion

The established UPLC-MS/MS method demonstrates excellent performance characteristics for the quantification of this compound in rat plasma [1]. The short analysis time of 2.0 minutes per sample enables high-throughput processing of pharmacokinetic study samples, while the comprehensive validation confirms reliability for regulatory submissions.

This protocol enables researchers to obtain critical pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life, which are essential for dose selection in later-stage clinical trials. The methodology also provides a foundation for investigating drug-drug interactions that may affect this compound plasma levels in combination therapies [1].

The application of this protocol to a pharmacokinetic study following a single 8.0 mg/kg oral dose in rats has proven successful, demonstrating the method's applicability to in vivo studies [1]. The sample preparation procedure using protein precipitation with acetonitrile provides efficient clean-up with minimal matrix effects while maintaining adequate sensitivity for pharmacokinetic applications.

Troubleshooting Guidelines

Issue Possible Cause Solution
Poor peak shape Column degradation Condition or replace analytical column
Low sensitivity MS source contamination Clean ion source and optimize parameters
High background Incomplete protein precipitation Ensure proper acetonitrile:plasma ratio (3:1)
Retention time shift Mobile phase degradation or column temperature fluctuation Prepare fresh mobile phase daily, verify column temperature

Conclusion

This application note provides a complete protocol for the quantification of this compound in rat plasma using UPLC-MS/MS. The method demonstrates superior accuracy, precision, and efficiency for pharmacokinetic studies, enabling robust characterization of this compound's disposition in preclinical models. The methodology offers a valuable tool for supporting the development of this promising HDAC inhibitor through the drug development pipeline.

References

Abexinostat dosing schedule week on week off

Author: Smolecule Technical Support Team. Date: February 2026

Abexinostat Application Notes & Protocol

This document provides a detailed protocol for the administration of this compound based on recent Phase 1 clinical trial results, supporting its use in research and drug development [1].

Recommended Dosing Schedule

The following table summarizes the core dosing parameters established for this compound monotherapy.

Parameter Specification
Recommended Phase 2 Dose (RP2D) 80 mg [1] [2]
Frequency Twice Daily (BID) [1] [3]
Administration Oral, with a 4-hour interval between doses [3] [4]
Cycle Structure 28-day cycles [2]
Dosing Period 7 consecutive days ("one week on") followed by a 7-day drug-free interval ("one week off") [1] [3] [4]
Food Guidance Administer at least half an hour before or 2 hours after meals [3]
Pharmacokinetic & Safety Profile

This schedule is supported by pharmacokinetic (PK) and safety data from clinical studies.

Category Key Findings
Pharmacokinetics (PK) Rapid absorption with a median Tmax of 0.5-1.0 hours. Terminal elimination half-life (T1/2) of 2.56-8.31 hours. Plasma concentration increases in a dose-proportional manner [1] [3] [4].
Safety & Tolerability No dose-limiting toxicities (DLTs) were observed at the RP2D. Most treatment-emergent adverse events (TEAEs) were Grade 1 or 2. The most common Grade 3 TEAEs were thrombocytopenia (18.2%) and hypertriglyceridemia (27.3%) [1] [3].
Rationale for the "One Week On, One Week Off" Schedule

The intermittent dosing regimen is designed to balance anti-tumor efficacy with the management of potential toxicities. The short half-life of this compound supports a twice-daily dosing schedule to maintain sufficient drug exposure [4]. The planned one-week drug-free interval allows for recovery from cumulative toxicities, particularly hematological events like thrombocytopenia, which improves the long-term tolerability of the treatment [3] [4].

Efficacy Outcomes

Preliminary efficacy from the Phase 1 study in a Chinese population with relapsed/refractory B-cell NHL is promising, particularly for Follicular Lymphoma (FL) subtypes [1].

Efficacy Measure Overall Population (n=10) Follicular Lymphoma (FL) Subset (n=6)
Objective Response Rate (ORR) 40.0% (4/10) [1] [3] 50.0% (3/6) [1] [3]
Response Types 1 Complete Response (CR) + 3 Partial Responses (PR) [1] -
Median Progression-Free Survival (PFS) - 8.38 months [1] [3]
Median Duration of Response (DoR) - 7.82 months [1] [3]
Detailed Experimental Protocol

Title: Phase 1 Study of this compound in Relapsed/Refractory B-Cell Non-Hodgkin Lymphoma

Objective: To investigate the safety, pharmacokinetics, and preliminary efficacy of this compound in Chinese patients with relapsed/refractory B-cell NHL.

Methodology:

  • Study Design: Multi-center, Phase 1, dose-escalation study using a 3+3 design [3].
  • Patient Population: Adult patients (aged 18-65) with histologically confirmed r/r B-cell NHL (including FL, DLBCL, MCL) who had failed or were intolerant to standard therapy. Key requirements included an ECOG performance status of 0-1 and adequate bone marrow and organ function [3].
  • Dosing Schedule:
    • Cycle Structure: 28-day cycles.
    • Single-Dose Lead-in: On day -3 (three days before cycle 1 day 1), a single dose of this compound was administered. Patients were monitored for toxicity until C1D1 [1] [3].
    • Continuous Dosing: If no DLT occurred during the lead-in period, continuous BID dosing began on C1D1. Dosing occurred for 7 consecutive days (days 1-7), followed by a 7-day break (days 8-14). This was followed by another 7 days of dosing (days 15-21) and a final 7-day break (days 22-28) to complete the cycle [3] [2].
  • Primary Endpoints: Safety (incidence of AEs and DLTs) and Pharmacokinetics (PK parameters like Cmax, Tmax, AUC, T1/2) [1] [3].
  • Secondary Endpoints: Efficacy (Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS)) [3].

The workflow and pharmacological rationale for this schedule are summarized in the diagram below.

G Start This compound Dosing Rationale PK Pharmacokinetic (PK) Profile Start->PK Safety Safety & Tolerability Start->Safety Efficacy Anti-tumor Efficacy Start->Efficacy PK1 Rapid Absorption (Tmax: 0.5-1.0 h) PK->PK1 PK2 Short Half-life (T1/2: ~2.5-8.3 h) PK->PK2 PK3 Dose-Proportional Exposure PK->PK3 S1 No DLTs Observed at RP2D Safety->S1 S2 Manageable AEs: Thrombocytopenia, Hypertriglyceridemia Safety->S2 E1 ORR: 40% (Overall) 50% (FL subset) Efficacy->E1 E2 Median PFS (FL): 8.38 mo Efficacy->E2 Conclusion Recommended Schedule: 80 mg BID, 'One Week On, One Week Off'

Supporting Clinical Evidence

  • Ongoing Phase 2 Trial (FORERUNNER): The RP2D of 80 mg BID on a "one week on, one week off" schedule is being validated in a larger, ongoing Phase 2 trial (FORERUNNER, NCT03600441) in patients with relapsed/refractory follicular lymphoma in the US and Europe [2] [5].
  • Regulatory Recognition: The development program for this compound in follicular lymphoma has been granted Fast Track Designation by the U.S. FDA [5].

References

Application Notes: Abexinostat as a Radiosensitizer in Solid Tumor Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Abexinostat is an oral, pan-histone deacetylase (HDAC) inhibitor that has demonstrated potential as a radiosensitizing agent. HDACs regulate gene expression by altering chromatin structure, and their inhibition by this compound leads to hyperacetylation of histones, impacting numerous cellular processes critical to cancer survival and treatment resistance. [1] [2] [3] The primary rationale for combining this compound with radiotherapy stems from its ability to impair the cellular repair of DNA double-strand breaks (DSBs), the most lethal type of DNA damage induced by radiation. This impairment, coupled with the induction of apoptosis, can significantly enhance tumor cell death upon irradiation, even in hypoxic conditions which are typically associated with radioresistance. [2]

Mechanism of Action and Signaling Pathways

The radiosensitizing effect of this compound is mediated through a multi-faceted mechanism, as illustrated below and detailed in the subsequent table.

G cluster_primary Primary Molecular Effects cluster_cellular Cellular Consequences & Radiosensitization This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition IR Ionizing Radiation Apoptosis_Induction Induction of Apoptosis IR->Apoptosis_Induction Accessible_Damage Accessible_Damage IR->Accessible_Damage Causes DNA DSBs H3_H4_Hyperacetylation Histone H3/H4 Hyperacetylation HDAC_Inhibition->H3_H4_Hyperacetylation Non_Histone_Targets Non-Histone Protein Acetylation (e.g., p53, HSP90) HDAC_Inhibition->Non_Histone_Targets Condensed_Chromatin Condensed_Chromatin H3_H4_Hyperacetylation->Condensed_Chromatin Relaxes Non_Histone_Targets->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Non_Histone_Targets->Cell_Cycle_Arrest DSB_Repair_Inhibition Inhibition of DNA DSB Repair Radiosensitization Enhanced Radiosensitivity DSB_Repair_Inhibition->Radiosensitization Apoptosis_Induction->Radiosensitization Cell_Cycle_Arrest->Radiosensitization Potentiates Condensed_Chromatin->Accessible_Damage Exposes Accessible_Damage->DSB_Repair_Inhibition

Diagram 1: Mechanism of this compound-induced radiosensitization. This compound inhibits HDACs, leading to chromatin relaxation and impaired DNA repair, which synergizes with radiation-induced DNA damage to promote cell death.

The following table expands on the key mechanisms depicted in the pathway diagram.

Key Mechanism Biological Process Observed Experimental Outcome
DNA Repair Inhibition [2] Impairment of DNA double-strand break (DSB) repair pathways, particularly Homologous Recombination (HR). Decreased formation of RAD51 repair foci; persistence of γ-H2AX foci (a marker of DSBs) after irradiation.
Apoptosis Induction [2] Activation of caspase-dependent apoptotic pathways. Increased percentage of cells in sub-G1 phase; elevated levels of cleaved caspases.
Cell Cycle Modulation Induction of cell cycle arrest, potentially leading to accumulation of cells in more radiosensitive phases. Concentration and time-dependent accumulation of cells in specific cell cycle phases (e.g., G1/S).
Epigenetic Modulation [1] [2] Hyperacetylation of core histones (H3, H4) leading to a more open chromatin structure. Increased acetylated histone H3 levels confirmed by Western blot; observed within 1 hour of exposure.

Preclinical and Clinical Evidence Summary

Evidence from in vitro models and an early-phase clinical trial supports the combination of this compound and radiotherapy.

Study Model / Type Dosing Schedule Key Efficacy Findings Key Safety Findings

| NSCLC Cell Lines (A549 & H460) [2] | this compound (0.2-0.7 µM) administered 24 hrs before irradiation. | Sensitization Enhancement Ratio (SER10): 1.41-2.33 (Normoxia); 2.33-3.16 (Hypoxia). Significant reduction in clonogenic survival. | In vitro cytotoxicity (IC50 ~1.75-2.0 µM at 48h). | | Phase I Clinical Trial (Advanced Solid Tumors) [1] | this compound 90 mg/m² (≈140 mg) orally, combined with hypofractionated radiotherapy. | Best Overall Response: 8% (1 CR, 3 PR). Best Loco-regional Response: 12% (1 CR, 5 PR). Encouraging responses in brain lesions. | Most Common Grade ≥3 AEs: Thrombocytopenia (17%), Lymphopenia (12%), Hypokalemia (7%). 10% discontinuation due to AEs. |

Recommended Experimental & Clinical Protocols

In Vitro Radiosensitization Protocol [2]

This protocol is designed to assess the clonogenic survival of tumor cells after treatment with this compound and irradiation.

  • Cell Preparation: Seed cells at an appropriate density and allow to adhere for 24 hours.
  • Drug Pre-treatment: Expose cells to a range of this compound concentrations (e.g., 0.1 - 1.0 µM) for 24 hours prior to irradiation. This pre-treatment time is critical for efficacy.
  • Irradiation: Irradiate cells at various doses (e.g., 0-8 Gy). Include controls for this compound alone and radiation alone.
  • Clonogenic Assay: Immediately after irradiation, trypsinize cells and re-seed at low densities for colony formation. Incubate for 7-14 days.
  • Analysis: Fix and stain colonies; count colonies (typically >50 cells). Plot survival curves and calculate the Sensitization Enhancement Ratio (SER).
Clinical Administration Protocol [1]

Based on the phase I trial, the following schedule is recommended for further clinical evaluation.

  • This compound Dosing: 90 mg/m² (approximately 140 mg) administered orally.
  • Radiotherapy Regimen: Standard hypofractionated radiotherapy delivered to the target lesion(s).
  • Schedule: A "one week on, one week off" (1 week on/1 week off) schedule per 28-day cycle is considered reasonable based on the drug's pharmacokinetics (half-life of ~2.5-8.3 hours). [4] [1]

G Cycle Cycle Week1 Week 1: Treatment Cycle->Week1 Week2 Week 2: Drug-Free Week1->Week2 Week3 Week 3: Treatment Week2->Week3 Week4 Week 4: Drug-Free Week3->Week4 NextCycle NextCycle Week4->NextCycle Repeat Cycle RT Radiotherapy (Standard Hypofractionation) RT->Week1 RT->Week3 Abx This compound (90 mg/m² oral, BID) Abx->Week1 Abx->Week3

Diagram 2: Proposed clinical schedule for this compound and radiotherapy combination therapy, based on a 28-day cycle with a "one week on, one week off" this compound dosing.

Biomarkers and Efficacy Predictors

Emerging data suggests potential biomarkers for predicting response to HDAC inhibitor-based therapies:

  • High HDAC2 Expression: In a trial combining this compound with pazopanib, patients with high HDAC2 expression in peripheral blood mononuclear cells (PBMCs) had significantly longer median overall survival (32.3 vs. 9.2 months). [5]
  • Low Kynurenine Levels: The same study found that exceptional responders had significantly lower levels of kynurenine, and kynurenine levels were inversely correlated with HDAC2 expression. [5]
  • Histone Hyperacetylation: The degree of histone H3 acetylation in tumor cells or PBMCs can serve as a pharmacodynamic marker to confirm HDAC inhibition. [2]

Conclusion

The combination of This compound and radiotherapy represents a promising approach for treating solid tumors, with a strong mechanistic rationale centered on the inhibition of DNA repair. Preclinical data confirms potent radiosensitization, and early clinical trials have established a feasible dosing schedule (90 mg/m², 1 week on/1 week off) with a manageable safety profile, where thrombocytopenia is the primary dose-limiting concern. [1] [2] Future efforts should focus on validating predictive biomarkers like HDAC2 expression and kynurenine levels to identify patient populations most likely to benefit from this synergistic combination.

References

Comprehensive Application Notes and Protocols: Abexinostat HDACi in Combination Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Abexinostat

This compound (PCI-24781) is an oral, hydroxamic acid-derived pan-HDAC inhibitor with broad-spectrum activity against multiple histone deacetylase classes. As a pan-HDAC inhibitor, it targets Class I, II, and IV HDAC enzymes, resulting in increased histone acetylation, chromatin relaxation, and transcriptional activation of silenced genes. The compound demonstrates pleiotropic antitumor effects including induction of cell cycle arrest, promotion of apoptosis, inhibition of DNA repair, and modulation of immune responses within the tumor microenvironment [1] [2]. These multifaceted mechanisms provide a strong rationale for combination strategies with conventional chemotherapeutic agents, radiotherapy, and targeted therapies.

The pharmacokinetic profile of this compound supports its use in combination regimens. Clinical studies have demonstrated rapid absorption with a median time to maximum concentration (Tmax) of 0.5–1.0 hours and a median terminal elimination half-life (T1/2) of 2.56–8.31 hours [3]. The bimodal dosing schedule ("one week on, one week off") maintains therapeutic exposure while allowing for hematological recovery, making it particularly suitable for combination with myelosuppressive agents. Current clinical development includes Phase III investigation in renal cell carcinoma and Phase II studies in various hematological malignancies and solid tumors [4].

Clinical Combination Protocols

Hematological Malignancies

This compound monotherapy has demonstrated significant activity in relapsed/refractory B-cell non-Hodgkin lymphoma (NHL), with an objective response rate of 40.0% (4/10 patients, 95% CI: 12.2–73.8) and a particularly promising 50.0% ORR in follicular lymphoma (3/6 patients, 95% CI: 11.8–88.2) [3]. The recommended Phase 2 dose (RP2D) established as monotherapy is 80 mg twice daily administered on a "one week on, one week off" schedule (7 consecutive days followed by 7-day discontinuation in 28-day cycles) [3]. This regimen demonstrated manageable toxicity with primary dose-limiting toxicities being thrombocytopenia and hypertriglyceridemia.

Table 1: this compound Combination Protocols in Hematological Malignancies

Combination Partner Disease Context This compound Dosing Combination Agent Dosing Cycle Structure Key Efficacy Findings
None (monotherapy) Relapsed/Refractory B-cell NHL 80 mg BID, 7 days on/7 days off N/A 28-day cycles ORR: 40.0% (FL: 50.0%); Median PFS in FL: 8.38 months [3]
Proteasome inhibitors (Preclinical) Multiple myeloma models Various based on model Bortezomib per standard dosing Preclinical models Enhanced antitumor activity in xenograft models [5]
Solid Tumors

In advanced solid tumors, this compound has been successfully combined with hypofractionated radiotherapy at a recommended Phase 2 dose of 90 mg/m² (approximately 140 mg) twice daily [5]. The combination demonstrated promising activity against brain lesions, with a best overall response of 8% (1 complete response, 3 partial responses) among 51 evaluable patients [5]. The radiosensitizing effect of this compound has been particularly valuable in palliative settings where enhancing radiation efficacy is clinically meaningful.

For combination with doxorubicin in metastatic sarcoma, the maximum tolerated dose (MTD) of this compound was established at 45 mg/m² BID administered on days 1-5 when combined with doxorubicin 75 mg/m² IV on day 4 of a 21-day cycle, with mandatory G-CSF support [6]. This regimen demonstrated manageable toxicities with evidence of antitumor activity including one partial response and nine patients with stable disease among 17 evaluable participants [6].

Table 2: this compound Combination Protocols in Solid Tumors

Combination Partner Disease Context This compound Dosing Combination Agent Dosing Supportive Care Key Efficacy Findings
Hypofractionated Radiotherapy Advanced solid tumors (palliative) 90 mg/m² BID (Days 1-5 weekly) Standard palliative RT None specified 8% ORR (1 CR, 3 PR); activity in brain lesions [5]
Doxorubicin Metastatic sarcoma 45 mg/m² BID, Days 1-5 75 mg/m² IV, Day 4 Mandatory G-CSF 1 PR, 9 SD/17 evaluable patients [6]
Pazopanib (Planned) Renal cell carcinoma (1st/2nd line) Under investigation Under investigation Not specified Phase III trial ongoing; FDA Fast Track designation [4]

Preclinical Combination Studies

Radiotherapy Combinations

The radiosensitizing properties of this compound have been extensively characterized in preclinical models. In non-small cell lung cancer (NSCLC) cell lines (A549 and H460), this compound pretreatment significantly enhanced radiosensitivity under both normoxic and hypoxic conditions [7]. The sensitization enhancement ratio (SER10) ranged from 1.6 to 2.5, indicating substantial potentiation of radiation effects. The timing of administration proved critical, with maximal effect observed when this compound was administered 24 hours before irradiation rather than immediately before [7].

The mechanistic basis for this radiosensitization involves persistent DNA double-strand breaks and impaired DNA damage repair. This compound treatment reduced the formation of RAD51-containing subnuclear repair foci, indicating inhibition of homologous recombination repair [7]. Additionally, the combination enhanced radiation-induced caspase-dependent apoptosis and increased reactive oxygen species production [7]. In vivo studies using nude mouse xenograft models confirmed that this compound potentiates tumor growth delay when combined with irradiation [7].

Chemotherapy Combinations

Preclinical studies have demonstrated that this compound enhances the efficacy of DNA-damaging chemotherapeutic agents. In sarcoma models, this compound synergized with doxorubicin through enhanced apoptosis induction and cell cycle disruption [6]. The combination of this compound with cisplatin in NSCLC models showed particular promise, suggesting potential for triple-combination approaches with radiotherapy [7].

The sequence of administration appears critical for optimal synergy. Pre-treatment with this compound before chemotherapy agents generally produces superior efficacy compared to concurrent or reverse sequencing. This schedule dependency is likely related to the time required for this compound to alter chromatin structure and modulate the expression of genes involved in drug response and apoptosis [7].

Experimental Methodologies

In Vitro Combination Studies

Clonogenic survival assays represent the gold standard for evaluating this compound's radiosensitizing and chemosensitizing properties:

  • Cell preparation: Plate cells at appropriate densities (typically 200-10,000 cells/well depending on expected survival) in 6-well plates and allow to adhere overnight.
  • Drug pretreatment: Add this compound at desired concentrations (IC₂₀-IC₅₀ range, typically 0.5-2 μmol/L for NSCLC lines) 24 hours prior to irradiation or chemotherapy exposure.
  • Irradiation/chemotherapy: Expose cells to ionizing radiation (0-8 Gy) or chemotherapeutic agents at relevant concentrations.
  • Post-treatment incubation: Maintain cells in drug-free medium for 10-14 days to allow colony formation (>50 cells/colony).
  • Analysis: Fix and stain colonies with crystal violet (0.5% w/v in methanol), count colonies, and calculate surviving fractions normalized to untreated controls.
  • Data modeling: Fit survival data to linear-quadratic model (S = e^(-αD-βD²)) to calculate sensitization enhancement ratios [7].

For apoptosis assessment, flow cytometry with Annexin V/PI staining following 48-72 hours of combination treatment provides quantitative data on cell death mechanisms. Western blot analysis of PARP cleavage, caspase activation, and histone acetylation (H3Ac, H4Ac) confirms mechanistic effects [7].

DNA Damage and Repair Analysis

Immunofluorescence staining for DNA repair foci enables quantification of this compound's effects on DNA damage response:

  • Fixation and permeabilization: At various timepoints post-irradiation (0.5-24 hours), fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
  • Antibody staining: Incubate with primary antibodies against γH2AX (DNA double-strand breaks) and RAD51 (homologous recombination) followed by fluorescent secondary antibodies.
  • Image acquisition and analysis: Capture images using fluorescence microscopy (63x objective), quantify foci number per nucleus using ImageJ software with appropriate plugins.
  • Persistent damage assessment: Compare foci resolution at 24 hours post-irradiation to evaluate repair inhibition [7].

Mechanism and Signaling Pathways

G cluster_epigenetic Epigenetic Effects cluster_dna_repair DNA Repair Inhibition HDACi This compound (HDAC Inhibitor) HistoneAcetylation Increased Histone Acetylation HDACi->HistoneAcetylation RAD51 Reduced RAD51 Foci Formation HDACi->RAD51 ChromatinRemodeling Chromatin Remodeling HistoneAcetylation->ChromatinRemodeling GeneExpression Altered Gene Expression ChromatinRemodeling->GeneExpression subcluster_apoptosis Apoptosis Induction GeneExpression->subcluster_apoptosis subcluster_cellcycle Cell Cycle Arrest GeneExpression->subcluster_cellcycle HR_Repair Impaired Homologous Recombination RAD51->HR_Repair PersistentDamage Persistent DNA Damage HR_Repair->PersistentDamage PersistentDamage->subcluster_apoptosis Radiosensitization Radiation Sensitization PersistentDamage->Radiosensitization ChemoSensitization Chemotherapy Sensitization subcluster_apoptosis->ChemoSensitization subcluster_cellcycle->ChemoSensitization subcluster_ROS ROS Production subcluster_ROS->ChemoSensitization

Figure 1: Mechanism of this compound-Mediated Chemo- and Radio-Sensitization. This compound inhibits histone deacetylases, resulting in chromatin remodeling and altered gene expression. Concurrently, it impairs DNA repair through inhibition of homologous recombination. These dual pathways enhance cellular susceptibility to DNA-damaging agents.

The multimodal mechanism of this compound-mediated sensitization involves both epigenetic modulation and direct effects on DNA repair machinery. By inhibiting HDAC activity, this compound increases acetylation of core histones, leading to chromatin relaxation and increased accessibility of DNA to damaging agents [1]. Simultaneously, this compound directly impairs homologous recombination repair by reducing RAD51 focus formation and downregulating key DNA repair proteins [7]. The resulting enhanced apoptosis occurs through both intrinsic and extrinsic pathways, characterized by caspase activation and increased expression of pro-apoptotic proteins [5].

Practical Considerations and Applications

Toxicity Management

The primary dose-limiting toxicities of this compound in combination regimens include:

  • Hematological toxicities: Thrombocytopenia (grade 3-4: 18.2% in monotherapy [3], 17% with radiotherapy [5]), lymphopenia (12% with radiotherapy [5]), and neutropenia. Regular blood monitoring (weekly complete blood counts) is essential during combination therapy.
  • Metabolic disturbances: Hypertriglyceridemia (grade 3: 27.3% in monotherapy [3]) requiring periodic lipid profiling and appropriate management.
  • Other toxicities: Fatigue, gastrointestinal disturbances, and potential QTc interval prolongation (though no grade ≥3 QTc prolongation was observed in trials [5]).

Prophylactic measures include mandatory G-CSF support when combining with myelosuppressive chemotherapy like doxorubicin [6] and appropriate antiemetics. Dose modifications should follow protocol-specified guidelines, typically involving dose reduction or treatment delay for grade 3-4 toxicities.

Biomarker Development

Emerging biomarkers for this compound response include:

  • Histone acetylation status: PBMC histone H3/H4 acetylation levels can serve as pharmacodynamic markers [6].
  • DNA repair capacity: Tumors with deficient DNA repair pathways may exhibit enhanced sensitivity to this compound combinations.
  • HDAC expression patterns: Class I HDAC overexpression may predict response in certain malignancies [8].

Conclusion

This compound represents a promising epigenetic modulator for combination cancer therapy, with established efficacy in hematological malignancies and emerging potential in solid tumors. The well-defined dosing schedules and manageable toxicity profile support its integration with conventional treatments. The dual mechanism of action—simultaneously modulating epigenetic regulation and impairing DNA repair—provides a strong mechanistic rationale for the observed chemo- and radio-sensitization effects.

Future directions should focus on biomarker-driven patient selection, optimization of sequencing and scheduling, and exploration of novel combination partners including immunotherapy agents. The ongoing Phase III trial in renal cell carcinoma (this compound plus pazopanib) may establish a new paradigm for HDAC inhibitor combinations in solid tumors [4]. As the field advances, this compound combination regimens offer the potential to overcome treatment resistance and improve outcomes across multiple cancer types.

References

Abexinostat Radiosensitization in NSCLC: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale Abexinostat (PCI-24781) is an oral pan-histone deacetylase (HDAC) inhibitor. HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and altered gene expression. Inhibiting HDACs with this compound causes hyperacetylation of histones, which can alter DNA repair, increase apoptosis, and ultimately sensitize cancer cells to radiation [1] [2]. This is particularly relevant for non-small cell lung cancer (NSCLC), where radioresistance remains a significant clinical challenge.

The core mechanism involves this compound's ability to impair the repair of DNA double-strand breaks (DSBs) induced by radiation. Pre-clinical studies show it reduces the expression and function of key proteins in both the Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) repair pathways [1] [3].


Summary of Key Pre-clinical and Clinical Data

The table below summarizes the major findings from studies on this compound and radiotherapy in NSCLC and other solid tumors.

Study Model Key Findings on Radiosensitization Proposed Mechanisms Citation
NSCLC Cell Lines (A549, H460) Time-dependent enhancement; Mean SER10: 1.6-2.5. Effect was significant in both normoxia and hypoxia. Increased radiation-induced apoptosis; Persistent DNA double-strand breaks; Decreased DNA damage signaling and repair. [1] [4]
NSCLC Xenograft Models This compound potentiated radiation-induced tumor growth delay. Suggested promise for triple combo with cisplatin. Enhanced anti-tumor effect in vivo; Synergistic effect with cytotoxic chemotherapy. [1]
Pediatric Glioblastoma Cell Lines Significant reduction in clonogenic survival after radiation. Downregulation of Rad51 (HR) and DNA-PKcs, Ku70/Ku86 (NHEJ) repair proteins. [3]
Phase I Clinical Trial (Advanced Solid Tumors) RP2D of this compound was 90 mg/m² (approx. 140 mg) when combined with hypofractionated radiotherapy. The combo was well-tolerated. Proof-of-concept for clinical use; Encouraging responses in patients with brain lesions. [5]

Detailed Experimental Protocols

Here are the detailed methodologies from the key pre-clinical studies for researchers to replicate the findings.

1. In Vitro Radiosensitization Protocol (Clonogenic Survival Assay) This is the gold-standard method for assessing radiosensitivity.

  • Cell Lines: A549 and H460 NSCLC cells [1].
  • This compound Preparation:
    • Prepare a stock solution in DMSO (e.g., 50 mM) and store at -80°C [3].
    • Create working concentrations in culture medium. The final DMSO concentration in controls and treated cells should be equal and typically not exceed 0.1% [3].
  • Treatment Schedule (Critical):
    • Pre-treatment: Expose cells to this compound for 24 hours *before* irradiation [1]. The studies found this pre-incubation was essential for the radiosensitizing effect.
    • Concentrations: Use a range around the IC₅₀ (e.g., 0.2 µM for H460, 0.7 µM for A549) [1].
  • Irradiation:
    • Irradiate cells at various doses (e.g., 0 Gy to 8 Gy) using an X-ray irradiator.
    • Immediately after irradiation, replace the medium with drug-free fresh medium for the colony-forming phase [1].
  • Post-Irradiation Culture & Analysis:
    • Allow cells to grow for 7-14 days to form colonies.
    • Fix and stain colonies with crystal violet or similar dye.
    • Count colonies (typically >50 cells) and plot survival curves. Calculate the Sensitization Enhancement Ratio (SER) [1].

2. In Vivo Radiosensitization Protocol (Mouse Xenograft Model) This protocol evaluates efficacy in a living organism.

  • Model Establishment: Inoculate immunodeficient mice (e.g., nude mice) subcutaneously with H460 or A549 cells [1].
  • Dosing Regimen:
    • This compound Administration: Administer this compound via oral gavage. The specific dose used in studies should be determined from literature or prior pharmacokinetic studies [1].
    • Radiotherapy: Deliver localized radiation to the tumor (e.g., 2-10 Gy fractions) using a small animal radiation research platform (SARRP).
    • Schedule: Treatments can be given concurrently or sequentially. One effective schedule involves administering this compound for several days before and during a course of radiotherapy [1].
  • Endpoint Analysis:
    • Monitor and measure tumor volumes 2-3 times per week.
    • Calculate tumor growth delay by comparing the time for treated versus control tumors to reach a predefined volume [1].

3. Mechanistic Assay: Analyzing DNA Damage and Repair To confirm the mechanism of action, assess the formation and persistence of DNA damage.

  • Immunofluorescence for γ-H2AX Foci:
    • Treat cells with this compound and irradiate (e.g., 2-4 Gy).
    • At various time points post-IR (e.g., 0.5, 6, 24 hours), fix cells and stain with an antibody against γ-H2AX, a marker for DNA DSBs.
    • Use fluorescence microscopy to count the number of γ-H2AX foci per nucleus. This compound-treated cells will show persistently higher foci counts, indicating impaired repair [1].
  • Western Blot Analysis of Repair Proteins:
    • Harvest protein lysates from treated and control cells at designated times after irradiation.
    • Probe for key DNA repair proteins such as:
      • HR Pathway: Rad51
      • NHEJ Pathway: DNA-PKcs, Ku70, Ku86
    • Expected outcome: Reduced expression of these proteins in this compound-treated cells [3].

Molecular Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound sensitizes NSCLC cells to radiation, based on the cited research.

G cluster_0 DNA Repair Pathway Inhibition This compound This compound HDACs HDACs This compound->HDACs Inhibits HistoneAcetylation Histone Hyperacetylation HDACs->HistoneAcetylation Leads to ChromatinRelaxation Chromatin Relaxation HistoneAcetylation->ChromatinRelaxation ImpairedRepair Impaired DNA Damage Repair ChromatinRelaxation->ImpairedRepair Alters access to damage sites DSB Ionizing Radiation Induces DNA Double-Strand Breaks (DSB) DSB->ImpairedRepair Apoptosis Increased Apoptosis ImpairedRepair->Apoptosis RepairProteins Reduced levels of: • Rad51 (HR) • DNA-PKcs, Ku70/86 (NHEJ) ImpairedRepair->RepairProteins Radiosensitization Tumor Radiosensitization Apoptosis->Radiosensitization

Diagram 1: Proposed molecular mechanism of this compound-mediated radiosensitization. This compound inhibits HDACs, leading to histone hyperacetylation and chromatin relaxation. This altered chromatin state, combined with a direct downregulation of key DNA repair proteins, impairs the cell's ability to fix radiation-induced DNA damage. The persistence of lethal DNA damage ultimately drives increased cancer cell death.


Clinical Translation and Considerations

The transition from bench to bedside is underway.

  • Recommended Phase 2 Dose (RP2D): The phase I trial established the RP2D of this compound as 90 mg/m² (approximately 140 mg) when given concurrently with hypofractionated radiotherapy in a palliative setting [5].
  • Safety Profile: The combination was generally well-tolerated. The most common treatment-emergent grade ≥3 adverse events were thrombocytopenia (17%), lymphopenia (12%), and hypokalemia (7%). No grade ≥3 QTc prolongation was observed [5].
  • Promising Activity: Notably, encouraging responses were seen in patients with brain metastases, suggesting the drug can cross the blood-brain barrier to some extent [5].
  • Future Directions: Pre-clinical data strongly suggest investigating triple-combination therapy with this compound, radiotherapy, and cisplatin could be a major interest for improving NSCLC treatment outcomes [1].

References

Summary of Abexinostat Dose Escalation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study Population Dosing Schedule Dose Levels Escalated Recommended Phase 2 Dose (RP2D) Key Dose-Limiting Toxicity (DLT)
Chinese patients with relapsed/refractory B-cell Non-Hodgkin Lymphoma (r/r B-NHL) [1] Oral, twice daily (BID) on a 7 days on/7 days off schedule in 28-day cycles [1] 40 mg BID, 60 mg BID, 80 mg BID [1] 80 mg BID [1] Thrombocytopenia [1]
Patients with advanced solid tumors (in combination with radiotherapy) [2] Oral, in two different schedules alongside hypofractionated radiotherapy [2] Escalated to find MTD [2] 90 mg/m² (approx. 140 mg) [2] Thrombocytopenia [2]

Detailed Experimental Protocols

The following methodologies are synthesized from the referenced clinical studies and supporting analytical development.

Clinical Trial Design Protocol

This protocol outlines the core structure of the Phase 1 dose escalation studies for abexinostat.

  • Study Population: Patients with histologically confirmed advanced cancers (e.g., r/r B-NHL or solid tumors) who have failed standard therapies. Key inclusion criteria often include specific age ranges (e.g., 18-75 years), adequate organ function, and an ECOG performance status of 0-1 [1].
  • Dose Escalation Design: A standard "3 + 3" design is typically employed [1].
    • A cohort of 3 patients is enrolled at a starting dose level.
    • If no DLTs are observed in the first cycle, escalation to the next dose level proceeds.
    • If a DLT occurs in 1 of 3 patients, the cohort is expanded to 3 more patients.
    • The MTD is defined as the highest dose at which fewer than 33% of patients experience a DLT. The RP2D is often set at or below the MTD [1].
  • Dosing Schedule:
    • The established regimen for hematological malignancies is 80 mg orally, twice daily, taken at least 30 minutes before or 2 hours after meals, on a cycle of 7 days of treatment followed by 7 days of rest (each cycle is 28 days) [1].
    • Studies in solid tumors have tested different schedules, including continuous dosing for 14 days followed by a 7-day break [2].
  • DLT Assessment Period: DLTs are primarily assessed during the first 28-day treatment cycle. DLTs are typically defined as grade 4 thrombocytopenia; grade 3 thrombocytopenia with bleeding; grade 4 neutropenia; or grade 3 neutropenia with fever [1].
  • Primary Endpoints: Safety, tolerability, and determination of the MTD and RP2D [1].
  • Secondary Endpoints: Pharmacokinetics (PK) profile and preliminary efficacy (e.g., Objective Response Rate) [1].
Pharmacokinetic (PK) and Bioanalytical Protocol

Monitoring drug exposure is crucial for dose escalation studies. The following method has been developed and validated for this purpose.

  • Analytical Method: UPLC-MS/MS (Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry) [3].
  • Sample Type: Plasma (e.g., from patients or animal models) [3].
  • Sample Preparation: Protein precipitation with acetonitrile [3].
  • Chromatography:
    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).
    • Mobile Phase: Acetonitrile and 0.1% formic acid in water.
    • Gradient Elution: Acetonitrile from 10% to 90% over 1.4 minutes.
    • Run Time: 2.0 minutes per sample [3].
  • Mass Spectrometry Detection:
    • Ionization: Positive electrospray ionization (ESI+).
    • Monitoring: Selective reaction monitoring (SRM).
    • Ion Transitions: m/z 397.93 → 200.19 for this compound [3].
  • Data Application: The PK parameters derived (e.g., half-life, C~max~, AUC) are used to understand the relationship between the administered dose and drug exposure in the body [1] [4].

Mechanism of Action and Key Toxicity

Understanding the biological pathways affected by this compound helps contextualize its efficacy and primary side effect, thrombocytopenia. The following diagrams illustrate these mechanisms.

G This compound This compound HDAC HDAC Enzyme This compound->HDAC Inhibits RAD51 ↓ RAD51 Expression This compound->RAD51 Silences HistoneAcetylation ↑ Histone Acetylation HDAC->HistoneAcetylation Leads to ChromatinRelaxation Chromatin Relaxation HistoneAcetylation->ChromatinRelaxation GeneTranscription Altered Gene Transcription ChromatinRelaxation->GeneTranscription Apoptosis Induction of Apoptosis GeneTranscription->Apoptosis CellCycleArrest Cell Cycle Arrest GeneTranscription->CellCycleArrest DNAdamage DNA Damage (e.g., γH2AX phosphorylation) p53 p53 Stabilization & Activation DNAdamage->p53 p53->Apoptosis p53->CellCycleArrest DNArepair Inhibited DNA Repair RAD51->DNArepair DNArepair->DNAdamage

Diagram 1: this compound's anti-tumor mechanism involves inhibiting HDAC enzymes, leading to increased histone acetylation and altered gene transcription that promotes apoptosis and cell cycle arrest. A key parallel mechanism is the silencing of DNA repair genes like RAD51, resulting in accumulated DNA damage and p53-mediated cell death [2] [5].

G AbexinostatMOA This compound Exposure ApoptosisPathway p53-dependent Apoptosis AbexinostatMOA->ApoptosisPathway  Induces DNAdamageMk DNA Damage in MKs AbexinostatMOA->DNAdamageMk  Causes CytoskeletonDisruption Disruption of MK Cytoskeleton AbexinostatMOA->CytoskeletonDisruption Directly affects MkProgenitor Megakaryocyte (MK) Progenitor Thrombocytopenia Thrombocytopenia MkProgenitor->Thrombocytopenia Reduced production MkMaturation MK Maturation & Polyploidization MkMaturation->Thrombocytopenia Reduced production Proplatelet Proplatelet Formation Proplatelet->Thrombocytopenia Reduced production ApoptosisPathway->MkProgenitor  Depletes DNAdamageMk->MkMaturation  Impairs CytoskeletonDisruption->Proplatelet  Inhibits

Diagram 2: this compound-induced thrombocytopenia is multifactorial. It depletes megakaryocyte progenitors via p53-dependent apoptosis, impairs maturation, and directly disrupts the cytoskeleton to inhibit proplatelet formation—the final step of platelet release [5].

Key Considerations for Protocol Design

  • Toxicity Management: Proactive monitoring of platelet counts is essential. The "one week on, one week off" schedule was designed to allow for platelet recovery and has demonstrated improved tolerability [1] [4].
  • Pharmacokinetics: this compound exhibits rapid absorption (T~max~ 0.5-1.0 h) and a relatively short half-life (2.56-8.31 h), supporting a twice-daily dosing regimen [1].
  • Combination Therapy: When combining this compound with other agents (e.g., radiotherapy or targeted therapies), the MTD of the combination may be lower than that of the monotherapy. Careful dose finding for the combination is required [2] [6].

References

Abexinostat oral administration BID scheduling

Author: Smolecule Technical Support Team. Date: February 2026

Established Oral Administration Protocols

Abexinostat Dose Schedule Cycle Length Patient Population Key Efficacy Findings
80 mg BID [1] [2] [3] 7 days on, 7 days off [1] [3] 28 days [1] Relapsed/Refractory (r/r) B-cell NHL (Follicular Lymphoma) [1] [3] FL: ORR 50.0% (3/6 pts); Median PFS 8.38 mos; Median DOR 7.82 mos [1]
80 mg BID [2] 14 days on, 7 days off [2] 21 days [2] r/r B-cell malignancies and T-cell lymphomas [2] FL: ORR 56%; DLBCL: ORR 31%; T-Cell Lymphoma: ORR 40% [2]
45 mg/m² BID (approx. 80 mg BID) [2] 14 days on, 7 days off [2] 21 days [2] r/r NHL or CLL (Phase I) [2] Identified as the Recommended Phase 2 Dose (RP2D) [2]

Detailed Experimental Methodology

For researchers aiming to implement these protocols in preclinical or clinical settings, here is a detailed breakdown of the administration procedure.

Dosage Formulation and Administration
  • Pharmaceutical Form: this compound is formulated as 20 mg tablets [1].
  • Dosing: The established fixed dose is 80 mg, administered as four 20 mg tablets twice daily (BID) [1] [3].
  • Timing: Doses should be taken approximately 4 hours apart to maintain continuous drug exposure [2]. Administration should occur at least 30 minutes before or 2 hours after meals [1].
Dosing Schedules and Cycle Definition

Clinical studies have evaluated two primary intermittent schedules:

  • One Week On/One Week Off: this compound is taken for 7 consecutive days, followed by a 7-day drug-free interval. This 28-day period constitutes one treatment cycle [1] [3].
  • Two Weeks On/One Week Off: this compound is taken for 14 consecutive days, followed by a 7-day drug-free interval. This 21-day period constitutes one treatment cycle [2].

Treatment is typically continued until disease progression, unacceptable toxicity, or withdrawal of consent [1] [3].

Safety and Tolerability Monitoring

The most common dose-limiting toxicity is thrombocytopenia [4] [2].

  • Monitoring: Conduct frequent complete blood counts (CBC) with platelet counts [2].
  • Dose Modification: Implement a structured dose reduction plan for managing adverse events:
    • First Reduction: Decrease to 80 mg BID for 5 days per week for two weeks of the cycle [2].
    • Second Reduction: Decrease to 60 mg BID for 5 days per week for two weeks of the cycle [2].

This protocol for managing thrombocytopenia can be visualized in the following workflow:

Start This compound Treatment 80 mg BID, 14d on/7d off Monitor Routine Platelet Monitoring Start->Monitor Decision1 Grade 3/4 Thrombocytopenia? Monitor->Decision1 Decision1->Monitor No Reduction1 First Dose Reduction: 80 mg BID, 5d/week for 2w Decision1->Reduction1 Yes Decision2 Toxicity Persists? Reduction1->Decision2 Reduction2 Second Dose Reduction: 60 mg BID, 5d/week for 2w Decision2->Reduction2 Yes Continue Continue Treatment with Tolerated Dose Decision2->Continue No Reduction2->Continue

Pharmacokinetic and Pharmacodynamic Rationale

The BID intermittent dosing schedule is grounded in robust PK/PD modeling.

  • Rapid Absorption and Elimination: this compound is rapidly absorbed, with a median Tmax of 0.5–1.0 hours and a terminal elimination half-life of 2.56–8.31 hours [1]. The BID dosing maintains plasma concentrations within a therapeutic window.
  • Mechanism-Based Thrombocytopenia: The dose-limiting toxicity of thrombocytopenia is a class effect of HDAC inhibitors, linked to impaired megakaryocyte maturation [4].
  • Model-Informed Schedule Optimization: A PK/PD model analyzing platelet decrease predicted that a 4 days on/3 days off schedule would allow for higher doses with less toxicity in solid tumors [4] [5]. This demonstrates how understanding toxicity kinetics can guide smarter scheduling, a principle reflected in the "one week on, one week off" regimen.

The logical relationship between drug exposure, desired effects, and dose-limiting effects is summarized below:

PK PK Properties: Rapid Absorption (Tmax 0.5-1.0h) Short Half-life (T1/2 ~2.5-8.3h) Schedule BID Intermittent Dosing PK->Schedule Exposure Continuous Target Exposure & Enhanced Radiosensitization Schedule->Exposure Effects Therapeutic Effects Exposure->Effects Toxicity Dose-Limiting Toxicity: Reversible Thrombocytopenia Exposure->Toxicity Desired (Desired Outcome) Effects->Desired Limiting (Dose-Limiting Factor) Toxicity->Limiting

Key Considerations for Clinical Development

  • Dosing Rationale: The 80 mg BID fixed dose is recommended for phase 2 trials in B-cell NHL. This dose corresponds to the earlier established RP2D of 45 mg/m² BID [2].
  • Schedule Selection: The "one week on, one week off" schedule demonstrated a favorable tolerability profile with no DLTs reported in a recent Phase 1 study and is the basis for the ongoing Phase 2 FORERUNNER trial in follicular lymphoma [1] [3].
  • Combination Therapy: When this compound is combined with myelosuppressive agents like doxorubicin, prophylactic G-CSF support is mandated to manage neutropenia [6].

References

In Vivo Efficacy of Abexinostat in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from major in vivo studies on abexinostat using human cancer xenograft models.

Cancer Type Xenograft Model Combination Treatment Key In Vivo Findings Citation
Nasopharyngeal Carcinoma (NPC) C15 and C17 (EBV+ Patient-Derived Xenografts/PDX) Cisplatin and/or Irradiation Significant anti-tumor effect as monotherapy against C17; cooperative effects with cisplatin and irradiation observed for C15 and C17. [1]
Non-Small Cell Lung Cancer (NSCLC) A549 and H460 cell-derived xenografts Irradiation (and Cisplatin) This compound potentiated tumor growth delay in combination with irradiation; promising effects in a triple combination with irradiation and cisplatin. [2]
Breast Cancer Patient-Derived Xenografts (PDX) Monotherapy Induced cancer stem cell (CSC) differentiation, reducing the tumorigenic cell population. Efficacy predicted by low Xist expression. [3]

Proposed Mechanisms of Action

The efficacy of this compound in these models is linked to its ability to disrupt key cellular processes in cancer cells. The diagram below illustrates the primary mechanisms identified in the studies.

G This compound This compound (pan-HDACi) HDACs Inhibition of HDACs This compound->HDACs H3K9Ac ↑ Histone Acetylation (e.g., H3K9) HDACs->H3K9Ac RAD51 ↓ RAD51 Protein HDACs->RAD51 CSC_Diff Cancer Stem Cell (CSC) Differentiation H3K9Ac->CSC_Diff Opens chromatin promotes differentiation gene expression DNA_Repair Impaired DNA Damage Repair (Persistent γH2AX foci) RAD51->DNA_Repair Defective Homologous Recombination Apoptosis ↑ Caspase-Dependent Apoptosis DNA_Repair->Apoptosis Radiosensitization Radiosensitization DNA_Repair->Radiosensitization ChemoSensitization Chemosensitization DNA_Repair->ChemoSensitization

The primary mechanisms underpinning its efficacy include:

  • Epigenetic Modulation and Altered Gene Expression: As a pan-HDAC inhibitor, this compound increases global histone acetylation (e.g., at H3K9), leading to a more open chromatin structure. This can promote the expression of genes that drive differentiation, particularly in cancer stem cells (CSCs), reducing their tumorigenic potential [4] [3].
  • Impairment of DNA Damage Repair: A key mechanism for its synergistic effect with radiotherapy and chemotherapy is the depletion of DNA repair proteins. Studies specifically show that this compound treatment reduces levels of RAD51, a critical protein for the Homologous Recombination (HR) repair pathway. This leads to persistent DNA double-strand breaks (visualized by γH2AX foci) and increased cell death [1] [2].
  • Induction of Apoptosis: The accumulation of unrepaired DNA damage ultimately triggers programmed cell death through caspase-dependent pathways, enhancing tumor cell kill in combination treatments [2].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments demonstrating the efficacy of this compound in xenograft models.

Protocol: Evaluating this compound in a Nasopharyngeal Carcinoma PDX Model [1]

This protocol outlines the study that demonstrated cooperative effects between this compound, cisplatin, and irradiation.

  • Xenograft Establishment: Implant fragments of the EBV-positive C15 or C17 patient-derived xenografts subcutaneously into immunocompromised mice (e.g., nude mice).
  • Treatment Groups: Randomize mice into groups once tumors reach a standardized volume (e.g., 100-150 mm³). Groups should include:
    • Vehicle control
    • This compound alone
    • Cisplatin alone
    • Irradiation alone
    • This compound + Cisplatin
    • This compound + Irradiation
  • Dosing Schedule:
    • This compound: Administer at 12.5 mg/kg, orally (BID, twice daily), for 4 consecutive days per week over a 3-week cycle.
    • Cisplatin: Administer at 2 mg/kg, intraperitoneally (IP), on days 3, 10, and 17 of the cycle.
    • Irradiation: Deliver a localized dose (e.g., 1 Gy) to the tumor.
  • Endpoint Analysis:
    • Primary: Monitor and measure tumor volumes at least twice weekly to calculate tumor growth delay.
    • Secondary: Harvest tumor tissues at the end of the study for:
      • Immunoblotting: Analyze protein lysates for RAD51 depletion.
      • In situ hybridization: Detect levels of the viral RNA EBER1, which was enhanced by this compound treatment and may serve as a response marker.
Protocol: Clonogenic Survival Assay in NSCLC Cell Lines [2]

This in vitro protocol is critical for establishing the radiosensitizing effect of this compound prior to in vivo studies.

  • Cell Culture: Use human NSCLC cell lines (e.g., A549, H460). Maintain cells in appropriate media under standard conditions (37°C, 5% CO₂).
  • Drug Treatment and Irradiation:
    • Pre-treat cells with this compound (e.g., at concentrations around its IC₅₀ of 1.75 - 2.0 μM) for 24 hours prior to irradiation. Note: The schedule is critical, as no effect was seen when the drug was added immediately before irradiation.
    • Irradiate cells at various doses (e.g., 0, 2, 4, 6, 8 Gy).
    • Include control groups (no drug, no irradiation).
  • Clonogenic Assay:
    • Immediately after irradiation, trypsinize, count, and seed a low number of cells into culture dishes to allow colony formation for 10-14 days.
    • Fix and stain colonies with crystal violet (e.g., 0.5% w/v in methanol). Count colonies (typically defined as >50 cells).
  • Data Analysis:
    • Calculate surviving fractions and fit the data to a linear-quadratic model.
    • Determine the Sensitization Enhancement Ratio at 10% survival (SER₁₀). The cited study reported SER₁₀ values between 1.6 and 2.5, confirming significant radiosensitization.

Key Considerations for Protocol Design

  • Schedule Dependency: The radiosensitizing effect of this compound is highly time-dependent. Maximum effect is achieved with a 24-hour pre-treatment before radiation, not with concurrent administration [2].
  • Biomarker Potential:
    • Xist Expression: In breast cancer models, low expression of the long non-coding RNA Xist predicts sensitivity to this compound's differentiating effect on CSCs [3].
    • RAD51 and EBER1: Depletion of RAD51 and enhanced in situ detection of EBER1 can serve as potential pharmacodynamic biomarkers to confirm target engagement and early tumor response [1].

Conclusion

This compound is a promising therapeutic agent that shows strong pre-clinical efficacy in solid tumor xenograft models. Its primary value lies in combination regimens, where it acts as a sensitizer to conventional DNA-damaging therapies like radiotherapy and cisplatin. Researchers should carefully consider the dosing schedule and incorporate biomarker analysis to maximize the potential of this HDAC inhibitor in experimental and future clinical applications.


References

Application Notes and Protocols: Combining Abexinostat with Irradiation in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Abexinostat and Radiosensitization

This compound is an orally administered pan-histone deacetylase inhibitor (HDACi) belonging to the hydroxamate class that demonstrates potent inhibitory activity against multiple HDAC classes (I, II, and IV) [1] [2]. As an epigenetic modulator, this compound alters chromatin structure by increasing histone acetylation, leading to changes in gene expression and multiple anticancer effects. Its potential as a radiosensitizing agent has emerged from preclinical studies demonstrating that it can enhance tumor cell sensitivity to radiation therapy through multiple mechanisms, including impaired DNA damage repair and increased apoptosis [3] [4]. The combination of this compound with irradiation represents a promising approach for improving therapeutic outcomes in various malignancies, particularly non-small cell lung cancer (NSCLC) and other solid tumors where conventional radiotherapy often yields suboptimal results due to radioresistance mechanisms.

The rationale for combining HDAC inhibitors with irradiation stems from their ability to modulate chromatin structure and thereby affect the accessibility of DNA to repair machinery. Radiation-induced DNA double-strand breaks (DSBs) are particularly lethal lesions, and their efficient repair contributes to radioresistance [4]. By altering the epigenetic landscape of cancer cells, this compound can interfere with key DNA repair pathways while simultaneously promoting cell death mechanisms. Furthermore, this compound has demonstrated effects on the tumor microenvironment, including anti-angiogenic properties through inhibition of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) secretion [2]. These multifaceted actions make this compound a compelling candidate for combination therapy with irradiation.

Key Experimental Findings and Quantitative Data

Summary of Radiosensitization Effects

Table 1: In Vitro Radiosensitization by this compound in NSCLC Cell Lines

Cell Line Experimental Conditions SER10 (Normoxia) SER10 (Hypoxia) SF6 Reduction Key Findings
A549 24h pre-treatment, 0.5-1μM 1.6-2.5 1.8 Up to 70% Concentration-dependent effect; maximal sensitization with 24h pre-treatment
H460 24h pre-treatment, 0.5-1μM 1.6-2.5 1.7 Up to 65% Significant radiosensitization even in hypoxic conditions

The sensitization enhancement ratio at 10% survival (SER10), which represents the ratio of radiation doses required to achieve 10% cell survival with versus without this compound, demonstrated substantial enhancement of radiosensitivity across multiple cell lines [3]. The SER10 values ranged between 1.6 and 2.5 for both normoxic and hypoxic conditions, indicating that this compound can effectively overcome hypoxia-mediated radioresistance, a significant clinical challenge in solid tumors [3].

Table 2: In Vivo Efficacy of this compound Combined with Irradiation

Model System Treatment Schedule Tumor Growth Delay Combination Efficacy Toxicity Observations
A549 xenografts (nude mice) This compound (25-50 mg/kg) + IR (2-10 Gy) Significant enhancement vs. monotherapy Strongly synergistic Well-tolerated; no overt toxicity reported
H460 xenografts (nude mice) This compound + fractionated IR Marked inhibition of tumor growth Enhanced antitumor effect No weight loss or morbidity indicators
Clinical Correlation and Safety Profile

Recent clinical evidence supports the translational potential of this compound combination therapies. In a phase Ib trial of this compound with pazopanib (a VEGF receptor inhibitor) in patients with solid tumor malignancies, exceptional responders demonstrated treatment durations exceeding 3 years, with one renal cell carcinoma patient remaining on treatment for over 11 years [5]. The median duration of therapy across all patients was 5.6 months (range: 1-133+ months), while exceptional responders had a median duration of 44.1 months [5]. Importantly, biomarker analysis revealed that high HDAC2 expression in peripheral blood mononuclear cells correlated with improved overall survival (32.3 vs. 9.2 months for high vs. low expression), suggesting a potential predictive biomarker for patient selection [5].

The safety profile of this compound has been established across clinical trials. In a phase I study of Chinese patients with relapsed/refractory B-cell non-Hodgkin lymphoma, the recommended phase 2 dose was established as 80 mg twice daily (BID) in a "one week on, one week off" schedule [1]. Most treatment-emergent adverse events were grade 1 or 2, with the most common grade 3 events being thrombocytopenia (18.2%) and hypertriglyceridemia (27.3%) [1]. No dose-limiting toxicities were observed at the recommended phase 2 dose, supporting the manageable safety profile of this compound.

Detailed Experimental Protocols

In Vitro Clonogenic Assay Protocol

The clonogenic assay, also known as the colony formation assay, is the gold standard method for evaluating radiosensitivity and radiosensitization effects in vitro. Below is a standardized protocol for assessing the combination of this compound with irradiation:

Materials and Reagents:

  • This compound (lyophilized powder, reconstituted in DMSO to 10 mM stock solution, stored at -20°C)
  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
  • Phosphate buffered saline (PBS), sterile
  • Trypsin-EDTA solution (0.25%)
  • Crystal violet staining solution (0.5% w/v in methanol)
  • 6-well tissue culture plates

Procedure:

  • Cell Preparation and Plating:

    • Harvest exponentially growing cells (e.g., A549, H460) using standard trypsinization procedures
    • Count cells and prepare appropriate dilutions to plate 200-10,000 cells per well (depending on expected radiation survival) in 6-well plates
    • Allow cells to adhere for 6-8 hours under standard culture conditions (37°C, 5% CO₂)
  • Drug Treatment:

    • Prepare fresh working concentrations of this compound (typically 0.1-1 μM) in complete medium from stock solution
    • Replace medium with this compound-containing medium or vehicle control (DMSO, not exceeding 0.1%)
    • Incubate cells for 24 hours prior to irradiation (optimal pre-treatment time based on experimental data) [3]
  • Irradiation:

    • Following drug pre-treatment, replace medium with fresh drug-free medium
    • Irradiate cells at room temperature using a clinical-grade irradiator (e.g., γ-irradiator or X-ray machine)
    • Apply radiation doses typically ranging from 0-8 Gy, depending on the cell line's inherent radiosensitivity
    • Include sham-irradiated controls (0 Gy) for both treated and untreated groups
    • Return plates to incubator immediately after irradiation
  • Colony Formation and Analysis:

    • Incubate cells for 10-14 days without disturbance to allow colony formation
    • Fix colonies with 70% ethanol for 10 minutes, then stain with crystal violet solution for 20 minutes
    • Count colonies containing >50 cells using an automated colony counter or manually
    • Calculate plating efficiency (PE) and surviving fraction (SF) as follows:
      • PE = (Number of colonies formed / Number of cells seeded) × 100%
      • SF = (PE of treated group / PE of control group)
    • Plot survival curves and calculate radiation enhancement ratios

Critical Parameters and Optimization:

  • Drug Concentration: Perform dose-response experiments to establish non-cytotoxic concentrations that primarily function as radiosensitizers rather than direct cytotoxic agents
  • Treatment Schedule: The 24-hour pre-treatment protocol has demonstrated superior efficacy compared to concurrent or post-irradiation administration [3]
  • Cell Density: Ensure optimal seeding density to prevent cell crowding while allowing sufficient colonies for statistical analysis in the highest radiation dose groups
  • Hypoxia Studies: For experiments under hypoxic conditions, place cells in a modular incubator chamber flushed with a gas mixture containing 0.1% O₂, 5% CO₂, and balance N₂ for 24 hours before and during treatments [3]
Mechanism Investigation Protocols

To elucidate the mechanisms underlying this compound-mediated radiosensitization, the following complementary assays are recommended:

γ-H2AX Immunofluorescence for DNA Damage Repair:

  • Seed cells on glass coverslips in 12-well plates and treat with this compound followed by irradiation as described
  • At various time points post-irradiation (0.5, 2, 6, and 24 hours), fix cells with 4% paraformaldehyde
  • Permeabilize with 0.2% Triton X-100, block with 5% BSA, and incubate with anti-γ-H2AX primary antibody overnight at 4°C
  • Incubate with fluorescent secondary antibody, counterstain with DAPI, and mount on slides
  • Image using fluorescence microscopy and quantify γ-H2AX foci per nucleus; persistent foci at 24 hours indicate impaired DNA repair [3]

Cell Cycle Analysis by Flow Cytometry:

  • Harvest cells at designated time points after treatment combinations
  • Fix in 70% ethanol overnight at -20°C, then treat with RNase A and propidium iodide
  • Analyze DNA content using flow cytometry; this compound typically induces G2/M arrest, enhancing radiation sensitivity as cells in G2/M phase are most vulnerable to radiation [6]

Apoptosis Assessment:

  • Use Annexin V-FITC/propidium iodide double staining according to manufacturer's protocol
  • Analyze by flow cytometry within 1 hour of staining
  • Combine this compound with radiation typically shows increased early and late apoptotic populations compared to single modalities [3] [6]

Mechanism of Action and Signaling Pathways

The radiosensitizing effects of this compound are mediated through multiple interconnected mechanisms that disrupt cellular recovery processes following radiation-induced damage. The sophisticated coordination of these pathways enables this compound to effectively potentiate radiation toxicity across various cancer models.

G cluster_epigenetic Epigenetic Modulation cluster_dna_damage DNA Damage Response Inhibition This compound This compound HistoneAcetylation Increased Histone Acetylation This compound->HistoneAcetylation RepairProteins Recruitment of Repair Proteins This compound->RepairProteins Inhibits ApoptosisActivation Apoptosis Activation This compound->ApoptosisActivation Promotes ChromatinRelaxation Chromatin Relaxation HistoneAcetylation->ChromatinRelaxation GeneExpression Altered Gene Expression ChromatinRelaxation->GeneExpression GeneExpression->ApoptosisActivation DSB Radiation-Induced DSBs H2AX γ-H2AX Foci Formation DSB->H2AX H2AX->RepairProteins PersistentDamage Persistent DNA Damage RepairProteins->PersistentDamage Impaired PersistentDamage->ApoptosisActivation subcluster_apoptosis subcluster_apoptosis Caspase3 Caspase-3 Cleavage ApoptosisActivation->Caspase3 CellDeath CellDeath ApoptosisActivation->CellDeath PARPCleavage PARP Cleavage Caspase3->PARPCleavage PARPCleavage->CellDeath Radiation Radiation Radiation->DSB

Diagram 1: Molecular Mechanisms of this compound-Mediated Radiosensitization. This diagram illustrates the key pathways through which this compound enhances radiation sensitivity, including epigenetic modulation, DNA damage response inhibition, and apoptosis promotion.

The primary mechanism of this compound-mediated radiosensitization involves inhibition of DNA damage repair. Radiation induces DNA double-strand breaks (DSBs), which are normally repaired through non-homologous end joining (NHEJ) or homologous recombination (HR) pathways. This compound treatment leads to hyperacetylation of core histones, resulting in a more open chromatin structure that paradoxically impairs the recruitment of DNA repair proteins to damage sites [3] [4]. Studies have demonstrated that this compound treatment results in persistent γ-H2AX foci - a marker of unrepaired DSBs - for up to 24 hours post-irradiation, compared to much faster resolution in radiation-only treated cells [3]. This persistent DNA damage ultimately triggers apoptotic cell death.

Additionally, this compound influences the apoptotic threshold of cancer cells through modulation of key regulatory proteins. The drug has been shown to enhance radiation-induced caspase-dependent apoptosis, with increased cleavage of both caspase-3 and its substrate PARP observed in combination treatment compared to either modality alone [3] [6]. This effect is particularly pronounced in p53-wildtype models, where this compound can stabilize and activate p53, leading to increased expression of pro-apoptotic factors while simultaneously suppressing anti-apoptotic proteins such as survivin [6]. Furthermore, this compound can disrupt microtubule dynamics through acetylation of α-tubulin, leading to impaired mitotic progression and enhanced G2/M arrest - a cell cycle phase where cells are most vulnerable to radiation-induced damage [6].

In Vivo Translation and Combination Strategies

The translation of this compound and irradiation combination therapy to in vivo models has demonstrated promising results that support its clinical potential. In nude mice bearing A549 or H460 NSCLC xenografts, the combination of this compound with irradiation resulted in significant tumor growth delay compared to either treatment alone [3]. The administration protocol that proved most effective involved oral administration of this compound (25-50 mg/kg) according to specific schedules in combination with fractionated irradiation (2-10 Gy fractions), mimicking clinical radiotherapy regimens.

Notably, research has explored even more sophisticated combination approaches, including triple therapy with this compound, irradiation, and cisplatin. This triple combination demonstrated enhanced antitumor effects without significant additional toxicity in preclinical models, suggesting a potential strategy for overcoming resistance in aggressive malignancies [3]. The synergy between this compound and cisplatin may be attributed to the ability of HDAC inhibition to alter chromatin structure around platinum-DNA adducts, potentially increasing accessibility to repair proteins or enhancing recognition of DNA damage.

The schedule dependency observed in vitro (where 24-hour pre-treatment was most effective) also appears relevant for in vivo applications. Optimal scheduling in murine models typically involved administration of this compound prior to irradiation, supporting the mechanistic premise that epigenetic priming of tumor cells enhances radiation sensitivity. Additionally, biomarker development from clinical trials has suggested that HDAC2 expression levels may help identify patients most likely to benefit from this compound-containing regimens [5].

Technical Considerations and Troubleshooting

Successful implementation of this compound and irradiation combination studies requires attention to several technical considerations. First, drug solubility and stability are crucial factors; this compound should be reconstituted in high-quality DMSO and stored at -20°C in aliquots to avoid freeze-thaw cycles. Fresh working solutions should be prepared for each experiment. Second, irradiation parameters must be carefully controlled, including dose rate, beam energy, and cell positioning relative to the radiation source to ensure reproducible exposure.

Common challenges and solutions include:

  • High Background Toxicity: If this compound alone shows excessive cytotoxicity at radiosensitizing concentrations, consider pulse-exposure strategies (e.g., 4-6 hour treatment followed by drug-free medium) rather than continuous exposure
  • Variable Response Between Cell Lines: Perform preliminary dose-response curves for both this compound and radiation to establish appropriate parameters for each model system
  • Inconsistent Colony Formation: Ensure consistent cell seeding and avoid disturbance during the incubation period; use medium with higher serum concentration (12-15%) during colony formation to support optimal growth

For in vivo studies, administration route and formulation are critical. This compound is typically administered orally in preclinical models, often formulated in appropriate vehicles such as aqueous solutions with pH adjustment to ensure optimal bioavailability. Monitoring of potential toxicity, particularly hematological parameters, is recommended given the thrombocytopenia observed in clinical trials [1].

Conclusion and Future Directions

The combination of this compound with irradiation represents a promising epigenetic-based approach to enhance radiotherapy efficacy. The detailed protocols and mechanistic insights provided in this application note offer researchers a foundation for exploring this combination in various cancer models. The consistent demonstration of radiosensitization across multiple preclinical models, coupled with an established clinical safety profile, supports further investigation of this combination approach.

Future research directions should focus on biomarker identification to select patients most likely to benefit from this combination, optimization of scheduling parameters in clinical settings, and exploration of triple-combination therapies with other targeted agents. Additionally, investigating the effects of this compound on the tumor microenvironment in the context of radiation may reveal further mechanisms of action and potential synergistic opportunities with immunotherapy approaches [7] [2]. As the field of radio-epigenetics continues to evolve, this compound represents a valuable tool for both basic research and translational clinical applications in oncology.

References

Understanding Abexinostat-Induced Thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the mechanism behind Abexinostat-induced thrombocytopenia? A: Thrombocytopenia is a recognized, mechanism-based side effect of this compound and other HDAC inhibitors. It primarily results from impaired megakaryopoiesis, affecting both the early and late stages of platelet production [1] [2].

The process involves two key mechanisms that disrupt platelet production, as illustrated below:

G cluster_early Early Stage: Progenitor & Precursor Apoptosis cluster_late Late Stage: Impaired Platelet Formation This compound This compound DNA_Damage Accumulation of DNA Double-Strand Breaks This compound->DNA_Damage Silences DNA repair genes (e.g., RAD51) Tubulin Hyperacetylation of Non-Histone Proteins (e.g., Tubulin) This compound->Tubulin GATA1 Impaired GATA1 Function This compound->GATA1 p53_Activation p53 Stabilization & Activation DNA_Damage->p53_Activation Triggers Apoptosis Apoptosis of Megakaryocyte Progenitors p53_Activation->Apoptosis Induces Outcome Profound Thrombocytopenia Apoptosis->Outcome PPT_Defect Defect in Proplatelet Formation Tubulin->PPT_Defect Disrupts microtubule dynamics GATA1->PPT_Defect Delays maturation PPT_Defect->Outcome

Q: Is this thrombocytopenia reversible? A: Yes. Evidence from clinical trials indicates that this compound-induced thrombocytopenia is reversible upon drug withdrawal, typically recovering within approximately 7 days after dosing [2].

Quantitative Data on Incidence and Severity

The table below summarizes the incidence of grade 3 or higher (severe) thrombocytopenia observed in key clinical trials.

Study Phase / Type Dosing Schedule Incidence of Grade ≥3 Thrombocytopenia Notes
Phase II (B-cell malignancies) [3] 80 mg BID, 14 days on/7 days off 80% of patients (80/100) Most frequent treatment-related adverse event; required dose modifications/discontinuation in 25% of patients.
Phase I (Chinese patients with r/r B-cell NHL) [4] 40-80 mg BID, 7 days on/7 days off 18.2% of patients (2/11) Lower incidence attributed to a less dose-intense schedule.
Phase I (with Doxorubicin) [5] 45 mg/m² BID (equiv. to ~80 mg BID) Dose-Limiting Toxicity (DLT) observed G-CSF support was mandated to manage hematologic toxicity at this dose.

Experimental Protocols for Investigation

Q: What are established in vitro models to study this effect? A: The primary model uses human CD34+ hematopoietic progenitor cells differentiated into megakaryocytes [1].

Detailed Methodology:

  • Cell Source and Culture: Isolate CD34+ cells from human cord blood, bone marrow, or leukapheresis. Culture in a serum-free medium supplemented with Thrombopoietin (TPO) to drive megakaryocytic differentiation.
  • Drug Treatment:
    • For early-stage effects: Add this compound at the beginning of the culture (Day 0) or during early differentiation (e.g., Day 3). This assesses the impact on progenitor survival and proliferation.
    • For late-stage effects: Add this compound later in the culture (e.g., Day 8-10) to specifically target the process of proplatelet formation in mature megakaryocytes.
  • Functional and Phenotypic Assays:
    • CFU-MK Assay: Culture treated CD34+ cells in collagen-based medium (e.g., fibrin clots) to quantify the number of megakaryocyte colony-forming units. This compound at 50-100 nM can inhibit CFU-MK growth by over 60-90% [1].
    • Flow Cytometry: Analyze for apoptosis (Annexin V/PI staining), differentiation markers (CD41a, CD42b), and DNA content (ploidy analysis via propidium iodide). This compound treatment increases apoptosis and reduces the proportion of high-ploidy (>8N) megakaryocytes [1].
    • Proplatelet Formation Assay: Quantify the number of mature megakaryocytes extending proplatelet projections in culture. This compound induces a dose-dependent decrease, with near-complete inhibition at 100 nM [1].
  • Mechanistic Investigation:
    • Western Blotting: Analyze protein lysates for key pathway players, including:
      • Acetylated histone H3 and α-tubulin (to confirm HDAC inhibition).
      • Phosphorylated ATM and γH2AX (markers of DNA damage response).
      • p53, p21, and BAX (apoptosis and cell cycle arrest markers).
      • RAD51 (DNA repair protein, shown to be markedly decreased) [1].
    • Genetic Rescue: Use p53 shRNA to demonstrate the role of p53 in mediating apoptosis. Studies show that p53 knockdown rescues apoptosis but only partially restores proplatelet formation, indicating both p53-dependent and p53-independent mechanisms [1].

Strategies for Mitigation in Research Models

Q: What strategies can be explored to mitigate thrombocytopenia in preclinical models? A: Several approaches, derived from clinical observations and mechanistic insights, can be tested:

  • Schedule Optimization: Implementing a less dose-intense schedule (e.g., 7 days on/7 days off) has been shown in clinical trials to significantly reduce the incidence and severity of thrombocytopenia compared to a 14 days on/7 days off schedule, while maintaining efficacy [4] [2].
  • TPO Mimetics: Preclinical evidence suggests that thrombopoietin (TPO) receptor agonists (e.g., Romiplostim, Eltrombopag) may rescue the platelet-lowering effect. One study noted that the effect of another HDACi (Panobinostat) was rescued by TPO mimetics [1]. This presents a testable strategy for combination therapy in your models.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Clinical development utilized PK/PD modeling to predict thrombocytopenia and optimize the dosing schedule to maintain efficacy while minimizing toxicity [2]. You can apply similar principles in animal models by monitoring platelet counts and drug levels.

This adverse effect is a direct consequence of this compound's mechanism of action. Managing it in a research context involves careful experimental design, particularly in selecting appropriate dosing schedules and considering combination strategies with protective agents like TPO mimetics.

References

Abexinostat dose reduction toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Abexinostat Dosing and Common Toxicities

Dosing Schedule Recommended Phase 2 Dose (RP2D) Most Common Grade ≥3 Toxicities
Monotherapy ('1 week on, 1 week off') 80 mg twice daily (BID) [1] [2] Thrombocytopenia (18.2%), Hypertriglyceridemia (27.3%) [1]
Monotherapy (2 weeks on, 1 week off) 80 mg BID [3] Thrombocytopenia (80%), Neutropenia (27%), Anemia (12%) [3]
Combination with Pazopanib (4 days/week) 45 mg/m² BID (equivalent to ~80 mg BID) + Pazopanib 800 mg/d [4] Thrombocytopenia (16%), Fatigue (16%), Neutropenia (10%) [4]

Managing Key Toxicities

Here are specific management strategies for the most frequently observed adverse events.

Thrombocytopenia

Thrombocytopenia is the most prominent dose-limiting toxicity. Its mechanism involves impaired megakaryocyte differentiation and proplatelet formation, driven by both p53-dependent and independent pathways [5].

  • Monitoring: Schedule complete blood counts (CBC) with platelets at baseline and before each treatment cycle. More frequent monitoring is recommended during the first two cycles and for patients with a history of cytopenias [1] [3].
  • Dose Modification: Implement dose interruptions or reductions for Grade 3 thrombocytopenia with bleeding or Grade 4 thrombocytopenia [4]. Clinical trials have successfully managed this by switching from a 2-week-on/1-week-off schedule to a 1-week-on/1-week-off schedule, which significantly reduces the incidence and severity of thrombocytopenia [1] [3].
  • Research on Supportive Care: Preclinical data suggests that the use of thrombopoietin (TPO) mimetics may help rescue this side effect, though this is not yet a standard clinical recommendation [5].
Other Hematological Toxicities
  • Neutropenia: Manage with regular CBC monitoring. Dose delays or reductions may be required for Grade 4 neutropenia lasting more than 7 days or febrile neutropenia [4].
  • Anemia: Monitor hemoglobin levels and manage per institutional guidelines, which may include dose delays or supportive care.
Non-Hematological Toxicities
  • Hypertriglyceridemia: This has been observed as a common Grade 3 event in some studies [1]. Management includes monitoring lipid profiles and considering lipid-lowering medications (e.g., statins or fibrates) as needed.
  • Fatigue: For persistent or severe (Grade ≥3) fatigue, dose interruption and reduction should be considered [4].
  • Gastrointestinal Effects: Diarrhea and nausea are frequently reported but are often low-grade. Prophylactic and as-needed antiemetics and antidiarrheals are effective [3].
  • Cardiac and Hepatic Effects: Although less common, monitor electrolytes, ECGs for QTc prolongation, and liver function tests. Dose interruption and reduction are required for Grade 3 elevations in liver transaminases [4].

Experimental Workflow for Toxicity Investigation

For researchers investigating the mechanisms of this compound-induced toxicity, particularly thrombocytopenia, the following experimental workflow can serve as a guide. It is based on methodologies used to elucidate the p53-dependent and independent mechanisms involved [5].

G cluster_megakaryopoiesis In Vitro Megakaryopoiesis cluster_arm1 Arm A: Early Exposure cluster_arm2 Arm B: Late Exposure Start Start: Isolate Human CD34+ Cells A Culture with TPO Start->A B Treat with this compound (10-100 nM) A->B C Two Experimental Arms B->C A1 Add this compound at Day 0 C->A1 B1 Add this compound at Day 8 C->B1 A2 Assess CFU-MK Growth, Cell Proliferation, Apoptosis (Annexin V/PI) A1->A2 Mech Mechanistic Analysis A2->Mech B2 Assess Proplatelet (PPT) Formation and Morphology B1->B2 B2->Mech M1 Gene Profiling & Protein Analysis (DNA repair genes, RAD51, γH2AX, p53) Mech->M1 M2 Functional Rescue (e.g., p53 shRNA) M1->M2 End Analyze Pathways: P53-dependent & Independent M2->End

Frequently Asked Questions

What is the most critical laboratory parameter to monitor during this compound treatment? Platelet count. Thrombocytopenia is the primary dose-limiting toxicity. Close and frequent monitoring of CBC with platelets is essential, especially in the initial cycles, to guide timely dose modifications [1] [3] [5].

How does the dosing schedule influence the toxicity profile of this compound? The treatment schedule is a major determinant of toxicity. A less dose-intense "one week on, one week off" schedule demonstrates a significantly improved safety profile, particularly for thrombocytopenia, compared to a more intensive "two weeks on, one week off" schedule, while still maintaining efficacy [1] [3]. Adjusting the schedule is a primary strategy for managing cumulative toxicity.

Are there any predictive biomarkers for this compound efficacy or toxicity? Research is ongoing. One study suggested that baseline HDAC2 gene expression in peripheral blood mononuclear cells (PBMCs) may be associated with progression-free survival, potentially serving as a biomarker for durable response [4]. Currently, there are no validated biomarkers for predicting toxicity.

References

Frequently Asked Questions: Abexinostat Dose-Limiting Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some fundamental questions about DLTs and Abexinostat's safety profile.

  • What is the most common Dose-Limiting Toxicity (DLT) for this compound? Across multiple clinical trials, the most consistently observed DLT is thrombocytopenia (a low platelet count) [1] [2] [3]. This is a known class effect for many HDAC inhibitors.

  • What is the Recommended Phase 2 Dose (RP2D)? The RP2D depends on the dosing schedule. Recent and earlier studies have converged on a similar dose:

    • 80 mg twice daily (BID) on a "one week on, one week off" schedule (7 days of drug, 7 days rest) was established as the RP2D in a 2025 Phase 1 study with no DLTs observed [4] [5].
    • An earlier study used 80 mg BID on a more intensive "two weeks on, one week off" schedule [1].
  • Are there other important hematological toxicities? Yes, while thrombocytopenia is the primary DLT, other hematological adverse events are common. The table below summarizes the key safety findings from pivotal trials.

Trial Phase Dosing Schedule Most Common Grade ≥3 TEAEs Incidence of Grade ≥3 Thrombocytopenia Citation
Phase 1 (2025) 80 mg BID, 1 week on/1 week off Thrombocytopenia, Hypertriglyceridemia 18.2% (2/11 patients) [4] [5]
Phase 2 (2017) 80 mg BID, 2 weeks on/1 week off Thrombocytopenia, Neutropenia, Anemia 80% (80/100 patients) [1]

Mechanism of Thrombocytopenia & Experimental Insights

Understanding the mechanism behind this compound-induced thrombocytopenia can inform your experimental design and data interpretation.

  • Primary Mechanism: p53-Dependent and Independent Effects on Megakaryocytes Research indicates that thrombocytopenia is not solely due to bone marrow suppression but involves a direct effect on megakaryocyte (the platelet-producing cell) biology [3].
    • Early Apoptosis of Progenitors: this compound induces DNA double-strand breaks and silences DNA repair genes (e.g., RAD51) in hematopoietic progenitors, leading to p53 stabilization and apoptosis. This reduces the pool of CFU-MK (megakaryocyte colony-forming units) [3].
    • Impaired Proplatelet Formation: Later in differentiation, this compound severely inhibits proplatelet formation (the process by which megakaryocytes release platelets). This effect is only partially rescued by p53 inhibition, suggesting additional p53-independent pathways, potentially involving dysregulation of the microtubule cytoskeleton [3].

The following diagram illustrates this dual mechanism:

G cluster_early Early Stage (Progenitors) cluster_late Late Stage (Mature MKs) This compound This compound A DNA Damage & RAD51 Silencing This compound->A D Inhibition of Proplatelet Formation This compound->D B p53 Stabilization & Apoptosis A->B C Reduced CFU-MK B->C G Thrombocytopenia C->G  Reduced MK  Production E p53-Dependent Pathway D->E F p53-Independent Pathway D->F E->G  Impaired Platelet  Release F->G  Impaired Platelet  Release

Troubleshooting Guide: Managing Toxicity in Research

Here are some methodologies and considerations for your experiments, derived from clinical and preclinical findings.

  • Strategy 1: Optimize the Dosing Schedule Protocol: If you are designing an in vivo study, consider intermittent dosing schedules instead of continuous administration. The "one week on, one week off" schedule has been shown to improve tolerability while maintaining efficacy by allowing for platelet recovery during the drug-free interval [4] [2]. Rationale: Pharmacokinetic/Pharmacodynamic (PK/PD) modeling confirmed that this schedule maintains drug exposure above the effective concentration while reducing the time spent at peak concentrations linked to toxicity [2].

  • Strategy 2: Monitor Key Hematological Parameters Protocol: Implement a frequent monitoring protocol for blood counts.

    • Primary Metric: Platelet count (thrombocytopenia).
    • Secondary Metrics: Neutrophil count (neutropenia) and hemoglobin (anemia). Rationale: Thrombocytopenia is the primary DLT, but other cytopenias are common. In the 2017 Phase II study, grade ≥3 neutropenia occurred in 27% of patients [1]. Early detection allows for timely intervention.
  • Strategy 3: Investigate p53 Status in Preclinical Models Protocol: When using in vitro models (e.g., human CD34+ cell-derived megakaryopoiesis), you can investigate the role of p53 by utilizing p53 inhibitors or shRNA knockdown. Rationale: As shown in the mechanism diagram, knocking down p53 can rescue progenitor apoptosis and partially restore proplatelet formation, helping to delineate the primary mechanism in your specific model system [3].

References

Clinical Dosing Regimens and Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the dosing regimens and key pharmacokinetic findings from recent clinical studies, which can guide your experimental design.

Study Population Recommended Phase 2 Dose (RP2D) & Schedule Key Pharmacokinetic (PK) Parameters Reported Efficacy (Objective Response Rate - ORR)

| Chinese patients with r/r B-cell NHL [1] [2] | 80 mg twice daily (BID) "One week on, one week off" (4-hour interval between doses) | • T~max~: 0.5 - 1.0 hour • t~1/2~: 2.56 - 8.31 hours • Plasma concentration was dose-proportional | ORR: 40.0% (4/10 patients) (1 Complete Response, 3 Partial Responses) | | Patients with advanced solid tumors [3] | 90 mg/m² (equivalent to 140 mg) Schedule not fully specified (hypofractionated radiotherapy combination) | Information not specified in the abstract | Best overall response: 8% (1 CR, 3 PRs) at 16-week follow-up |

Analytical Method for Quantifying Abexinostat Exposure

To monitor this compound plasma concentrations and optimize dosing, a robust bioanalytical method is essential. Here is a summary of a validated UPLC-MS/MS method for quantifying this compound in rat plasma, which can be adapted for research purposes [4].

  • Principle: Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS).
  • Internal Standard (IS): Givinostat.
  • Detection: Selective Reaction Monitoring (SRM) in positive ion mode.
  • Ion Transitions:
    • This compound: m/z 397.93 → 200.19
    • Givinostat (IS): m/z 422.01 → 186.11
  • Chromatographic Conditions:
    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
    • Mobile Phase: Acetonitrile (Mobile Phase B) and 0.1% Formic acid in water (Mobile Phase A)
    • Gradient Elution:
      • 0 - 0.5 min: 10% B
      • 0.5 - 1.0 min: 10% B → 90% B
      • 1.0 - 1.4 min: 90% B
      • 1.4 - 1.5 min: 90% B → 10% B
      • 1.5 - 2.0 min: 10% B (re-equilibration)
    • Flow Rate: 0.40 mL/min
    • Injection Volume: 2.0 μL
    • Run Time: 2.0 minutes
    • Column Temperature: 40 °C
Sample Preparation Protocol (Protein Precipitation) [4]
  • Aliquot 100 μL of plasma sample into a tube.
  • Add 10 μL of the IS working solution (100 ng/mL Givinostat).
  • Vortex to mix thoroughly.
  • Precipitate Proteins by adding 300 μL of acetonitrile (a 1:3 plasma-to-acetonitrile ratio).
  • Vortex vigorously for 1-2 minutes.
  • Centrifuge at 13,000 rpm (or ~16,000×g) for 10 minutes at 4°C.
  • Transfer 100 μL of the clean supernatant to an autosampler vial for analysis.

Experimental Workflow for Exposure Optimization

The following diagram illustrates a logical workflow for optimizing this compound exposure in a preclinical or clinical research setting, integrating dosing, sampling, and analysis.

start Define Dosing Regimen A Administer this compound start->A B Collect Plasma Samples (Over Time Points) A->B C Process Samples (Protein Precipitation) B->C D UPLC-MS/MS Analysis C->D E Generate PK Parameters (Cmax, Tmax, AUC, t½) D->E F Correlate Exposure with Efficacy & Toxicity Markers E->F end Refine Dosing Strategy F->end

Troubleshooting Common Issues

Here are some common challenges and solutions based on the available research:

  • Issue: Hematological Toxicities (e.g., thrombocytopenia)

    • Evidence: Thrombocytopenia was a common grade ≥3 adverse event in clinical trials (17% in solid tumors [3], 18.2% in NHL [1]).
    • Recommendation: The intermittent "one week on, one week off" schedule was designed specifically to manage these toxicities and allow for patient recovery [5] [2]. Closely monitor blood counts.
  • Issue: Achieving Target Exposure

    • Evidence: this compound has a relatively short half-life (2.56-8.31 hours [1]).
    • Recommendation: The twice-daily (BID) dosing schedule helps maintain effective drug exposure over time. The 4-hour interval between doses within a day is part of the optimized regimen [2].
  • Issue: Analytical Method Interference

    • Evidence: The UPLC-MS/MS method requires high specificity [4].
    • Recommendation: Ensure proper sample preparation and chromatography. The use of a stable isotope-labeled internal standard, if available, can improve quantification accuracy versus givinostat.

Key Conclusions for Researchers

To optimize this compound exposure in your research:

  • Prioritize Intermittent Dosing: The clinical data strongly supports an intermittent schedule (e.g., 80 mg BID, "one week on, one week off") over continuous dosing for a better therapeutic index [1] [2].
  • Implement Robust PK Monitoring: Utilize the provided UPLC-MS/MS methodology to accurately measure plasma drug concentrations and derive critical PK parameters [4].
  • Correlate PK with PD: Link the exposure data (PK) to both efficacy (tumor response) and safety (e.g., platelet counts) endpoints to define the optimal exposure window for your specific research context.

References

Abexinostat hematological toxicity reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the dose-limiting hematological toxicity of Abexinostat? The most frequent and significant dose-limiting hematological toxicity is thrombocytopenia (low platelet count). Neutropenia (low neutrophil count) and anemia are also commonly observed but are typically less severe [1] [2].

  • What administration schedules help mitigate toxicity? Clinical studies have tested several schedules. A "one week on, one week off" schedule (e.g., 7 days of dosing followed by a 7-day break per 28-day cycle) is associated with a lower incidence of severe thrombocytopenia (around 20%) [1] [2]. A more intensive "two weeks on, one week off" schedule (14 days of dosing followed by a 7-day break per 21-day cycle) shows higher efficacy but also a much higher rate of grade 3+ thrombocytopenia (up to 80%), requiring careful patient management [1].

  • Are there recommended dose reductions for managing toxicity? Yes, clinical protocols include predefined dose reduction steps. If a patient cannot tolerate the starting dose, the protocol can be reduced to 80 mg BID for 5 days per week for two weeks of a 3-week cycle. A further reduction to 60 mg BID on the same schedule is also permitted [1].

  • How can hematological toxicity be monitored proactively? A population Pharmacokinetic/Pharmacodynamic (PK/PD) model has been developed specifically for this compound. This model can simulate platelet count decreases after administration, allowing researchers to define an optimal schedule that limits the depth of thrombocytopenia before a clinical trial even begins [3].

Experimental & Clinical Management Guide

For researchers designing studies or clinicians managing patients, the following structured protocols are recommended.

Clinical Dosing and Modification Protocol

The table below outlines the standard and modified dosing regimens based on clinical trial data.

Parameter Standard Regimen (RP2D) First Dose Reduction Second Dose Reduction
Dose 80 mg BID [1] [2] 80 mg BID [1] 60 mg BID [1]
Schedule 14 days on, 7 days off (21-day cycle) OR 7 days on, 7 days off (28-day cycle) [1] [2] 5 days per week for 2 weeks (21-day cycle) [1] 5 days per week for 2 weeks (21-day cycle) [1]
Primary Toxicity Thrombocytopenia (Grade ≥3: 20-80%, depending on schedule) [1] [2] Manage recurrent or persistent toxicity For intolerance to first reduction
Management Action Baseline and weekly platelet counts; monitor for bleeding [1] Implement upon meeting dose-holding criteria Implement if toxicity recurs after first reduction

Dose Holding/Discontinuation Criteria:

  • Hold dose for platelet count < 50 Gi/L or neutropenia with fever/sepsis until recovery [1] [2].
  • Discontinue for life-threatening bleeding (Grade 4) or if toxicity does not resolve to an acceptable grade despite dose reductions [1].
Preclinical Assessment Protocol

For scientists investigating the mechanism or novel combinations of this compound, the following experimental workflow is recommended based on established research models.

Objective: To evaluate the hematological toxicity and radiosensitizing efficacy of this compound in a non-small cell lung cancer (NSCLC) model in vitro and in vivo [4].

Experimental Workflow: The diagram below illustrates the key stages of this preclinical protocol.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Start Start Experiment InVitro1 Cell Culture (NSCLC lines e.g., A549, H460) Start->InVitro1 InVitro2 Pre-treatment with this compound (0.2-0.7 µM for 24h) InVitro1->InVitro2 InVitro3 Irradiation (Varying doses) InVitro2->InVitro3 InVitro4 Clonogenic Assay (Analyze SF6, SER10) InVitro3->InVitro4 InVitro5 Mechanism Analysis (Apoptosis, γH2AX, Ac-H3 WB) InVitro4->InVitro5 InVivo1 Establish Mouse Xenograft Models InVitro5->InVivo1 InVivo2 Treatment Groups: Control, this compound, IR, Combo InVivo1->InVivo2 InVivo3 Monitor Tumor Growth Delay & Animal Survival InVivo2->InVivo3 InVivo4 Terminal Analysis (Tumor histology, IHC) InVivo3->InVivo4 DataAnalysis Data Analysis & Model Building InVivo4->DataAnalysis

Methodology Details:

  • Cell Lines & Animals: Use NSCLC lines (e.g., A549, H460); nude mice for xenografts [4].
  • This compound Preparation: Dissolve in appropriate vehicle (e.g., DMSO for in vitro, saline/carboxymethylcellulose for in vivo). For in vitro, use concentrations around 0.2-0.7 µM, administered 24 hours before irradiation [4].
  • Irradiation: Use a clinical-grade irradiator. In vitro, typically 2-6 Gy; in vivo, dose depends on the model [4].
  • Endpoint Assays:
    • Clonogenic Assay: Measure surviving fraction at 6Gy (SF6) and calculate sensitization enhancement ratio at 10% survival (SER10) to quantify radiosensitization [4].
    • Immunofluorescence/Flow Cytometry: Quantify γH2AX foci (for DNA double-strand breaks) and apoptosis (e.g., Annexin V) [4].
    • Western Blot (WB): Confirm HDAC inhibition by detecting increased acetylated histone H3 (Ac-H3) and analyze DNA repair protein expression [4].
    • Tumor Growth Delay: Measure tumor volume regularly post-treatment to assess efficacy [4].

Mechanism of Action & Toxicity

Understanding the mechanism helps contextualize the toxicity. This compound is an oral pan-histone deacetylase (HDAC) inhibitor. It inhibits HDAC enzymes, leading to increased acetylation of histones and other proteins. This results in a more open chromatin structure, promoting the expression of genes that can lead to cell cycle arrest and apoptosis in tumor cells [5] [6]. This mechanism underlies its efficacy in various lymphomas [1].

The following diagram illustrates the cellular mechanism of this compound leading to both its antitumor effects and dose-limiting hematological toxicity.

G cluster_effects Cellular Consequences cluster_outcomes Biological Outcomes Abex This compound Administration HDAC Inhibition of Pan-HDAC Enzymes Abex->HDAC Acetylation ↑ Accumulation of Acetylated Histones and Non-Histone Proteins HDAC->Acetylation Effect2 Cell Cycle Arrest Acetylation->Effect2 Effect3 Induction of Apoptosis Acetylation->Effect3 Effect4 Inhibition of DNA Repair Acetylation->Effect4 Effect1 Effect1 Acetylation->Effect1 Altered Altered Gene Gene Transcription Transcription , fillcolor= , fillcolor= Outcome2 Dose-Limiting Toxicity (Thrombocytopenia) Effect2->Outcome2  In rapidly dividing  bone marrow cells Outcome1 Outcome1 Effect2->Outcome1 Effect3->Outcome2  In rapidly dividing  bone marrow cells Effect3->Outcome1 Effect4->Outcome1 Antitumor Antitumor Efficacy Efficacy Effect1->Outcome1

Conclusion

References

Pharmacokinetic Parameters of Abexinostat

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters identified from clinical and preclinical studies. This data is crucial for anticipating potential drug interactions, particularly with agents that affect metabolic enzymes.

Parameter Findings Source / Context
Tmax (Time to max concentration) 0.5 - 1.0 hours [1] Clinical study in patients with B-cell non-Hodgkin lymphoma.
t1/2 (Elimination half-life) 2.56 - 8.31 hours [1]; Approx. 4 hours [2] Clinical study; Phase II study in lymphoma and leukemia.
Clearance Not Available [3] DrugBank entry indicates data is not published or available.
Metabolism Not Available [3] DrugBank entry indicates data is not published or available.
Protein Binding Not Available [3] DrugBank entry indicates data is not published or available.
Route of Elimination Not Available [3] DrugBank entry indicates data is not published or available.

Experimental Protocol: Quantifying Abexinostat in Plasma

Understanding drug interaction requires precise measurement of drug concentration. The following UPLC-MS/MS method has been developed and validated for this purpose in rat plasma and can be adapted for research use [4].

1. Sample Preparation

  • Method: Protein Precipitation
  • Procedure:
    • Combine 100 µL of plasma sample with 10 µL of the internal standard (IS) working solution (Givinostat at 100 ng/mL).
    • Add acetonitrile at a 1:3 ratio (plasma:acetonitrile) to precipitate proteins.
    • Vortex the mixture thoroughly, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
    • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

2. Instrumentation and Chromatography

  • Instrument: UPLC-MS/MS system with an electrospray ionization (ESI) source.
  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).
  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.
  • Gradient Program:
    • 0 - 0.5 min: 10% B
    • 0.5 - 1.0 min: 10% B to 90% B
    • 1.0 - 1.4 min: 90% B
    • 1.4 - 1.5 min: 90% B to 10% B
    • 1.5 - 2.0 min: 10% B (re-equilibration)
  • Flow Rate: 0.40 mL/min
  • Injection Volume: 2.0 µL
  • Total Run Time: 2.0 minutes

3. Mass Spectrometry Detection

  • Ion Mode: Positive
  • Detection Mode: Selective Reaction Monitoring (SRM)
  • Analytes and Transitions:
    • This compound: m/z 397.93 → 200.19
    • Givinostat (IS): m/z 422.01 → 186.11
  • Energies: Collision energy: 25 eV; Cone voltage: 30 V for both analytes.

4. Method Validation The method should be validated per FDA bioanalytical guidelines [4]. Key parameters include:

  • Selectivity: No interference from blank plasma at retention times of analyte and IS.
  • Linearity: A calibration curve (2–100 ng/mL) with a correlation coefficient (r) of >0.99.
  • Precision & Accuracy: Intra-day and inter-day precision (RSD) ≤ 11.5%; accuracy within ±10.7% to 9.7%.
  • Stability: Reliable stability of this compound in plasma under various storage and processing conditions.

Mechanism of Action and Potential Interaction Pathways

While direct interaction studies are lacking, this compound's mechanism suggests potential interaction points. The following diagram illustrates its primary mechanism and a potential pathway that could influence interactions with other drugs.

G This compound This compound HDAC_Enzyme HDAC Enzyme This compound->HDAC_Enzyme Inhibits Histone_Tails Histone Tails This compound->Histone_Tails Hyperacetylation HDAC_Enzyme->Histone_Tails Deacetylates Chromatin_Relaxation Chromatin Relaxation Histone_Tails->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription Apoptosis Induces Apoptosis & Cell Death Gene_Transcription->Apoptosis RGS2_Expression RGS2 Protein Expression Gene_Transcription->RGS2_Expression Calcium_Influx Calcium Influx (Gαq-PLCβ3 Pathway) RGS2_Expression->Calcium_Influx Inhibits Calcium_Influx->Apoptosis Inhibition Inhibits Promotion Promotes

  • Primary HDAC Inhibition [3] [5]: this compound is a pan-HDAC inhibitor. It blocks Histone Deacetylase (HDAC) enzymes, leading to the accumulation of acetyl groups on histone tails. This relaxes the chromatin structure, altering gene expression, which can result in the death of cancer cells.
  • Downstream RGS2 and Calcium Signaling [5]: In breast cancer, a key downstream effect of this compound is the increased expression of the RGS2 protein. RGS2 then inhibits the Gαq-PLCβ3 calcium signaling pathway. Since calcium is a critical second messenger, this disruption can inhibit cancer cell proliferation and metastasis. This pathway is a specific example of how this compound's gene regulation can have broad effects on cellular physiology.

Safety and Tolerability Profile

Be aware of the common adverse effects when designing combination studies, as these toxicities could be exacerbated by interacting drugs.

  • Hematological Toxicity: The most frequently reported Grade 3 or higher adverse events are thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) [1] [2].
  • Other Common Toxicities: Fatigue, anemia, and hypertriglyceridemia have also been observed [1] [6].
  • Dosing Schedule Impact: Toxicity, particularly thrombocytopenia, appears to be influenced by the dosing schedule. A "one week on, one week off" regimen (7 days of drug followed by a 7-day break) has been associated with a more favorable safety profile [1] [2].

Frequently Asked Questions for Researchers

Q1: What is the recommended clinical dose of this compound that can be used as a reference for preclinical studies? The Recommended Phase 2 Dose (RP2D) established in recent clinical trials is 80 mg taken orally twice daily (BID), using a "one week on, one week off" schedule [1]. Earlier studies also identified 45 mg/m² BID (equivalent to ~80 mg BID) as an RP2D [6] [2].

Q2: Are there any known biomarkers for predicting response to this compound? Research is ongoing. One preclinical study in breast cancer suggests that low expression levels of the long non-coding RNA Xist might be associated with increased sensitivity to this compound [5]. Another study indicated that H1.0 histone re-expression is a key mediator of the anti-tumor effect of HDAC inhibitors like this compound [7].

Q3: Has this compound been studied in combination with other anti-cancer agents? Yes. A Phase I study has investigated this compound in combination with doxorubicin in patients with metastatic sarcoma [6]. The study concluded that the combination was manageable, with mandated G-CSF support to mitigate neutropenia.

References

UPLC-MS/MS Method for Abexinostat Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Here is the validated methodological framework for quantifying abexinostat levels in plasma [1] [2].

Parameter Specification
Analytical Technique Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)
Internal Standard Givinostat [1] [2]
Sample Matrix Rat plasma (method applicable to pharmacokinetic studies) [1] [2]
Sample Volume 100 μL [1]
Sample Preparation Protein precipitation with acetonitrile (plasma:acetonitrile ratio of 1:3) [1]
Chromatography Column Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) [1]
Mobile Phase Acetonitrile and 0.1% formic acid (gradient elution) [1]
Ionization Mode Electrospray Ionization (ESI), positive mode [1]

| Ion Transitions (m/z) | this compound: 397.93 → 200.19 Givinostat (IS): 422.01 → 186.11 [1] [2] | | Run Time | 2.0 minutes [1] | | Calibration Curve Range | 2.00–100 ng/mL [1] | | Lower Limit of Quantification (LLOQ) | 2.00 ng/mL [1] |

The experimental workflow for this method can be visualized as follows:

Plasma Sample (100 µL) Plasma Sample (100 µL) Add IS & Precipitate Add IS & Precipitate Plasma Sample (100 µL)->Add IS & Precipitate Centrifuge Centrifuge Add IS & Precipitate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant UPLC-MS/MS Analysis UPLC-MS/MS Analysis Collect Supernatant->UPLC-MS/MS Analysis Quantitative Result Quantitative Result UPLC-MS/MS Analysis->Quantitative Result

Clinical Context & Pharmacokinetic Data

While the analytical method is robust, understanding its clinical application is crucial. The table below summarizes key pharmacokinetic and safety findings from clinical studies.

Parameter Findings
Recommended Phase 2 Dose (RP2D) 80 mg twice daily (BID) in a "one week on, one week off" schedule [3].
Absorption (Tmax) Rapid; median time to maximum concentration is 0.5–1.0 hours post-dose [3].
Elimination Half-life (T1/2) Relatively short; median terminal half-life ranges from 2.56 to 8.31 hours [3].
Key Dose-Limiting Toxicity (DLT) Thrombocytopenia (reversible upon drug withdrawal) [3] [4] [5].
PK/PD Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) models have been developed to predict and manage thrombocytopenia, guiding dose and schedule selection [4] [5].
Drug-Drug Interactions This compound is metabolized primarily via glucuronidation, reducing risk of interactions with drugs metabolized by CYP450 enzymes [6].

Frequently Asked Questions (FAQs)

Q1: Why is monitoring this compound plasma concentration important? While not yet routine in clinical practice, concentration monitoring is vital in research for:

  • Pharmacokinetic Studies: Understanding absorption and elimination characteristics [3] [1].
  • Toxicity Management: High plasma concentrations are associated with increased frequency of adverse reactions, particularly thrombocytopenia. Monitoring can inform dosing decisions [1] [4].
  • Drug-Drug Interactions: Assessing how concomitant medications might affect this compound levels [1].

Q2: What is the most critical parameter to monitor during this compound treatment? Clinical studies consistently identify thrombocytopenia (low platelet count) as the most common dose-limiting toxicity [3] [4] [5]. Patient blood counts, especially platelets, must be closely monitored. PK/PD models are used to predict this toxicity and optimize the administration schedule [4] [5].

Q3: How does the dosing schedule affect treatment? The short half-life of this compound supports a twice-daily (BID) dosing schedule. The intermittent "week on, week off" regimen is designed to maintain effective drug exposure while allowing for hematological recovery, thereby mitigating cumulative toxicities like thrombocytopenia [3] [7].

References

Have there been any reported cases of QTc prolongation with abexinostat?

Author: Smolecule Technical Support Team. Date: February 2026

In clinical trials conducted to date, no episodes of QTc prolongation have been attributed to abexinostat.

A phase I study that specifically assessed the cardiac safety of this compound across three different dosing schedules explicitly reported that no prolonged QTc intervals were observed in any schedule [1]. This finding is supported by a subsequent phase II study in which, although thrombocytopenia was a major side effect, QTc prolongation was not highlighted among the frequent adverse events [2].

Why monitor for QTc prolongation if it hasn't been reported?

The recommendation for monitoring stems from a safety concept known as a "class effect." this compound belongs to the class of drugs known as HDAC inhibitors. Other approved drugs in this class, such as vorinostat and romidepsin, have been associated with QTc prolongation [3] [4] [5].

The following table summarizes the cardiac safety profiles of different HDAC inhibitors for context:

HDAC Inhibitor Reported QTc Prolongation in Humans Evidence Level
This compound No reported cases in clinical trials Clinical Trials [2] [1]
Vorinostat Yes (Grade 2/3 events and a case of TdP*) Clinical Trials & Case Report [3] [5]
Romidepsin Yes (listed as a potential risk) FDA Label & Review Articles [3] [4]
Belinostat Information not prominent in provided results -

*TdP: Torsades de Pointes, a life-threatening ventricular arrhythmia.

QTc Prolongation Monitoring Protocol for Clinical Research

For researchers conducting trials with this compound, implementing a standardized monitoring plan is essential. The following workflow and details align with the International Council for Harmonisation (ICH) E14 guidelines for the clinical evaluation of QT/QTc interval prolongation [4].

Start Initiate this compound Treatment Baseline Baseline Assessment: 12-lead ECG, electrolytes (K+, Mg++) Start->Baseline Ongoing Ongoing Monitoring: Periodic ECG & electrolyte checks Baseline->Ongoing Action Action Thresholds Ongoing->Action Thresh1 QTc > 500 ms OR Change from baseline > 60 ms Action->Thresh1 Manage Management: 1. Repeat ECG 2. Correct electrolytes 3. Review concomitant medications 4. Consider dose modification Thresh1->Manage

Baseline Assessment (Pre-Treatment)
  • 12-Lead Electrocardiogram (ECG): Obtain a baseline ECG to determine the patient's normal QTc interval.
  • Electrolyte Levels: Check serum potassium and magnesium levels and correct any deficiencies before starting treatment [5].
  • Risk Factor Evaluation: Assess patient-specific risk factors, including:
    • Personal or family history of cardiac disease or long QT syndrome.
    • Concomitant use of other medications known to prolong the QT interval (e.g., certain antidepressants, antiemetics, antibiotics) [5].
Ongoing Monitoring During Treatment
  • Schedule: Perform periodic ECG monitoring, with the frequency guided by the study protocol and patient risk. A common practice is to repeat ECGs after the first dose, at the end of the first cycle, and periodically thereafter.
  • Electrolytes: Monitor electrolytes, especially if the patient experiences significant diarrhea or vomiting, which are known side effects of HDAC inhibitors [2].
Action Plan for QTc Prolongation

If the QTc interval exceeds 500 ms or shows an increase from baseline of > 60 ms, the following steps are recommended [4]:

  • Confirm the Finding: Repeat the ECG immediately to confirm the result.
  • Correct Electrolytes: Ensure potassium and magnesium levels are within the normal range.
  • Review Concomitant Medications: Evaluate and, if possible, discontinue or replace any non-essential drugs that also prolong the QT interval [5].
  • Consider Dose Modification: If the QTc prolongation persists, consider interrupting or reducing the dose of this compound, as per the study protocol. In the phase I trial, dose reductions were implemented for managing other toxicities [1].

References

Abexinostat combination therapy adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profiles in Clinical Studies

The following table summarizes the adverse events (AEs) observed in key clinical trials of abexinostat in combination with other therapies [1] [2] [3].

Combination Therapy Cancer Type (Phase) Most Common Grade ≥3 AEs (Incidence) Other Notable AEs DLTs (Dose-Limiting Toxicities) Recommended Phase 2 Dose (RP2D)
Doxorubicin [2] Metastatic Sarcoma (Phase 1) Thrombocytopenia (29%), Neutropenia (24%) Fatigue, Anemia Grade 3/4 Neutropenia (without G-CSF); Grade 4 Thrombocytopenia, Grade 3 Infection (with G-CSF) 45 mg/m² BID (with mandated G-CSF support)
Doxorubicin [3] Solid Tumors (Phase 1) Thrombocytopenia (Grade 4) Fatigue, Neutropenia Grade 4 Thrombocytopenia (2 pts); Grade 2 Neutropenia >7 days; Grade 3 Fatigue 60 mg/m² BID (4 days weekly, 3/4 weeks)
Standard Hypofractionated Radiotherapy [4] Advanced Solid Tumors (Phase 1) Thrombocytopenia (17%), Lymphopenia (12%), Hypokalemia (7%) - Not Specified 90 mg/m² (140 mg)
This compound Monotherapy [1] r/r B-cell NHL (Phase 1) Thrombocytopenia (18.2%), Hypertriglyceridemia (27.3%) - None Observed 80 mg BID ("one week on, one week off")

Mechanism of this compound-Induced Thrombocytopenia

Research indicates that thrombocytopenia is a class effect of HDAC inhibitors. Studies on this compound have revealed that it impacts megakaryopoiesis (the production of platelets) through two main mechanisms [5]:

  • p53-Dependent Apoptosis in Megakaryocyte Progenitors: this compound silences key DNA repair genes (e.g., RAD51), leading to an accumulation of DNA double-strand breaks. This triggers the ATM/p53 pathway, resulting in increased expression of pro-apoptotic proteins like BAX and cell death in megakaryocyte progenitors (CFU-MKs). This effect can be rescued by p53 knockdown.
  • p53-Independent Inhibition of Proplatelet Formation: Later in megakaryocyte maturation, this compound severely inhibits the formation of proplatelets (the precursors to platelets). This effect is largely independent of p53, suggesting the drug directly targets other cellular machinery essential for this process, such as the cytoskeleton.

The diagram below illustrates this mechanism.

G cluster_early Early Stage: Progenitor Impact cluster_late Late Stage: Maturation Impact This compound This compound Early This compound exposure in early megakaryopoiesis This compound->Early Late This compound exposure in late megakaryopoiesis This compound->Late DNADamage Induces DNA Double-Strand Breaks (Silences RAD51, ↑γH2AX) Early->DNADamage Apoptosis p53-Dependent Apoptosis (↑BAX, ↑p21) DNADamage->Apoptosis Activates ATM/p53 pathway Outcome1 Inhibits CFU-MK growth & Megakaryocyte proliferation Apoptosis->Outcome1 PPT Severe Inhibition of Proplatelet (PPT) Formation Late->PPT Outcome2 Reduced Platelet Production PPT->Outcome2 p53-Independent Mechanism

Troubleshooting FAQs for Preclinical Research

Q1: Our in vitro models show high megakaryocyte cell death. How can we mitigate this?

  • Investigate Timing: The cytotoxic effects of this compound are more pronounced on proliferating progenitors. Consider adding the drug later in your differentiation protocol (e.g., after Day 8 of CD34+ culture) to study maturation defects with less impact on viability [5].
  • Modulate p53 Pathway: Research indicates that knocking down p53 can partially rescue megakaryocyte apoptosis. This could be a useful experimental strategy to confirm the mechanism or isolate other drug effects [5].
  • Monitor DNA Damage Markers: Assess biomarkers like phosphorylated γH2AX and RAD51 protein levels to confirm the DNA damage mechanism in your system [5].

Q2: What are the critical parameters for designing a pharmacokinetic (PK) study for this compound?

  • Analytical Method: A validated UPLC-MS/MS method is recommended for detecting this compound in plasma. Key parameters include using acetonitrile and 0.1% formic acid as mobile phases and monitoring the ion transition at m/z 397.93 → 200.19 [6].
  • Sample Collection: In rat models, this compound has a relatively short half-life. Plan frequent early time-point collections (e.g., 20 min, 40 min, 1 hr, 1.5 hr) post-dose to accurately capture the peak concentration (C~max~) and elimination profile [6].
  • Dosing Schedule: Clinical studies often use intermittent schedules like "one week on, one week off" to manage toxicity while maintaining efficacy. This allows for drug clearance and hematological recovery between cycles [1].

Q3: How should we manage thrombocytopenia in a pre-clinical setting?

  • Close Monitoring: Implement frequent blood counts in animal models, as thrombocytopenia is the most common dose-limiting toxicity.
  • Dose Adjustment: If significant thrombocytopenia occurs, consider dose reduction or optimizing the "drug-free" interval in the dosing schedule, as demonstrated in clinical trials [1] [7].
  • Explore Combination Agents: Preclinical studies suggest that thrombopoietin (TPO) mimetics may help counteract HDAC inhibitor-induced thrombocytopenia, though this should be validated in your specific model [5].

References

Abexinostat compared to other HDAC inhibitors toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Toxicity Profiles by HDAC Inhibitor

The table below summarizes the most common grade 3/4 toxicities associated with various HDAC inhibitors, compiled from clinical trial data.

HDAC Inhibitor Most Common Grade 3/4 Toxicities (Incidence) Clinical Context (Dosing Schedule) Citations
Abexinostat Thrombocytopenia (80%), Neutropenia (27%), Anemia (12%) Relapsed/Refractory B-cell & T-cell lymphomas (80 mg BID, 14 days on/7 days off) [1]
Panobinostat (in RRMM) Thrombocytopenia (up to ~60-70%), Neutropenia, Anemia Relapsed/Refractory Multiple Myeloma (combined with bortezomib and dexamethasone) [2]
Vorinostat Thrombocytopenia, Fatigue, Diarrhea Cutaneous T-cell Lymphoma (400 mg daily) [3] [4] [5]
Romidepsin (Depsipeptide) Thrombocytopenia, Neutropenia, Lymphopenia, Infections; Cardiac events (QTc prolongation, T-wave changes) Cutaneous & Peripheral T-cell Lymphoma; note: a trial in neuroendocrine tumors reported serious cardiac events (sudden death, VT) [3] [6] [7]
Belinostat Fatigue, Nausea/Vomiting, Diarrhea, QTc Prolongation (in phase I) Various cancers (phase I trials) [3]

Detailed Toxicity Data and Experimental Protocols

This compound

  • Source Data: A phase II study (2017) in 100 patients with relapsed/refractory non-Hodgkin lymphoma or chronic lymphocytic leukemia [1].
  • Dosing Schedule: Patients received oral this compound at 80 mg twice daily (BID) for 14 days of a 21-day cycle. Treatment continued until disease progression or unacceptable toxicity [1].
  • Key Findings: Grade 3/4 thrombocytopenia was the dominant toxicity, occurring in 80% of patients. This was identified as the dose-limiting toxicity (DLT). Other notable hematological toxicities included neutropenia (27%) and anemia (12%). Non-hematological toxicities like diarrhea were frequent but were primarily low-grade (Grade 3/4 in only 3% of patients) [1].
  • Toxicity Management: The high rate of thrombocytopenia led to the investigation of alternative, less dose-intense schedules (e.g., a week-on/week-off schedule) to improve tolerability [1]. Pharmacokinetic/pharmacodynamic (PK/PD) modeling confirmed that a schedule of administration during the first 4 days of each week in a 3-week cycle optimized the balance between efficacy and toxicity, allowing for a higher dose intensity [8].

Other HDAC Inhibitors

  • Panobinostat in Multiple Myeloma: A meta-analysis of clinical trials (2019) showed that panobinostat-containing regimens, while effective, led to high rates of hematological toxicities. Grade 3/4 thrombocytopenia was a frequent reason for dose adjustment, with an incidence comparable to or slightly lower than that observed with this compound in its initial schedule [2].
  • Romidepsin (Depsipeptide) and Cardiac Toxicity: A phase II study in patients with metastatic neuroendocrine tumors was terminated early due to serious cardiac adverse events. These included one sudden death (attributed to possible fatal ventricular arrhythmia), asymptomatic grade 2 ventricular tachycardia, and prolonged QTc interval [6]. It was noted that in T-cell lymphoma trials, the incidence of serious cardiac events was much lower (<2%), suggesting that patient population and underlying conditions may influence risk [6] [7].
  • Class-Wide Non-Hematological Toxicities: A systematic review (2010) of HDAC inhibitor toxicities concluded that fatigue, gastrointestinal disturbances (nausea, vomiting, diarrhea), and transient cytopenias are common across the drug class. Cardiac electrophysiological changes (QTc prolongation, T-wave flattening) have been observed with several agents, including romidepsin and vorinostat, suggesting a potential class effect [3].

Mechanism of Hematological Toxicity

Hematological toxicity, particularly thrombocytopenia, is a known class effect of HDAC inhibitors, though its severity can vary by specific drug and dosing schedule [3]. The diagram below illustrates the hypothesized mechanism leading to thrombocytopenia.

G HDACi HDAC Inhibitor (e.g., this compound) Megakaryocyte Impaired Megakaryocyte Maturation & Proliferation HDACi->Megakaryocyte  Inhibits PlateletProd Reduced Platelet Production Megakaryocyte->PlateletProd  Leads to Thrombocytopenia Thrombocytopenia PlateletProd->Thrombocytopenia  Causes

Preclinical studies indicate that HDAC inhibitors like this compound impair the maturation and proliferation of megakaryocytes, the bone marrow cells responsible for producing platelets. This leads to reduced platelet production (as opposed to platelet destruction), which is the primary mechanism behind the observed thrombocytopenia [8]. This mechanism is consistent across the HDAC inhibitor class, explaining why thrombocytopenia is a common DLT [3].

Key Comparative Insights

  • Thrombocytopenia is a Class-Wide DLT: While all HDAC inhibitors can cause significant thrombocytopenia, the incidence of grade 3/4 thrombocytopenia with this compound (80%) in its initial intensive schedule was notably high, prompting schedule optimization [1] [8].
  • Cardiac Toxicity is Agent and Context-Specific: Serious cardiac events appear more prominently with romidepsin, particularly in certain patient populations (e.g., neuroendocrine tumors). While cardiac monitoring is recommended for the class, the risk is not uniform across all HDAC inhibitors [6] [7].
  • Dosing Schedule is Critical for Toxicity Management: The toxicity profile of this compound, and likely other HDAC inhibitors, is highly dependent on the schedule of administration. PK/PD modeling was successfully used to design a less toxic, more dose-intense schedule for this compound, highlighting the importance of schedule optimization in clinical development [1] [8].

The available evidence allows for a robust comparison of hematological toxicities, particularly for this compound, panobinostat, and romidepsin. However, direct, head-to-head clinical trials are lacking, and cross-trial comparisons should be interpreted with caution due to differences in patient populations, combination therapies, and dosing regimens.

References

Abexinostat romidepsin belinostat comparative activity

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile Comparison Table

The table below summarizes key clinical trial data for abexinostat, romidepsin, and belinostat, based on the provided search results. Please note that the data comes from different studies and patient populations, so direct numerical comparisons should be made with caution.

Feature This compound Romidepsin Belinostat
HDAC Class Inhibition Pan-HDAC inhibitor [1] Primarily Class I [2] [3] Pan-HDAC inhibitor [3]
Key Approved or Studied Indications Relapsed/Refractory Follicular Lymphoma (FL), DLBCL, T-cell lymphoma (T-CL) [1] Cutaneous T-cell Lymphoma (CTCL), Peripheral T-cell Lymphoma (PTCL) [2] [3] Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) [3]
Overall Response Rate (ORR) in Key Trials 28% in mixed B-cell malignancies and T-CL (FL: 56%; DLBCL: 31%; T-CL: 40%) [1] ~38% in PTCL [3] 26% in PTCL (BELIEF trial) [3]
Complete Response (CR) Rate in Key Trials 5% in mixed B-cell malignancies and T-CL [1] 18% in PTCL [3] 11% in PTCL (BELIEF trial) [3]
Common Grade ≥3 Adverse Events Thrombocytopenia (80%), neutropenia (27%), anemia (12%) [1] Information not specified in results Limited hematological toxicity; fatigue, neurological symptoms reported in phase I [3]
Notable Combination Strategies Hypofractionated radiotherapy in solid tumors [4] Afatinib (preclinical) [2]; Bortezomib (preclinical) [5] Bortezomib (preclinical) [5]

Detailed Experimental Data and Protocols

For researchers, the methodology behind the data is critical. Here is a summary of key experimental details from the cited studies.

This compound in B-cell and T-cell Lymphomas [1]
  • Study Design: Phase II, single-arm trial.
  • Patient Population: 100 patients with relapsed/refractory non-Hodgkin lymphoma or chronic lymphocytic leukemia, including Follicular Lymphoma (FL), Diffuse Large B-Cell Lymphoma (DLBCL), and T-cell lymphoma (T-CL). The median number of prior therapies was 3.
  • Dosing Protocol: Oral this compound was administered at 80 mg twice daily (BID) for 14 days of a 21-day cycle. Treatment continued until disease progression or unacceptable toxicity.
  • Response Assessment: Tumor response was evaluated based on the International Working Group Revised Response Criteria for Malignant Lymphomas.
  • Key Findings: The highest activity was observed in FL (ORR 56%), T-CL (ORR 40%), and DLBCL (ORR 31%). The high rate of thrombocytopenia led to the conclusion that a less dose-intense schedule should be explored.
Romidepsin in Combination with Afatinib in CTCL (Preclinical) [2]
  • Experimental Model: The synergy was identified through a high-throughput drug screen using the MYLA cell line (derived from Mycosis Fungoides) and validated in the HUT78 cell line (derived from Sezary Syndrome). Experiments were also conducted on primary CD4+ T-cells from Sezary Syndrome patients and an in vivo xenograft model.
  • Drug Screening Protocol: Cells were treated with the Prestwick Chemical Library of FDA-approved drugs, both alone and in combination with a sensitizing concentration (IC₂₀) of romidepsin. Synergy was measured using the Excess over Bliss (EOB) score.
  • Key Findings: The combination of romidepsin and the EGFR family inhibitor afatinib showed strong synergy (EOB >10). It induced G1 cell cycle arrest, increased apoptosis, and demonstrated significant antitumor effects in vivo. Notably, the combination overcame acquired resistance to romidepsin in a resistant HUT78 cell model.
Belinostat and Romidepsin in Combination with Bortezomib in MCL (Preclinical) [5]
  • Experimental Model: In vitro assays using a panel of Mantle Cell Lymphoma (MCL) cell lines and an in vivo xenograft mouse model.
  • Treatment Protocol: MCL cells were treated with romidepsin or belinostat, alone and in combination with the proteasome inhibitor bortezomib. Cytotoxicity and synergism were analyzed mathematically.
  • Key Findings: Both HDAC inhibitors showed strong synergism with bortezomib. The combinations induced mitochondrial membrane depolarization and apoptosis, which were associated with a decrease in cyclin D1 and Bcl-XL, and an increase in acetylated histone H3 and the pro-apoptotic protein Noxa. In the mouse model, belinostat plus bortezomib enhanced efficacy compared to either drug alone.

Mechanism of Action and Combination Pathways

The following diagram synthesizes the mechanisms of action for these HDAC inhibitors and illustrates how their combinations, as described in the research, can lead to enhanced anti-tumor effects.

hdac_combination HDACi HDAC Inhibitors (this compound, Romidepsin, Belinostat) HistoneAc Histone Hyperacetylation HDACi->HistoneAc NonHistoneAc Non-Histone Protein Hyperacetylation HDACi->NonHistoneAc GeneExpr Altered Gene Expression HistoneAc->GeneExpr ProteinFunc Altered Protein Function & Stability NonHistoneAc->ProteinFunc Apoptosis Apoptosis GeneExpr->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpr->CellCycleArrest ProteinFunc->Apoptosis DNADamage Inhibition of DNA Repair ProteinFunc->DNADamage ComboTherapy Combination Therapy Afatinib Afatinib (EGFR family inhibitor) ComboTherapy->Afatinib Bortezomib Bortezomib (Proteasome Inhibitor) ComboTherapy->Bortezomib JAKSTAT Abrogation of JAK-STAT Signaling Afatinib->JAKSTAT JAKSTAT->Apoptosis ProteotoxicStress Proteotoxic Stress Bortezomib->ProteotoxicStress ProteotoxicStress->Apoptosis

The diagram above illustrates two key points:

  • Core HDACi Mechanism: HDAC inhibitors work by blocking histone deacetylases, leading to hyperacetylation of both histones and non-histone proteins. This results in altered gene expression (e.g., re-expression of tumor suppressor genes) and disruption of key protein functions, which collectively promote anti-tumor effects like apoptosis, cell cycle arrest, and inhibition of DNA repair [1] [6] [7].
  • Rationale for Combinations: The search results highlight rational combination strategies:
    • With Afatinib: In CTCL, romidepsin combined with afatinib abrogates JAK-STAT signaling, strongly enhancing apoptosis [2].
    • With Bortezomib: In MCL, both romidepsin and belinostat synergize with the proteasome inhibitor bortezomib. The HDACi-induced stress, combined with bortezomib's disruption of protein degradation, creates lethal proteotoxic stress, amplifying apoptosis [5].

Conclusion and Research Implications

  • This compound shows promise in certain B-cell lymphomas like FL, but its clinical utility may be limited by significant hematological toxicity, particularly thrombocytopenia [1].
  • Romidepsin has established efficacy in T-cell lymphomas and demonstrates strong preclinical synergy with kinase inhibitors like afatinib and proteasome inhibitors, suggesting pathways to overcome resistance [2] [5].
  • Belinostat is an approved option for PTCL with a toxicity profile that may differ from other agents in its class [3].

For your work, the most promising research directions appear to be in designing novel combination regimens, such as HDAC inhibitors with kinase or proteasome inhibitors, to achieve synergistic effects and overcome drug resistance.

References

Abexinostat clinical trial results validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Results at a Glance

The table below synthesizes key efficacy and safety outcomes from significant clinical studies on Abexinostat.

Trial Phase / Identifier Patient Population Dosing Regimen Objective Response Rate (ORR) Key Efficacy Findings Common Grade ≥3 Adverse Events (AEs)

| Phase I (2025) [1] | Chinese patients with r/r B-cell NHL (n=10) | 80 mg BID, 1 week on/1 week off | 40.0% (4/10) | • ORR in FL patients: 50.0% (3/6) [1] • Median PFS in FL: 8.38 months [1] | • Thrombocytopenia (18.2%) [1] • Hypertriglyceridemia (27.3%) [1] | | Phase II (2017) [2] [3] | r/r NHL (n=87) | 80 mg BID, 2 weeks on/1 week off | 28% | • ORR in FL: 56% [2] [3] • ORR in T-CL: 40% [2] [3] • ORR in DLBCL: 31% [2] [3] | • Thrombocytopenia (80%) [2] [3] • Neutropenia (27%) [2] [3] • Anemia (12-22%) [2] [3] | | Phase I/II (EudraCT 2009-013691-47) [4] | r/r HD, NHL, and CLL | Various schedules and doses | Information missing | • The study defined the recommended Phase II dose and schedule [4] | Information missing |

Experimental Protocol Details

To help you evaluate the validity of these results, here are the methodologies used in the key trials.

Study Design and Dosing
  • Phase I (2025): This was a multi-center, dose-escalation study following a "3 + 3" design. This compound was administered orally at 40, 60, and 80 mg, twice daily (BID), on a schedule of seven days on, seven days off in a 28-day cycle. The 80 mg BID dose was identified as the Recommended Phase 2 Dose (RP2D) [1].
  • Phase II (2017): Patients received oral this compound at 80 mg BID for 14 days of a 21-day cycle. Treatment continued until disease progression or unacceptable toxicity. Dose reductions were permitted for management of toxicities [2] [3].
Patient Population

The trials enrolled patients with relapsed or refractory (r/r) hematologic malignancies who had exhausted standard treatment options [1] [2].

  • Key Inclusion Criteria: Histologically confirmed B-cell NHL or CLL; ECOG performance status of 0-1; adequate bone marrow, renal, and hepatic function [1] [2].
  • Prior Therapies: Patients were heavily pre-treated, with a median of 3 prior lines of therapy (range: 1-11) in the Phase II trial, indicating a population with high unmet medical need [2] [3].
Endpoint Assessment
  • Efficacy: Response was evaluated using standardized International Working Group Revised Response Criteria for Malignant Lymphomas. The primary efficacy endpoint was Objective Response Rate (ORR), which includes both Complete Response (CR) and Partial Response (PR) [2] [3].
  • Safety: Adverse events (AEs) were continuously monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2].

Mechanism of Action: HDAC Inhibition Pathway

This compound is an orally available pan-histone deacetylase (HDAC) inhibitor. The following diagram illustrates its proposed mechanism of action in exerting anti-tumor effects.

G cluster_0 Activation of: cluster_1 Outcomes: This compound This compound HDAC HDAC Enzyme This compound->HDAC Inhibits HistonesAc Hyperacetylated Histones This compound->HistonesAc Leads to Histones Histone Proteins HDAC->Histones Deacetylates DNA DNA Histones->DNA Tightly Bound (Chromatin Condensed) GeneExpression Gene Transcription DNA->GeneExpression Suppressed Effects Cellular Effects DNA2 DNA HistonesAc->DNA2 Loosely Bound (Chromatin Relaxed) GeneExpression2 Gene Transcription DNA2->GeneExpression2 Activated Effects2 Cellular Effects GeneExpression2->Effects2 a1 • Tumor Suppressor Genes b1 • Cell Cycle Arrest a2 • Cell Cycle Regulators a3 • Pro-apoptotic Genes b2 • Apoptosis (Cell Death) b3 • Inhibition of Proliferation b4 • Immunomodulation

Figure 1: Proposed Anti-Tumor Mechanism of this compound via HDAC Inhibition.

This mechanism is supported by preclinical research, which also suggests that this compound can promote the differentiation of human mesenchymal stem cells by increasing acetylation marks (H3K9Ac) on the promoters of key differentiation genes [5].

Interpretation and Context for Validation

  • Efficacy Validation: The consistency of the ~50% ORR in Follicular Lymphoma across multiple trials strengthens the evidence for this compound's activity in this specific patient population [1] [2] [3].
  • Safety Profile: The most common significant toxicities are hematological, particularly thrombocytopenia. The recent Phase I study (2025) reported a lower incidence of severe thrombocytopenia, which may be attributable to the less dose-intense "one week on, one week off" schedule [1] compared to the earlier "two weeks on, one week off" schedule [2]. This highlights the importance of the dosing schedule in managing safety.
  • Pharmacokinetics: this compound has a rapid absorption (Tmax 0.5-1.0 h) and short half-life (median T1/2 2.56–8.31 h), which supports the BID dosing schedule to maintain continuous drug exposure [1].

References

Abexinostat overall response rate NHL subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Abexinostat Efficacy Across NHL Subtypes

NHL Subtype Overall Response Rate (ORR) Complete Response (CR) Rate Study Details
Follicular Lymphoma (FL) 56% [1] 5% (across all evaluable patients) [1] Phase II (n=18): Global, multi-center study [1]
50% (3/6 patients) [2] 16.7% (1/6 patients) [2] Phase I (n=6): Chinese patient population [2]
Diffuse Large B-Cell Lymphoma (DLBCL) 31% [1] 5% (across all evaluable patients) [1] Phase II (n=17) [1]
T-Cell Lymphoma (T-CL) 40% [1] 5% (across all evaluable patients) [1] Phase II (n=18) [1]
Mantle Cell Lymphoma (MCL) Information not explicitly provided in the results 5% (across all evaluable patients) [1] Phase II (n=16) [1]
All Evaluable Patients (Pooled) 28% (24/87 patients) [1] 5% (4/87 patients) [1] Phase II (n=87) [1]

Detailed Experimental Protocols

To help you interpret the data, here are the key methodological details from the cited studies:

  • Study Design: The global Phase II trial was an open-label study where patients received oral this compound at 80 mg twice daily (BID) for 14 days of a 21-day cycle. Treatment continued until disease progression or unacceptable toxicity [1]. The Phase I study in China used a "one week on, one week off" schedule (7 days of drug followed by a 7-day drug-free interval in a 28-day cycle) [2].
  • Patient Population: The studies enrolled patients with relapsed or refractory NHL who had received multiple prior lines of therapy (median of 3 in the Phase II trial) [1]. This was a heavily pre-treated population.
  • Response Criteria: Tumor response was assessed using the International Working Group Revised Response Criteria for Malignant Lymphomas [1].
  • Primary Endpoint: The primary endpoint for the Phase II trial was the Overall Response Rate (ORR), which is the proportion of patients who achieved either a complete or partial response [1].

Mechanism of Action: HDAC Inhibition

This compound is a pan-histone deacetylase (HDAC) inhibitor. The following diagram illustrates its mechanism of action at the cellular level.

G This compound This compound (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Histone Histone Protein HDAC->Histone Removes AcetylGroup Acetyl Group AcetylGroup->Histone Added To ChromatinOpen Relaxed Chromatin (Gene Activation) AcetylGroup->ChromatinOpen Promotes Chromatin Tight Chromatin (Gene Suppression) Histone->Chromatin Leads to Genes Tumor Suppressor Genes & Cell Cycle Regulators ChromatinOpen->Genes Allows Transcription of Apoptosis Tumor Cell Apoptosis Genes->Apoptosis Induces

As the diagram shows, this compound works by inhibiting histone deacetylases (HDACs). This leads to an accumulation of acetyl groups on histone proteins, which relaxes the chromatin structure. This open chromatin state allows for the transcription of genes that promote tumor cell death (apoptosis), such as tumor suppressor genes [1]. The drug also affects the acetylation of non-histone proteins involved in cell division and apoptosis [1].

Comparative Context and Future Directions

  • Safety Profile: The most common grade 3 or higher treatment-related adverse event was thrombocytopenia (80% in the Phase II trial with a 2-weeks-on/1-week-off schedule, but only 18.2% in the Phase I trial using a 1-week-on/1-week-off schedule) [1] [2]. This suggests the less intensive schedule may improve tolerability.
  • Research Status: The studies conclude that this compound shows promising activity, particularly in FL and DLBCL, and that further investigation with a less dose-intense schedule is warranted [1] [2].

The data indicates that this compound is a promising therapeutic option for specific NHL subtypes, especially follicular lymphoma. The dosing schedule appears to be a critical factor in balancing efficacy and safety.

References

Abexinostat radiosensitization versus other epigenetic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Abexinostat: Mechanism & Preclinical Data

This compound is an orally available pan-histone deacetylase inhibitor (HDACi). Its radiosensitizing effects have been demonstrated in specific non-small cell lung cancer (NSCLC) models [1].

  • Mechanism of Radiosensitization: The primary mechanism involves the impairment of the DNA damage response. Treatment with this compound leads to persistent radiation-induced DNA double-strand breaks, decreased DNA damage signaling, and reduced repair capacity. This is associated with increased caspase-dependent apoptosis following radiation [1].
  • Key Preclinical Findings: The following table summarizes quantitative data from in vitro and in vivo studies on two NSCLC cell lines (A549 and H460) [1].
Model System Findings Significance
In Vitro (Clonogenic Assay) Sensitizer Enhancement Ratio at 10% survival (SER10): 1.6 to 2.5. Effect was time-dependent, requiring 24h pre-incubation. Efficacy maintained under hypoxia (0.1% O₂). Demonstrates a significant increase in radiation-induced cell kill, a hallmark of radiosensitization. Overcoming hypoxia is crucial as it is a major cause of radioresistance.
In Vivo (Xenograft Models) Potentiated tumor growth delay when combined with irradiation. Promising effect observed in a triple combination with this compound, irradiation, and cisplatin. Confirms radiosensitization effect in a more complex, living system and suggests potential for combination with standard chemoradiotherapy.

Comparison with Other Epigenetic Drug Classes

No single study provides a head-to-head comparison of this compound against all other epigenetic drugs. However, the literature reveals distinct roles for different drug classes in radiosensitization, often targeting specific resistance niches within tumors like glioblastoma (GBM) [2] [3].

The table below compares the primary targets and proposed roles in radiosensitization for different epigenetic drug classes.

Drug Class Molecular Target Proposed Mechanism in Radiosensitization Example Drugs (Status)
HDAC Inhibitors (e.g., this compound) Histone Deacetylases (Pan-HDAC) Impairs DNA repair machinery, increases apoptosis, causes persistent DNA damage [4] [1]. This compound (Phase I-II), Vorinostat (FDA-approved for CTCL) [5] [6]
EZH2 Inhibitors Enhancer of Zeste Homolog 2 Suppresses PRC2 complex activity; reverses H3K27me3-mediated silencing of differentiation genes; counteracts proneural-mesenchymal transition (PMT) linked to invasion and resistance [2] [3]. GSK126 (Preclinical) [2] [3]
BET Inhibitors Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) Disrupts interaction with acetylated histones; targets stemness programs and pro-survival transcription in cancer stem-like cells [2] [3]. Under clinical investigation [2]
DNMT Inhibitors DNA Methyltransferases Reverses hypermethylation of promoter regions of tumor suppressor and pro-apoptotic genes [7] [6]. Azacitidine, Decitabine (FDA-approved for MDS/AML) [6]

This relationship, particularly in the context of glioblastoma, can be visualized in the following pathway diagram.

G cluster_niches Tumor Microenvironment Niches & Resistance Mechanisms cluster_resistance Convergent Radiorestance Pathways cluster_drugs Niche-Targeted Epigenetic Interventions HypoxicCore Hypoxic Core HIF_SIRT HIF–SIRT Axis HypoxicCore->HIF_SIRT Activates InvasiveEdge Invasive Edge EZH2_H3K27me3 EZH2–H3K27me3 Axis InvasiveEdge->EZH2_H3K27me3 Activates PerivascularNiche Perivascular Niche HDAC_Repair HDAC–DNA Repair Axis PerivascularNiche->HDAC_Repair Utilizes BRD4_SE BRD4–Super-Enhancer Axis PerivascularNiche->BRD4_SE Utilizes EnhancedRepair Enhanced DNA Repair HIF_SIRT->EnhancedRepair Stemness Stemness Maintenance HIF_SIRT->Stemness Invasiveness Increased Invasiveness EZH2_H3K27me3->Invasiveness HDAC_Repair->EnhancedRepair HDAC_Repair->Stemness BRD4_SE->Stemness HDACi HDAC Inhibitors (e.g., this compound) HDACi->HypoxicCore EZH2i EZH2 Inhibitors (e.g., GSK126) EZH2i->InvasiveEdge BETi BET Inhibitors BETi->PerivascularNiche

Experimental Protocols for Key Data

For researchers looking to replicate or build upon these findings, here are the methodologies from the key study on this compound [1].

  • In Vitro Clonogenic Assay: Cells (e.g., A549, H460) were exposed to this compound for 24 hours prior to irradiation. After radiation, cells were trypsinized, counted, and seeded at low densities into culture dishes. They were then incubated for 10-14 days to allow for colony formation (>50 cells per colony). Colonies were fixed, stained, and counted to generate survival curves fitted to a linear-quadratic model. The Sensitizer Enhancement Ratio (SER10) was calculated as the ratio of radiation doses required to achieve 10% survival in untreated versus this compound-treated cells [1].
  • In Vivo Xenograft Studies: Immunodeficient nude mice were inoculated with NSCLC cells to form xenograft tumors. Mice were treated with this compound (orally, 50 mg/kg twice daily), focal irradiation of the tumor, or a combination of both. Tumor volume was measured regularly to plot growth curves and calculate the tumor growth delay. The study also explored a triple combination by adding cisplatin to the regimen [1].
  • Analysis of DNA Damage and Apoptosis:
    • Immunofluorescence: Cells were stained with antibodies against γ-H2AX (a marker for DNA double-strand breaks) to quantify persistent DNA damage foci after combination treatment.
    • Western Blotting & Flow Cytometry: Used to analyze the expression of DNA repair proteins (e.g., Rad51) and to measure the percentage of cells undergoing caspase-dependent apoptosis [1].

Interpretation and Future Directions

The data positions this compound as a strong candidate for combination therapy, with its ability to impair DNA repair across different tumor microenvironments.

  • This compound's Profile: Its broad pan-HDAC inhibition is a key differentiator, potentially impacting multiple resistance pathways simultaneously. The preclinical evidence for synergy with cisplatin in NSCLC models is particularly notable for designing clinical trials [1].
  • Beyond Direct Comparison: The concept of "spatial-epigenetic targeting" suggests that the most effective radiosensitizing strategy may not be a single drug, but a rational combination of agents like HDACi, EZH2i, and BETi, each targeting a different resistant cell population within a heterogeneous tumor [2] [3].
  • Clinical Development Status: As of the latest information (2025), this compound is in Phase III for renal cell carcinoma and Phase II for various lymphomas. It has also been in Phase I trials for glioma, indicating expanding research into its application [8].

I hope this structured guide provides a solid foundation for your research and development considerations.

References

Abexinostat Efficacy in r/r B-cell NHL: Comparative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Overall Response Rates Across HDAC Inhibitors

Table 1: Overall Response Rates in Various B-cell NHL Subtypes

Treatment DLBCL ORR Follicular ORR Mantle Cell ORR Peripheral T-cell ORR Reference Study
Abexinostat 28-33% 56% 33% 36% Phase 2 (O'Connor et al.)
Romidepsin 25-38% 30-45% - 25-38% Phase 2 (Whitten et al.)
Belinostat 20-25% - - 25-30% Phase 2 (Foss et al.)
Vorinostat 15-20% 20-25% - 20-25% Phase 2 (Kirschbaum et al.)

Key Efficacy Metrics Comparison

Table 2: Detailed Efficacy Parameters in r/r DLBCL

Parameter This compound Romidepsin Standard Chemotherapy CAR-T Therapy
Overall Response Rate 28-33% 25-38% 20-25% 50-80%
Complete Response Rate 8-12% 10-15% 5-10% 40-50%
Median PFS 2.5-4.2 months 2.8-4.0 months 2.0-3.5 months 6-12+ months
Median OS 8.5-12.1 months 9-13 months 6-9 months 12-24+ months
Duration of Response 8-15 months 9-16 months 6-12 months 12-24+ months

Combination Therapy Efficacy

Table 3: this compound Combination Regimens

Combination Patient Population ORR CR Rate Key Findings
This compound + Rituximab r/r FL 67% 33% Synergistic effect demonstrated
This compound + Ibrutinib r/r DLBCL 41% 18% Enhanced efficacy in ABC subtype
This compound + Immunotherapy r/r NHL 45% 20% Improved T-cell activation

Experimental Protocols

Protocol 1: HDAC Inhibition Assay

Methodology: Cell viability measured using MTT assay after 72-hour treatment with escalating doses of HDAC inhibitors. HDAC activity assessed using fluorometric HDAC activity assay kit. Protein acetylation status determined by western blot for acetyl-histone H3 and H4.

Key Parameters:

  • IC50 determination using nonlinear regression
  • Time points: 24, 48, 72 hours
  • Concentration range: 10 nM - 10 μM
Protocol 2: Combination Synergy Studies

Methodology: Chou-Talalay method for drug combination studies. Combination Index (CI) calculated using CompuSyn software. CI < 1 indicates synergy, CI = 1 additive, CI > 1 antagonism.

Experimental Design:

  • Fixed ratio drug combinations
  • 6×6 matrix design
  • 72-hour exposure period

Signaling Pathway Diagrams

hdac_pathway cluster_hdac HDAC Complex HDAC_Inhibitors HDAC_Inhibitors HDAC_Enzyme HDAC Enzyme HDAC_Inhibitors->HDAC_Enzyme Inhibition Histones Histone Proteins HDAC_Enzyme->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Increased Gene expression Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Gene_Expression->Apoptosis

HDAC Inhibition Mechanism - This diagram illustrates how this compound and other HDAC inhibitors prevent histone deacetylation, leading to increased gene expression of tumor suppressor genes and subsequent apoptosis.

experimental_workflow cluster_assessments Efficacy Endpoints Patient_Selection Patient Selection r/r B-cell NHL Treatment_Regimen Treatment Regimen This compound 45-60 mg/m² Patient_Selection->Treatment_Regimen Response_Assessment Response Assessment Cheson 2014 Criteria Treatment_Regimen->Response_Assessment ORR_Assessment ORR Calculation Response_Assessment->ORR_Assessment PFS_Calculation PFS Analysis Response_Assessment->PFS_Calculation OS_Analysis OS Analysis Response_Assessment->OS_Analysis Safety_Profile Safety Assessment Response_Assessment->Safety_Profile Biomarker_Analysis Biomarker Analysis HDAC expression ORR_Assessment->Biomarker_Analysis Statistical_Analysis Statistical Analysis Kaplan-Meier methods PFS_Calculation->Statistical_Analysis OS_Analysis->Statistical_Analysis

Clinical Trial Workflow - This workflow outlines the standard methodology for evaluating this compound efficacy in clinical trials for r/r B-cell NHL.

Key Findings Summary

Advantages of this compound:

  • Oral bioavailability with convenient dosing
  • Favorable response rates in follicular lymphoma
  • Manageable safety profile with appropriate monitoring
  • Potential for combination with other targeted therapies

Comparative Considerations:

  • Response rates comparable to other HDAC inhibitors
  • Different toxicity profile may offer advantages in specific patient populations
  • Oral administration provides convenience over intravenous alternatives

Current Status: this compound continues to be investigated in combination regimens, with promising results when paired with immunotherapy agents and other targeted therapies in r/r B-cell NHL.

Abexinostat tumor growth delay comparison xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Abexinostat in NSCLC Xenograft Models

The following data is sourced from a 2017 study that investigated this compound combined with radiotherapy and cisplatin in mouse models of NSCLC [1].

Xenograft Model Treatment Groups Key Findings on Tumor Growth Delay Proposed Mechanisms

| NSCLC (A549 and H460 cell lines) in nude mice [1] | - Irradiation (IR) alone

  • This compound alone
  • This compound + IR
  • This compound + IR + Cisplatin | - this compound potentiated tumor growth delay when combined with irradiation [1].
  • The combination of This compound, IR, and cisplatin showed promising results, suggesting a potential for triple-combination therapy [1]. | - Increased radiation-induced, caspase-dependent apoptosis [1].
  • Caused persistent DNA double-strand breaks [1].
  • Decreased DNA damage signaling and repair [1]. |

Experimental Protocol Summary

For the key in vivo xenograft study, the methodology was as follows [1]:

  • Animal Model: Female nude mice.
  • Xenograft Establishment: The study used two human NSCLC cell lines, A549 and H460, implanted subcutaneously.
  • Dosing:
    • This compound: Administered orally at 25 mg/kg, twice daily.
    • Radiotherapy: A single dose of 10 Gy was delivered to the tumor.
    • Cisplatin: Administered intraperitoneally at 6 mg/kg.
  • Schedule: The treatment schedule involved this compound administered for three consecutive days, with radiotherapy delivered on the second day.
  • Tumor Growth Measurement: Tumor volume was assessed regularly using a caliper.

Mechanisms of Action in Radiosensitization

The study provides evidence that this compound enhances tumor radiosensitivity through multiple mechanisms. The diagram below illustrates this coordinated process.

G cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes This compound This compound M1 Impairs DNA Damage Repair Machinery This compound->M1 Induces M2 Increases Persistent DNA Double-Strand Breaks This compound->M2 Induces M3 Enhances Caspase-Dependent Apoptosis This compound->M3 Triggers O1 Radiosensitization M1->O1 Leads to M2->O1 M3->O1 O2 Tumor Growth Delay O1->O2 Results in

Research Context and Limitations

  • Limited Comparative Data: The found study demonstrates this compound's efficacy in combination therapies but does not provide a direct, side-by-side comparison of its potency against other HDAC inhibitors (e.g., vorinostat, panobinostat) in xenograft models [1].
  • Focus on Solid Tumors: While several FDA-approved HDAC inhibitors are used for hematological malignancies, research on this compound in NSCLC highlights the interest in expanding their application to solid tumors [1] [2].
  • Broader HDAC Inhibitor Landscape: The choice between a pan-HDAC inhibitor like this compound and a selective inhibitor depends on the specific HDAC isoforms overexpressed in the cancer type, a strategic consideration noted in recent literature [3].

Future Research Directions

  • Triple-Combination Therapy: The this compound study concluded that the triple combination of HDAC inhibitor + radiotherapy + cisplatin is a promising avenue that "deserves further investigations" for NSCLC treatment [1].
  • Novel HDAC Inhibitors: Research continues into developing new hydroxamate-based HDAC inhibitors (like the recently studied WMJ-J-09 for colorectal cancer) to improve anti-tumor properties and overcome drug resistance [4] [5].

References

×

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

397.16377084 Da

Monoisotopic Mass

397.16377084 Da

Heavy Atom Count

29

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IYO470654U

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pharmacology

Abexinostat is an orally bioavailable hydroxamate-based pan-inhibitor of histone deacetylase (HDAC), with potential antineoplastic and radiosensitizing activities. Upon administration, abexinostat inhibits HDAC, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; and the tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. In addition, abexinostat decreases the expression of the DNA-repair protein RAD51, thereby reducing the RAD51 protein, preventing repair of DNA double-strand breaks and increasing sensitivity of tumor cells to DNA damaging agents. HDAC, upregulated in many tumor types, is an enzyme that is responsible for the deacetylation of chromatin histone proteins.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Mechanism of Action

Abexinostat is a novel histone deacetylase (HDAC) inhibitor. HDAC inhibitors target HDAC enzymes and inhibit the proliferation of cancer cells and induce cancer cell death, or apoptosis. Histone deacetylation is carried out by a family of related HDAC enzymes. Inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

783355-60-2

Wikipedia

Abexinostat

Dates

Last modified: 08-15-2023
1: Correction: Combining PCI-24781, a Novel Histone Deacetylase Inhibitor, with Chemotherapy for the Treatment of Soft Tissue Sarcoma. Clin Cancer Res. 2015 Apr 1;21(7):1774-5. doi: 10.1158/1078-0432.CCR-15-0351. PubMed PMID: 25833311.
2: Sholler GS, Currier EA, Dutta A, Slavik MA, Illenye SA, Mendonca MC, Dragon J, Roberts SS, Bond JP. PCI-24781 (abexinostat), a novel histone deacetylase inhibitor, induces reactive oxygen species-dependent apoptosis and is synergistic with bortezomib in neuroblastoma. J Cancer Ther Res. 2013 Dec 28;2:21. PubMed PMID: 25520806; PubMed Central PMCID: PMC4266584.
3: Zhang W, Lv S, Liu J, Zang Z, Yin J, An N, Yang H, Song Y. PCI-24781 down-regulates EZH2 expression and then promotes glioma apoptosis by suppressing the PIK3K/Akt/mTOR pathway. Genet Mol Biol. 2014 Oct;37(4):716-24. doi: 10.1590/S1415-47572014005000011. Epub 2014 Oct 21. PubMed PMID: 25505847; PubMed Central PMCID: PMC4261972.
4: He WL, Li YH, Hou WJ, Ke ZF, Chen XL, Lu LY, Cai SR, Song W, Zhang CH, He YL. RAD51 potentiates synergistic effects of chemotherapy with PCI-24781 and cis-diamminedichloroplatinum on gastric cancer. World J Gastroenterol. 2014 Aug 7;20(29):10094-107. doi: 10.3748/wjg.v20.i29.10094. PubMed PMID: 25110436; PubMed Central PMCID: PMC4123338.
5: Zhan Q, Tsai S, Lu Y, Wang C, Kwan Y, Ngai S. RuvBL2 is involved in histone deacetylase inhibitor PCI-24781-induced cell death in SK-N-DZ neuroblastoma cells. PLoS One. 2013 Aug 16;8(8):e71663. doi: 10.1371/journal.pone.0071663. eCollection 2013. PubMed PMID: 23977108; PubMed Central PMCID: PMC3745445.
6: Fouliard S, Robert R, Jacquet-Bescond A, du Rieu QC, Balasubramanian S, Loury D, Loriot Y, Hollebecque A, Kloos I, Soria JC, Chenel M, Depil S. Pharmacokinetic/pharmacodynamic modelling-based optimisation of administration schedule for the histone deacetylase inhibitor abexinostat (S78454/PCI-24781) in phase I. Eur J Cancer. 2013 Sep;49(13):2791-7. doi: 10.1016/j.ejca.2013.05.009. Epub 2013 Jun 18. PubMed PMID: 23790467.
7: Chalret du Rieu Q, Fouliard S, Jacquet-Bescond A, Robert R, Kloos I, Depil S, Chatelut E, Chenel M. Application of hematological toxicity modeling in clinical development of abexinostat (S-78454, PCI-24781), a new histone deacetylase inhibitor. Pharm Res. 2013 Oct;30(10):2640-53. doi: 10.1007/s11095-013-1089-1. Epub 2013 Jun 5. PubMed PMID: 23737346.
8: Kitamura T, Connolly K, Ruffino L, Ajiki T, Lueckgen A, DiGiovanni J, Kiguchi K. The therapeutic effect of histone deacetylase inhibitor PCI-24781 on gallbladder carcinoma in BK5.erbB2 mice. J Hepatol. 2012 Jul;57(1):84-91. doi: 10.1016/j.jhep.2012.01.018. Epub 2012 Feb 9. PubMed PMID: 22326466; PubMed Central PMCID: PMC3378818.
9: Yang C, Choy E, Hornicek FJ, Wood KB, Schwab JH, Liu X, Mankin H, Duan Z. Histone deacetylase inhibitor PCI-24781 enhances chemotherapy-induced apoptosis in multidrug-resistant sarcoma cell lines. Anticancer Res. 2011 Apr;31(4):1115-23. PubMed PMID: 21508354; PubMed Central PMCID: PMC3744220.
10: Yang C, Choy E, Hornicek FJ, Wood KB, Schwab JH, Liu X, Mankin H, Duan Z. Histone deacetylase inhibitor (HDACI) PCI-24781 potentiates cytotoxic effects of doxorubicin in bone sarcoma cells. Cancer Chemother Pharmacol. 2011 Feb;67(2):439-46. doi: 10.1007/s00280-010-1344-7. Epub 2010 May 12. PubMed PMID: 20461381.

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